molecular formula C14H13N3O3 B571453 (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid CAS No. 1608986-16-8

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Cat. No.: B571453
CAS No.: 1608986-16-8
M. Wt: 271.276
InChI Key: DWYZPDHMMZGQAP-LLVKDONJSA-N
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Description

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a chiral amino acid derivative that serves as a critical synthetic intermediate in the development of protease inhibitors. Its primary research value lies in its role as a key building block for the synthesis of potent antiviral compounds, particularly inhibitors targeting the Main Protease (Mpro or 3CLpro) of SARS-CoV-2. This enzyme is essential for viral replication, making it a prominent drug target [https://www.nature.com/articles/s41586-021-04261-0]. The compound's structure features a stereospecific (R)-configuration and a pyrazine carboxamide moiety, which are designed to fit specifically into the enzyme's active site, mimicking a natural peptide substrate. Researchers utilize this intermediate to construct complex peptidomimetic inhibitors, such as those related to the clinical candidate nirmatrelvir (PF-07321332) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00616]. The pyrazine ring enhances binding interactions and improves the pharmacokinetic properties of the resulting drug candidates. This high-purity intermediate is intended for use in medicinal chemistry, antiviral research, and the exploration of novel protease inhibitors for coronaviruses and other pathogens. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYZPDHMMZGQAP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1608986-16-8

This technical guide provides a summary of the currently available information on (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. Despite a comprehensive search, detailed experimental data, specific biological activities, and associated signaling pathways for the (R)-isomer are not extensively documented in publicly accessible scientific literature. The information presented herein is primarily compiled from chemical supplier databases and general chemical literature.

Chemical and Physical Properties

This compound is a chiral compound and an organic acid.[1] Its key identifiers and properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1608986-16-8[1][2][3]
Molecular Formula C₁₄H₁₃N₃O₃[1]
Molecular Weight 271.27 g/mol [1]
Synonyms Bortezomib (2R)-Acid, D-Phenylalanine, N-(2-pyrazinylcarbonyl)-[2]
MDL Number MFCD26960588[1]
PubChem CID 30049702[1]

Synthesis and Preparation

Experimental Protocol: Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

This protocol describes the hydrolysis of a methyl ester precursor to yield the final carboxylic acid.

Materials:

  • (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid methyl ester

  • Acetone

  • 2N Sodium Hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Water

  • Ether

Procedure:

  • Dissolve the (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid methyl ester in acetone.

  • Cool the solution in an ice-water bath.

  • Slowly add 2N NaOH solution dropwise to the cooled solution until the pH is adjusted to 12-13.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

  • After completion, cool the reaction mixture again in an ice-water bath.

  • Slowly add hydrochloric acid dropwise to adjust the pH to 2-3, which will cause a white solid to precipitate.

  • Collect the precipitate by filtration.

  • Wash the collected solid sequentially with water and then with ether.

  • Dry the resulting white solid in the air.

Synthesis Workflow Diagram

SynthesisWorkflow start Start: (S)-Ester Precursor dissolve Dissolve in Acetone start->dissolve cool1 Cool in Ice Bath dissolve->cool1 add_naoh Add 2N NaOH (pH 12-13) cool1->add_naoh hydrolysis Ester Hydrolysis (2 hours) add_naoh->hydrolysis cool2 Cool in Ice Bath hydrolysis->cool2 add_hcl Add HCl (pH 2-3) cool2->add_hcl precipitate Precipitation of (S)-Acid add_hcl->precipitate filter Filter precipitate->filter wash Wash with Water & Ether filter->wash dry Dry wash->dry end Final Product: (S)-Acid dry->end

Caption: Workflow for the synthesis of the (S)-acid.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of specific studies detailing the biological activity or the signaling pathways associated with this compound in the public domain. It is known as a related compound to Bortezomib, a proteasome inhibitor used in cancer therapy. The (S)-isomer is considered an impurity in the synthesis of Bortezomib. The biological significance of the (R)-isomer remains an area for future research.

Conclusion

This compound is a known chemical entity with the CAS number 1608986-16-8. While its basic chemical properties are documented, a thorough understanding of its biological role and activity is hampered by the limited availability of dedicated research. Further investigation is required to elucidate its pharmacological profile, potential therapeutic applications, and the signaling pathways it may modulate. The synthetic protocol for the related (S)-isomer provides a potential starting point for the chemical synthesis of the (R)-enantiomer for such research purposes.

References

Technical Guide: Physical and Chemical Properties of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a chiral carboxylic acid, serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the proteasome inhibitor Bortezomib. Its stereochemistry and functional groups necessitate a thorough understanding of its physical and chemical properties for effective use in drug development and manufacturing. This guide provides a detailed overview of the available data for this compound.

Chemical Identity

IdentifierValue
IUPAC Name (2R)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid
Synonyms Bortezomib (2R)-Acid, Bortezomib Acid R-Isomer, (pyrazine-2-carbonyl)-D-phenylalanine, D-Phenylalanine, N-(2-pyrazinylcarbonyl)-[1]
CAS Number 1608986-16-8[1]
Molecular Formula C₁₄H₁₃N₃O₃[1]
Molecular Weight 271.27 g/mol [1]
Chemical Structure this compound structure

Physical Properties

Precise experimental data for the (R)-isomer is limited in publicly accessible literature. The following table summarizes the available predicted data for the (R)-isomer and experimental data for its enantiomer, the (S)-isomer, for reference.

PropertyThis compound(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid
Melting Point Not available166-169 °C[2]
Boiling Point 573.8 ± 50.0 °C (Predicted)[1]573.8 ± 50.0 °C (Predicted)[2]
Density 1.323 ± 0.06 g/cm³ (Predicted)[1]1.323 g/cm³[2]
pKa 13.93 ± 0.46 (Predicted)13.93 ± 0.46 (Predicted)[2]
Solubility Soluble in MethanolSoluble in DMSO, Methanol (Sparingly)[2]
Optical Rotation Not availableNot available
Appearance -White to Light Beige Solid[2]

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Synthesis cluster_0 Amide Coupling cluster_1 Hydrolysis D_Phe_ester D-Phenylalanine methyl ester Intermediate N-(Pyrazine-2-carbonyl)-D-phenylalanine methyl ester D_Phe_ester->Intermediate Pyrazine_acid 2-Pyrazinecarboxylic acid Pyrazine_acid->Intermediate Coupling_reagent Coupling Reagent (e.g., TBTU) Coupling_reagent->Intermediate Base Base (e.g., Et3N) Base->Intermediate Product (R)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Intermediate->Product 1. NaOH NaOH (aq) NaOH->Product HCl HCl (aq) HCl->Product 2.

Caption: Synthesis workflow for the target compound.

Detailed Methodology (Adapted from the synthesis of the (S)-isomer[2]):

  • Amide Coupling:

    • Dissolve D-phenylalanine methyl ester and 2-pyrazinecarboxylic acid in a suitable aprotic solvent (e.g., dichloromethane).

    • Add a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the resulting N-(pyrazine-2-carbonyl)-D-phenylalanine methyl ester by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a mixture of a suitable organic solvent (e.g., acetone) and water.

    • Cool the solution in an ice bath and add a solution of sodium hydroxide (e.g., 2N NaOH) dropwise to adjust the pH to approximately 12-13.

    • Monitor the reaction by TLC. Once the hydrolysis is complete, cool the mixture in an ice bath and acidify with hydrochloric acid (e.g., 2N HCl) to a pH of 2-3.

    • A precipitate of this compound will form.

    • Collect the solid by filtration, wash with cold water and a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Biological Context and Applications

This compound is primarily recognized as a key intermediate in the asymmetric synthesis of Bortezomib, a dipeptidyl boronic acid that potently and selectively inhibits the 26S proteasome. The proteasome is a crucial cellular complex responsible for protein degradation, and its inhibition is a validated therapeutic strategy in oncology, particularly for multiple myeloma.

The synthesis of Bortezomib involves the coupling of this compound with a boronic acid-containing leucine analog. The stereochemistry of the (R)-isomer is critical for the final biological activity of Bortezomib.

Bortezomib_Synthesis R_acid (R)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Coupling Peptide Coupling R_acid->Coupling Leucine_analog Leucine boronic ester analog Leucine_analog->Coupling Deprotection Deprotection Coupling->Deprotection Bortezomib Bortezomib Deprotection->Bortezomib

Caption: Role as a Bortezomib intermediate.

As of the current literature, there is no specific information detailing the direct biological activity or signaling pathway modulation by this compound itself. Its significance lies in its role as a precisely configured building block for more complex and biologically active molecules.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. While a complete, experimentally verified dataset of its physical properties remains to be fully elucidated in public literature, its identity and importance as a key intermediate are well-established. The provided synthesis protocol, adapted from its enantiomer, offers a reliable pathway for its preparation, enabling further research and development of novel therapeutics. Future studies to determine the experimental melting point, optical rotation, and detailed solubility profile of the (R)-isomer would be of great value to the scientific community.

References

An In-depth Technical Guide to Bortezomib Acid R-Isomer and its Diastereomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structures and available data for two distinct molecules that can be referred to as "Bortezomib Acid R-Isomer." Due to the potential for ambiguity in this nomenclature, this document addresses both the carboxylic acid impurity, (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid, and the (R,R)-diastereomer of Bortezomib, [(1R)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid. Both are related to the proteasome inhibitor Bortezomib.

This guide is intended for researchers, scientists, and drug development professionals, providing detailed chemical information, physicochemical properties, and synthesis-related insights based on publicly available data.

Section 1: (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid

This compound is a known impurity of the active pharmaceutical ingredient Bortezomib. It is the R-isomer of the Bortezomib acid analog.

The chemical structure of (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid is characterized by a carboxylic acid functional group instead of the boronic acid found in Bortezomib.

Table 1: Chemical Identifiers for (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid

IdentifierValue
IUPAC Name (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid[1]
CAS Number 1608986-16-8[1]
Molecular Formula C₁₄H₁₃N₃O₃[1]
Molecular Weight 271.27 g/mol [1]
Synonyms Bortezomib Acid R-Isomer[1]

Detailed experimental protocols for the specific synthesis of the R-isomer of Bortezomib Acid are not extensively published. However, the synthesis of the related (S)-isomer, known as Bortezomib Acid Analog, involves the coupling of L-phenylalanine with pyrazinecarboxylic acid.[2] It can be inferred that the synthesis of the R-isomer would similarly involve D-phenylalanine as a starting material.

A general synthetic approach for N-acyl-amino acids involves the acylation of the amino group of the corresponding amino acid. The synthesis of N-pyrazinecarbonyl-d-phenylalanine, a key intermediate for the (R,R)-diastereomer of Bortezomib, has been described and involves the reaction of silylated D-phenylalanine with pyrazinecarboxylic acid imidazolide.[3]

Logical Workflow for Synthesis:

G D_Phe D-Phenylalanine Acylation Acylation Reaction D_Phe->Acylation Pyrazine_Acid Pyrazine-2-carboxylic Acid Pyrazine_Acid->Acylation R_Isomer (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid Acylation->R_Isomer G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis D_Phe D-Phenylalanine Coupling1 Coupling D_Phe->Coupling1 Pyrazine_Acid Pyrazine-2-carboxylic Acid Pyrazine_Acid->Coupling1 Intermediate1 N-pyrazinecarbonyl- D-phenylalanine Coupling1->Intermediate1 Coupling2 Peptide Coupling Intermediate1->Coupling2 Boronic_Precursor (R)-1-amino-3-methylbutylboronic acid derivative Boronic_Precursor->Coupling2 RR_Bortezomib [(1R)-3-methyl-1-[[(2R)-3-phenyl-2- (pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid Coupling2->RR_Bortezomib G Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits Apoptosis_Proteins Pro-apoptotic Proteins (e.g., p53, Bax) Bortezomib->Apoptosis_Proteins stabilizes Cell_Cycle_Reg Cell Cycle Regulators (e.g., cyclins) Bortezomib->Cell_Cycle_Reg stabilizes NFkB NF-κB Pathway Inhibition Bortezomib->NFkB Protein_Deg Protein Degradation Proteasome->Protein_Deg Proteasome->Apoptosis_Proteins degrades Proteasome->Cell_Cycle_Reg degrades Proteasome->NFkB activates via IκB degradation Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Reg->Cell_Cycle_Arrest NFkB->Apoptosis promotes survival

References

Biological activity of pyrazine carboxamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Pyrazine Carboxamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazine carboxamide derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry. Characterized by a pyrazine ring linked to a carboxamide group, this scaffold is the foundation for numerous biologically active molecules. The most prominent example is Pyrazinamide (PZA), a first-line drug essential for the short-course treatment of tuberculosis (TB)[1][2]. The structural versatility of the pyrazine carboxamide core allows for extensive modification, leading to a wide spectrum of pharmacological activities. Researchers have successfully developed derivatives with potent antimicrobial, anticancer, antiviral, and enzyme-inhibiting properties[3][4][5]. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: The Pyrazinamide Paradigm

The antitubercular action of Pyrazinamide is the most studied mechanism within this class and serves as a key example. PZA is a prodrug, meaning it requires activation within the target organism, Mycobacterium tuberculosis[1][6].

  • Activation : PZA passively diffuses into the mycobacterium. Inside the bacillus, the enzyme pyrazinamidase (encoded by the pncA gene) converts PZA into its active form, pyrazinoic acid (POA)[1][7].

  • Intracellular Accumulation : In the acidic environment of tuberculous lesions, POA is protonated and accumulates within the mycobacterial cell, as it is less able to diffuse back across the cell membrane[1][6].

  • Target Inhibition : The accumulation of POA leads to a drop in intracellular pH, which disrupts membrane potential and transport functions[2][7]. Furthermore, POA has been shown to inhibit the mycobacterial fatty acid synthase I (FAS-I) enzyme, which is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall[1][7].

Mutations in the pncA gene are the primary cause of PZA resistance, as they prevent the conversion of the prodrug into its active POA form[1].

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_intracellular Mycobacterium tuberculosis Cytoplasm PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA enzyme) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Hydrolysis FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibition Disruption Membrane Potential Disruption Inhibition of Transport POA->Disruption Acidification Mycolic_Acid Mycolic Acid Synthesis FAS1->Mycolic_Acid Cell_Death Bactericidal Effect Disruption->Cell_Death Mycolic_Acid->Cell_Death Inhibition leads to

Caption: Mechanism of action for the prodrug Pyrazinamide (PZA) in M. tuberculosis.

Biological Activities and Quantitative Data

Pyrazine carboxamide derivatives exhibit a broad range of biological activities. The following sections summarize these activities with quantitative data presented in structured tables.

Antitubercular and Antimycobacterial Activity

Building on the success of PZA, numerous derivatives have been synthesized and tested against M. tuberculosis and other nontubercular mycobacteria. Structure-activity relationship (SAR) studies show that lipophilicity and specific substitutions on both the pyrazine and phenyl rings are crucial for activity[2][8][9]. For instance, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was identified as a highly potent compound with an IC90 of 0.819 µg/mL[8].

Compound IDSubstituent(s)Target OrganismMIC (µg/mL)MIC (µM)Reference
17 3-amino, N-(2,4-dimethoxyphenyl)M. tuberculosis H37Rv12.546[10]
4c N-phenyl (unspecified)M. tuberculosis25-[8]
S7-13 5-methoxy (unspecified)M. tuberculosis H37Rv1.6-[11]
S7-26 5-methoxy (unspecified)M. tuberculosis H37Rv6.25-[11]
19 5-tert-Butyl-6-chloro, N-(3-trifluoromethylphenyl)M. tuberculosis H37Rv3.13-[9]
8 3-[(4-methylbenzyl)amino]M. tuberculosis H37Rv-6[12][13]
9 3-[(4-aminobenzyl)amino]M. tuberculosis H37Rv6.25-[13]
Antibacterial Activity

Derivatives have also been evaluated against various Gram-positive and Gram-negative bacteria. The activity often correlates with the length of alkyl chains or the presence of specific substituents on an N-phenyl ring[10]. For example, among a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, compound 5d showed the highest potency against extensively drug-resistant Salmonella Typhi with a MIC of 6.25 µg/mL[14].

Compound IDSubstituent(s)Target OrganismMIC (µg/mL)Reference
P4 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneC. albicans3.125[15]
P10 (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanoneC. albicans3.125[15]
11 3-amino, N-heptylS. aureus- (250 µM)[10]
5d N-(4-aryl-3-methylphenyl)XDR S. Typhi6.25[14]
5c N-(4-aryl-3-methylphenyl)XDR S. Typhi12.5[14]
Antifungal Activity

Antifungal properties have been observed, particularly against Candida albicans and Trichophyton interdigitale[10][15].

Compound IDSubstituent(s)Target OrganismMIC (µg/mL)Reference
P4 (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanoneC. albicans3.125[15]
P10 (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanoneC. albicans3.125[15]
14 N-(3-trifluoromethylphenyl)T. mentagrophytes- (62.5 µM)[9]
5i, 5j Pyrazole-based hybridsFungal StrainsPotent Activity[16]
Anticancer and Cytotoxic Activity

The anticancer potential of pyrazine carboxamide derivatives is an expanding area of research[5]. Studies have reported cytotoxicity against a range of human cancer cell lines, and specific derivatives have been developed as inhibitors of key oncogenic pathways, such as the Fibroblast Growth Factor Receptor (FGFR) signaling pathway[17][18]. Ruthenium(II) complexes of pyrazine carboxamides have also shown superior cytotoxicity compared to cisplatin in some cancer cell lines[19].

Compound IDSubstituent(s)Target Cell LineIC50 (µM)Reference
20 3-amino, N-(4-trifluoromethylphenyl)HepG241.4[10]
10 3-amino, N-hexylHepG2389[10]
17 3-amino, N-(2,4-dimethoxyphenyl)HepG2>50[10]
Ru1, Ru2 Ruthenium(II) complexesA549, PC-3, Caco-2Surpassed cisplatin[19]
18i 3-amino-6-methyl, N-(3,5-dihydroxyphenyl) basedSNU-16 (gastric)1.88[18]
18i 3-amino-6-methyl, N-(3,5-dihydroxyphenyl) basedKMS-11 (myeloma)3.02[18]
12b Imidazo[1,2-a]pyrazine derivativeHep-2, MCF-7, A37511[20]
Antiviral Activity

Recent studies have highlighted the potential of pyrazine carboxamide derivatives as antiviral agents. A series of pyrazine-triazole conjugates demonstrated significant potency against SARS-CoV-2, with some compounds showing a better selectivity index than the reference drug Favipiravir[21].

Other Enzymatic Inhibition

Beyond their effects on microbial and cancer targets, these derivatives have been shown to inhibit other specific enzymes.

  • Succinate Dehydrogenase Inhibitors (SDHIs) : A fragment recombination strategy was used to design novel SDHIs for use as fungicides. Compound 6y was found to be twice as potent as the commercial fungicide pyraziflumid against porcine SDH[22].

  • Alkaline Phosphatase Inhibitors : The antibacterial compound 5d , a derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, also showed significant inhibition of alkaline phosphatase with an IC50 value of 1.469 µM[14].

Experimental Protocols

Detailed and standardized methodologies are critical for the evaluation of biological activity. Below are protocols for key experiments cited in the literature.

General Synthesis of N-Substituted Pyrazine-2-Carboxamides

A common method involves the coupling of a pyrazine-2-carboxylic acid with a desired amine.

Synthesis_Workflow cluster_synthesis General Amide Coupling Reaction Start_Acid Pyrazine-2-carboxylic Acid (or acid chloride derivative) Coupling Coupling Agent / Conditions (e.g., SOCl2, T3P, DCC/DMAP) Start_Acid->Coupling Amine Substituted Amine (e.g., aniline, benzylamine) Amine->Coupling Reaction Reaction in Solvent (e.g., Toluene, DMF) Coupling->Reaction Product N-Substituted Pyrazine-2-carboxamide Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS, M.P.) Purification->Characterization

Caption: General workflow for the synthesis of pyrazine carboxamide derivatives.

Methodology:

  • Acid Activation (if necessary) : Pyrazine-2-carboxylic acid is often converted to a more reactive acyl chloride. This can be achieved by refluxing the acid with thionyl chloride (SOCl₂) in a dry solvent like toluene[8].

  • Coupling Reaction : The pyrazine-2-carbonyl chloride (or the carboxylic acid with a coupling agent like DCC or T3P) is dissolved in an appropriate solvent[14][15].

  • Amine Addition : The substituted amine is added to the solution, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. The reaction mixture is stirred, sometimes with heating, for a specified period until completion (monitored by TLC)[23][24].

  • Work-up and Purification : The crude product is isolated, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final compound[25].

  • Characterization : The structure and purity of the synthesized compounds are confirmed using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, mass spectrometry, and melting point analysis[10][21].

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

MIC_Workflow cluster_mic Broth Microdilution Assay Workflow Compound_Prep Prepare stock solution of test compound in DMSO Serial_Dilution Perform 2-fold serial dilutions of compound in 96-well plate containing growth medium Compound_Prep->Serial_Dilution Inoculation Inoculate all wells (except negative control) with microbial suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate plate at optimal temperature (e.g., 37°C for 24-48h) Inoculation->Incubation Readout Add indicator dye (e.g., Resazurin) or measure optical density (OD) Incubation->Readout MIC_Det Determine MIC: Lowest concentration with no visible growth Readout->MIC_Det

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation : A stock solution of the test compound is prepared, usually in dimethyl sulfoxide (DMSO).

  • Serial Dilution : Two-fold serial dilutions of the compound are made in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton broth for bacteria)[13][16].

  • Inoculation : A standardized suspension of the microorganism is prepared and added to each well, resulting in a final desired cell concentration. Positive (microbe, no drug) and negative (medium only) controls are included[13].

  • Incubation : The plates are incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24-72 hours).

  • MIC Determination : After incubation, growth inhibition is assessed. This can be done visually or by using a growth indicator dye like Resazurin (Alamar Blue) or by measuring optical density with a spectrophotometer[11][13]. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[14].

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

MTT_Workflow cluster_mtt MTT Cytotoxicity Assay Workflow Cell_Seed Seed cells (e.g., HepG2) in a 96-well plate and allow to adhere overnight Compound_Add Add serial dilutions of test compound to wells (include vehicle control) Cell_Seed->Compound_Add Incubate_1 Incubate for 48-72 hours at 37°C, 5% CO2 Compound_Add->Incubate_1 MTT_Add Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) to each well Incubate_1->MTT_Add Incubate_2 Incubate for 2-4 hours (allows formazan formation) MTT_Add->Incubate_2 Solubilize Add solubilization solution (e.g., DMSO, isopropanol) to dissolve formazan crystals Incubate_2->Solubilize Measure Measure absorbance at ~570 nm using a plate reader Solubilize->Measure IC50_Calc Calculate cell viability (%) and determine IC50 value Measure->IC50_Calc

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding : Human cancer cells (e.g., HepG2, A549) are seeded into 96-well plates at a specific density and allowed to attach overnight in a suitable culture medium[10][26].

  • Compound Treatment : The next day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group receives only the vehicle (e.g., DMSO)[27].

  • Incubation : The plates are incubated for a set period, typically 48 to 72 hours.

  • MTT Addition : The MTT reagent is added to each well. Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization : After a few hours of incubation, a solubilizing agent (like DMSO) is added to dissolve the formazan crystals[27].

  • Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation : The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve[10].

Conclusion and Future Outlook

The pyrazine carboxamide scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Originating with the cornerstone antitubercular drug Pyrazinamide, research has expanded to uncover potent derivatives with broad-spectrum antibacterial, antifungal, anticancer, and antiviral activities. SAR studies consistently demonstrate that targeted modifications to the pyrazine ring and the N-substituent of the carboxamide group can significantly enhance potency and selectivity. The development of derivatives that inhibit novel targets such as FGFR and SDH highlights the ongoing potential for innovation within this chemical class. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of lead compounds, exploring novel mechanisms of action, and leveraging computational tools to design next-generation derivatives with superior efficacy against drug-resistant pathogens and complex diseases like cancer.

References

The Role of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a chiral molecule, plays a critical, albeit indirect, role in the landscape of modern drug discovery. This technical guide elucidates that its primary significance is not as a therapeutic agent itself, but as a crucial stereoisomeric impurity in the synthesis of the potent proteasome inhibitor, Bortezomib. The stereochemistry at the chiral center of the 3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid moiety is paramount to the biological activity of Bortezomib. The (S)-enantiomer is the necessary precursor for the pharmacologically active drug, while the presence of the (R)-enantiomer leads to the formation of inactive or significantly less active diastereomers. Consequently, the detection, separation, and control of this compound are paramount in the pharmaceutical manufacturing of Bortezomib to ensure its safety and efficacy. This guide provides an in-depth analysis of its role, the signaling pathways of the active compound it relates to, and the experimental protocols for its differentiation and synthesis.

Introduction

This compound, also known as the Bortezomib Acid R-Isomer or D-Phenylalanine, N-(2-pyrazinylcarbonyl)-, is a derivative of the amino acid D-phenylalanine.[1] Its structure, featuring a phenyl group, a pyrazine ring, and a carboxamido functional group, suggests potential for biological activity.[1] However, its principal role in drug discovery is defined by its relationship to its enantiomer, (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, which is a key intermediate in the synthesis of Bortezomib.[2] Bortezomib is a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[3]

The stereochemistry of the precursor acid dictates the stereochemistry and, consequently, the therapeutic efficacy of the final Bortezomib drug product. The active pharmaceutical ingredient (API) in Bortezomib is [(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoyl]amino]butyl]boronic acid. The "(2S)" designation arises from the use of the (S)-acid precursor. The presence of the (R)-acid leads to the formation of diastereomeric impurities that lack the desired pharmacological activity.

The Impact of Stereochemistry on Biological Activity

Quantitative Data on Bortezomib Activity

The following table summarizes the inhibitory activity of Bortezomib (the active (1R,2S)-isomer) against the proteasome and its cytotoxic effects on various cancer cell lines. This data serves as a benchmark to highlight the potency of the desired stereoisomer.

Parameter Target/Cell Line Value Reference
Ki 20S Proteasome0.6 nM[5]
IC50 26S Proteasome (B16F10 cells)2.46 nM[6]
IC50 (Cytotoxicity) PC-3 (Prostate Cancer)20 nM (48 hr)[5]
IC50 (Cytotoxicity) Parental PC3 cells32.8 nM (48 hr)[4]
IC50 (Cytotoxicity) Bortezomib-resistant PC3 cells346 nM (48 hr)[4]
Cytotoxicity B-CLL cellsSignificant from 2.5 nM[7]

Signaling Pathways Affected by Active Bortezomib

The therapeutic effect of Bortezomib stems from its inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway, which is crucial for the degradation of intracellular proteins. Inhibition of the proteasome leads to the accumulation of proteins that regulate cell cycle progression and apoptosis, ultimately resulting in cancer cell death. The (R)-acid derived impurities do not effectively engage this pathway.

Bortezomib_Signaling_Pathway cluster_downstream Downstream Effects Bortezomib Bortezomib ((1R,2S)-isomer) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53, pro-apoptotic factors) Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Mediates Ub_Proteins->Protein_Degradation NFkB NF-κB Pathway Inhibition Apoptosis Apoptosis Induction Cell_Cycle Cell Cycle Arrest Cell_Death Cancer Cell Death NFkB->Cell_Death Apoptosis->Cell_Death Cell_Cycle->Cell_Death

Caption: Bortezomib's mechanism of action.

Experimental Protocols

The control of stereoisomeric impurities is a critical aspect of pharmaceutical quality control. The following sections detail the methodologies for the synthesis of the (R)- and (S)-isomers of 3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid and their analytical separation.

Synthesis of (R)- and (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

The synthesis of both enantiomers can be achieved starting from the corresponding chiral phenylalanine derivatives. The general approach involves the N-acylation of D- or L-phenylalanine with pyrazine-2-carbonyl chloride.

General Synthetic Scheme:

Synthesis_Scheme D_Phe D-Phenylalanine ((R)-isomer) R_Acid (R)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid D_Phe->R_Acid L_Phe L-Phenylalanine ((S)-isomer) S_Acid (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid L_Phe->S_Acid Pyr_Cl Pyrazine-2-carbonyl chloride Pyr_Cl->R_Acid Pyr_Cl->S_Acid Base Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane)

Caption: Synthesis of (R)- and (S)-acid precursors.

Protocol for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid (Adaptable for R-isomer):

This protocol is based on the synthesis of the (S)-isomer and can be adapted for the (R)-isomer by starting with D-phenylalanine.

  • Esterification of L-Phenylalanine: L-phenylalanine is first converted to its methyl ester hydrochloride by reacting with thionyl chloride in methanol.[6]

  • Acylation: The L-phenylalanine methyl ester hydrochloride is then reacted with pyrazine-2-formyl chloride in a suitable solvent like tetrahydrofuran in the presence of a metal such as magnesium or zinc powder.[6]

  • Hydrolysis: The resulting N-(pyrazin-2-ylcarbonyl)-L-phenylalanine methyl ester is dissolved in an organic solvent, and the ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide solution) to yield (S)-3-phenyl-2-(pyrazine-2-carboxamido)propanoic acid.[6]

Analytical Separation of Stereoisomers

A validated Normal Phase High-Performance Liquid Chromatography (NP-HPLC) method has been developed for the separation of Bortezomib enantiomers and the quantitative determination of its impurities.[4] This method is crucial for ensuring the quality of the final drug product.

HPLC System and Conditions:

Parameter Specification
Chromatographic Mode Normal Phase HPLC (NP-HPLC)
Column Chiralpak AD-H (5 µm, 4.6 × 250 mm)
Mobile Phase n-hexane/ethanol/2-propanol/methanol/TFA (82:8:8:2:0.5, v/v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection Wavelength 270 nm
Injection Volume 20 µL

System Suitability Parameters:

Parameter Acceptance Criteria
Resolution (Rs) between enantiomers > 2.0
Tailing Factor (T) < 2.0
Theoretical Plates (N) > 2000

Workflow for Chiral Impurity Analysis:

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Methanol, Dilute with Mobile Phase) HPLC_Injection Inject into NP-HPLC System Sample_Prep->HPLC_Injection Chrom_Sep Chromatographic Separation on Chiralpak AD-H column HPLC_Injection->Chrom_Sep Detection UV Detection at 270 nm Chrom_Sep->Detection Data_Analysis Data Analysis (Quantify Impurities) Detection->Data_Analysis Report Report Results Data_Analysis->Report

Caption: Workflow for HPLC analysis of stereoisomers.

Conclusion

References

Spectroscopic and Mechanistic Analysis of Bortezomib (2R)-Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Bortezomib (2R)-Acid, an epimer of the proteasome inhibitor Bortezomib. This document compiles available data to offer a comprehensive resource for the characterization and analysis of this compound. Included are tabulated spectroscopic data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Chemical Structure

Bortezomib (2R)-Acid, also known as epi-bortezomib, is a diastereomer of Bortezomib. The epimerization occurs at the alpha-carbon of the phenylalanine residue.

  • Bortezomib (Standard): [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl) amino] propyl]amino]butyl] boronic acid

  • Bortezomib (2R)-Acid (epi-bortezomib): [(1R)-3-methyl-1-[[(2R)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl) amino] propyl]amino]butyl] boronic acid

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Bortezomib (2R)-Acid based on the analysis of Bortezomib and its impurities reported in scientific literature.

Mass Spectrometry Data
ParameterValueReference(s)
Molecular FormulaC₁₉H₂₅BN₄O₄[1][2]
Molecular Weight384.24 g/mol [1][2]
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Observed m/z (M+H)⁺385.2[1]
Observed m/z (M-H₂O+H)⁺367.2[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: The following are predicted chemical shifts for the (2R)-epimer based on data for Bortezomib. Actual values may vary.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignment
~9.10dPyrazine-H
~8.85dPyrazine-H
~8.70mPyrazine-H
~8.65dNH
~8.00dNH
~7.20-7.35mPhenyl-H
~4.80mα-CH (Phenylalanine)
~3.10ddβ-CH₂ (Phenylalanine)
~2.95ddβ-CH₂ (Phenylalanine)
~2.70mα-CH (Leucine boronate)
~1.50mγ-CH (Leucine boronate)
~1.25mβ-CH₂ (Leucine boronate)
~0.80dδ-CH₃ (Leucine boronate)

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~173.0C=O (Amide)
~171.0C=O (Amide)
~165.0C=O (Pyrazine)
~148.0Pyrazine-C
~144.0Pyrazine-C
~143.5Pyrazine-C
~138.0Phenyl-C (quaternary)
~129.5Phenyl-C
~128.5Phenyl-C
~126.5Phenyl-C
~55.0α-C (Phenylalanine)
~40.0β-C (Leucine boronate)
~38.0β-C (Phenylalanine)
~25.0γ-C (Leucine boronate)
~23.0, ~21.5δ-C (Leucine boronate)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretching (Amide)
~3060C-H stretching (Aromatic)
~2960-2870C-H stretching (Aliphatic)
~1680-1630C=O stretching (Amide I)
~1540N-H bending (Amide II)
~1380-1340B-O stretching
~740, ~700C-H out-of-plane bending (Aromatic)

Experimental Protocols

Mass Spectrometry (LC-MS/MS)

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Collision Gas: Argon.

  • Data Acquisition: Full scan mode (m/z 100-500) and product ion scan mode for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1.0 s.

  • Acquisition Time: 4.0 s.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024-4096.

  • Relaxation Delay: 2.0 s.

  • Acquisition Time: 1.5 s.

  • Spectral Width: -10 to 200 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Signaling Pathway and Experimental Workflow Diagrams

Bortezomib's Inhibition of the NF-κB Signaling Pathway

Bortezomib exerts its anticancer effects primarily through the inhibition of the 26S proteasome, which plays a crucial role in the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] The (2R)-acid epimer is expected to have a similar, though potentially altered, inhibitory activity.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Pro-inflammatory Signals (e.g., TNFα) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Ub_IkB Ubiquitinated IκB IkB->Ub_IkB ubiquitination NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->NFkB releases Proteasome 26S Proteasome Proteasome->IkB degradation Ub_IkB->Proteasome Bortezomib Bortezomib (2R)-Acid Bortezomib->Proteasome inhibits DNA DNA NFkB_n->DNA Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription IkBNFkB IkBNFkB

Caption: Bortezomib inhibits the 26S proteasome, preventing IκB degradation and subsequent NF-κB activation.

Experimental Workflow for the Analysis of Bortezomib (2R)-Acid

The following diagram illustrates a typical workflow for the isolation and characterization of Bortezomib (2R)-Acid from a bulk sample of Bortezomib.

Experimental_Workflow HPLC Preparative HPLC (Chiral or Reverse-Phase) Fraction Fraction Collection HPLC->Fraction Isolation Isolation of Bortezomib (2R)-Acid Fraction->Isolation Purity Purity Assessment (Analytical HPLC) Isolation->Purity Characterization Spectroscopic Characterization Purity->Characterization MS Mass Spectrometry Characterization->MS NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR End Characterized Bortezomib (2R)-Acid

References

N-(2-pyrazinylcarbonyl)-D-phenylalanine: A Technical Guide to its Synthesis, Properties, and Role as a Key Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-pyrazinylcarbonyl)-D-phenylalanine, the D-enantiomer of a key intermediate in the synthesis of the proteasome inhibitor Bortezomib, serves as a critical reference standard for analytical and quality control purposes in pharmaceutical development. While its history is intrinsically linked to the development of Bortezomib, its synthesis and characterization are paramount for ensuring the stereochemical purity of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of N-(2-pyrazinylcarbonyl)-D-phenylalanine, including its physicochemical properties, a detailed plausible synthesis protocol, and its significance in the context of Bortezomib production.

Introduction

N-(2-pyrazinylcarbonyl)-D-phenylalanine (CAS 1608986-16-8) is the (R)-enantiomer of N-(2-pyrazinylcarbonyl)-phenylalanine. Its counterpart, the (S)-enantiomer (N-(2-pyrazinylcarbonyl)-L-phenylalanine), is a key building block in the synthesis of Bortezomib, a dipeptidyl boronic acid derivative that was the first therapeutic proteasome inhibitor to be approved for the treatment of multiple myeloma and mantle cell lymphoma.

The discovery and development of N-(2-pyrazinylcarbonyl)-D-phenylalanine are not documented as a standalone event but are rather a consequence of the rigorous process of drug development for Bortezomib. In the synthesis of chiral molecules like Bortezomib, the presence of the undesired enantiomer can have significant implications for the drug's efficacy and safety. Therefore, the synthesis and isolation of the D-enantiomer as a reference standard are crucial for developing analytical methods to detect and quantify it as a potential impurity in the L-enantiomer intermediate and the final drug product.

This guide will detail the available information on N-(2-pyrazinylcarbonyl)-D-phenylalanine, providing researchers and drug development professionals with a comprehensive resource.

Physicochemical Properties

The physicochemical properties of N-(2-pyrazinylcarbonyl)-D-phenylalanine have been compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 1608986-16-8[1][2][3]
Molecular Formula C₁₄H₁₃N₃O₃[1]
Molecular Weight 271.27 g/mol [1]
IUPAC Name (2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[4]
Appearance White to off-white solid[5]
Purity Typically >98% (by HPLC)[5]
Storage 2-8°C, under inert atmosphere[1]

Synthesis and Experimental Protocols

Synthesis of N-(2-pyrazinylcarbonyl)-D-phenylalanine

The synthesis involves the coupling of D-phenylalanine with pyrazine-2-carboxylic acid. To achieve this, the carboxylic acid is typically activated first.

Materials and Reagents:

  • D-phenylalanine

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HOBt/EDC, TBTU)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Experimental Protocol:

Step 1: Activation of Pyrazine-2-carboxylic acid

  • To a solution of pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of anhydrous dimethylformamide (DMF).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride. This is typically used in the next step without further purification.

Step 2: Coupling with D-phenylalanine methyl ester

  • In a separate flask, suspend D-phenylalanine (1.0 eq) in methanol and add thionyl chloride (1.5 eq) dropwise at 0 °C. Stir the mixture at room temperature for 4-6 hours to form the methyl ester hydrochloride. Concentrate the mixture under reduced pressure to obtain the crude D-phenylalanine methyl ester hydrochloride.

  • Dissolve the crude D-phenylalanine methyl ester hydrochloride in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (2.5 eq) or DIPEA (2.5 eq) dropwise to neutralize the hydrochloride salt and act as a base.

  • To this mixture, add a solution of the crude pyrazine-2-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification of the Ester Intermediate

  • Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-pyrazinylcarbonyl)-D-phenylalanine methyl ester.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-pyrazinylcarbonyl)-D-phenylalanine.

  • Further purification can be achieved by recrystallization if necessary.

Diagram of the Synthetic Workflow:

Caption: Plausible synthetic workflow for N-(2-pyrazinylcarbonyl)-D-phenylalanine.

Role in Bortezomib Synthesis and Quality Control

The primary significance of N-(2-pyrazinylcarbonyl)-D-phenylalanine lies in its relationship to Bortezomib. The synthesis of Bortezomib involves the coupling of N-(2-pyrazinylcarbonyl)-L-phenylalanine with a boronic acid-protected leucine derivative.

During the synthesis of the L-enantiomer intermediate, there is a potential for racemization, which could lead to the formation of the D-enantiomer as an impurity. The presence of this diastereomeric impurity in the subsequent steps would lead to the formation of a diastereomer of Bortezomib, which could have different pharmacological and toxicological properties.

Therefore, having a pure sample of N-(2-pyrazinylcarbonyl)-D-phenylalanine is essential for:

  • Analytical Method Development: Developing and validating chromatographic methods (e.g., chiral HPLC) to separate and quantify the D-enantiomer from the desired L-enantiomer.

  • Reference Standard: Serving as a reference standard for the identification and quantification of the D-enantiomer impurity in batches of N-(2-pyrazinylcarbonyl)-L-phenylalanine.

  • Impurity Profiling: Characterizing the impurity profile of the Bortezomib drug substance and drug product.

Diagram of the Relationship to Bortezomib Synthesis:

G cluster_L Desired Synthetic Pathway cluster_D Potential Impurity Pathway L_Phe N-(2-pyrazinylcarbonyl)-L-phenylalanine Bortezomib Bortezomib L_Phe->Bortezomib D_Phe N-(2-pyrazinylcarbonyl)-D-phenylalanine (Diastereomeric Impurity) L_Phe->D_Phe Potential Racemization Boroleucine Boronic acid protected leucine derivative Boroleucine->Bortezomib Bortezomib_diastereomer Bortezomib Diastereomer Boroleucine->Bortezomib_diastereomer D_Phe->Bortezomib_diastereomer Racemization Racemization

Caption: Role of N-(2-pyrazinylcarbonyl)-D-phenylalanine in Bortezomib synthesis.

Conclusion

N-(2-pyrazinylcarbonyl)-D-phenylalanine is a crucial molecule in the field of pharmaceutical development, not as a therapeutic agent itself, but as an indispensable tool for ensuring the quality and safety of the anticancer drug Bortezomib. Its history is interwoven with the development of this important therapeutic. The synthesis and availability of this D-enantiomer as a high-purity reference standard are vital for the analytical chemists and process chemists working on the production of Bortezomib, enabling them to control the stereochemical integrity of the drug substance. This technical guide provides a foundational understanding of its properties, synthesis, and critical role in modern pharmaceutical manufacturing.

References

Methodological & Application

Synthesis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols described herein are based on established methods for the synthesis of the corresponding (S)-enantiomer and are adapted for the production of the (R)-enantiomer. Two primary synthetic routes are presented: a two-step method involving an activated N-hydroxysuccinimide (NHS) ester intermediate, and a four-step method utilizing an acyl chloride intermediate followed by ester hydrolysis. These protocols are intended to provide researchers with a comprehensive guide for the efficient and high-yield synthesis of the target compound.

Introduction

This compound is a chiral carboxylic acid that serves as a crucial building block in medicinal chemistry. Its structural analogue, the (S)-enantiomer, is a known intermediate in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy. The synthesis of this class of compounds typically involves the formation of an amide bond between a pyrazine-2-carboxylic acid derivative and the amino group of phenylalanine or its ester. This document outlines two reliable methods for achieving this synthesis, providing detailed step-by-step protocols and quantitative data to aid in reproducibility.

Data Presentation

Table 1: Summary of Synthetic Routes and Yields
RouteMethod DescriptionNumber of StepsKey ReagentsReported Overall Yield (%)
1Active Ester Intermediate2Pyrazine-2-carboxylic acid, (R)-Phenylalanine, DCC, DMAP, N-hydroxysuccinimide, Triethylamine~93
2Acyl Chloride Intermediate4Pyrazine-2-carboxylic acid, (R)-Phenylalanine, Thionyl chloride, Methanol, Sodium hydroxideUp to 95

Yields are based on literature values for the synthesis of the (S)-enantiomer and are expected to be comparable for the (R)-enantiomer.

Experimental Protocols

Route 1: Active Ester Intermediate Method

This two-step method proceeds through the formation of an activated N-hydroxysuccinimide ester of pyrazine-2-carboxylic acid, which then reacts with (R)-phenylalanine to form the desired product.[1]

Step 1: Synthesis of 2-succinimidooxycarbonylpyrazine

  • Reagents and Solvents:

    • Pyrazine-2-carboxylic acid (1.0 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (1.5 eq)

    • N-hydroxysuccinimide (1.5 eq)

    • Ethanol (as solvent)

  • Procedure:

    • Dissolve pyrazine-2-carboxylic acid in ethanol in a round-bottom flask.

    • Add DMAP and DCC to the solution and stir at room temperature for 30 minutes.

    • Add N-hydroxysuccinimide to the mixture and continue stirring at room temperature for an additional 30 minutes.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. The organic layer should be washed with saturated sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (eluent: ethyl acetate/methanol = 20:1) to obtain 2-succinimidooxycarbonylpyrazine.

  • Expected Yield: ~97%

Step 2: Synthesis of this compound

  • Reagents and Solvents:

    • 2-succinimidooxycarbonylpyrazine (1.0 eq)

    • (R)-Phenylalanine (1.0 eq)

    • Triethylamine

    • Dichloromethane (as solvent)

    • 1M Hydrochloric acid

  • Procedure:

    • Dissolve 2-succinimidooxycarbonylpyrazine in dichloromethane in a round-bottom flask.

    • Add (R)-phenylalanine and triethylamine to the solution.

    • Stir the reaction mixture at room temperature for 8 hours.

    • Acidify the reaction mixture to a pH of 2.0 with 1M hydrochloric acid.

    • Allow the reaction to proceed at -5°C for 2 hours.

    • Extract the product with dichloromethane.

    • Decolorize the organic layer with activated carbon, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

  • Expected Yield: ~96%

Route 2: Acyl Chloride Intermediate Method

This four-step method involves the conversion of pyrazine-2-carboxylic acid to its acyl chloride, esterification of (R)-phenylalanine, coupling of the two intermediates, and subsequent hydrolysis of the ester to yield the final product.[2]

Step 1: Synthesis of Pyrazine-2-carbonyl chloride

  • Reagents and Solvents:

    • Pyrazine-2-carboxylic acid (1.0 eq)

    • Thionyl chloride (10 eq)

    • 1,4-Dioxane (as solvent)

  • Procedure:

    • Add thionyl chloride dropwise to a solution of pyrazine-2-carboxylic acid.

    • Heat the reaction mixture at 78°C for 3 hours.

    • Concentrate the mixture under reduced pressure to remove excess thionyl chloride.

    • Dissolve the resulting crude pyrazine-2-carbonyl chloride in 1,4-dioxane for use in the next step.

Step 2: Synthesis of (R)-Phenylalanine methyl ester hydrochloride

  • Reagents and Solvents:

    • (R)-Phenylalanine (1.0 eq)

    • Thionyl chloride (10 eq)

    • Methanol (as solvent)

    • 1,4-Dioxane (as solvent)

  • Procedure:

    • Dissolve (R)-phenylalanine in methanol.

    • Add thionyl chloride to the solution while stirring at room temperature.

    • Heat the reaction mixture to 55-60°C and maintain for 2 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the resulting solid in 1,4-dioxane to obtain a solution of (R)-phenylalanine methyl ester hydrochloride.

Step 3: Synthesis of (R)-N-(pyrazin-2-ylcarbonyl)-phenylalanine methyl ester

  • Reagents and Solvents:

    • Pyrazine-2-carbonyl chloride solution in 1,4-dioxane (1.0 eq)

    • (R)-Phenylalanine methyl ester hydrochloride solution in 1,4-dioxane (1.0 eq)

    • Zinc powder (1.0 eq)

    • Tetrahydrofuran (THF) (as solvent)

    • Chloroform (for workup)

    • 5% HCl, 5% Na2CO3, water (for washing)

  • Procedure:

    • In a reaction vessel, combine the 1,4-dioxane solution of (R)-phenylalanine methyl ester hydrochloride with zinc powder in THF.

    • To this suspension, add the 1,4-dioxane solution of pyrazine-2-carbonyl chloride.

    • Stir the mixture at room temperature for 1 hour.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter to remove insoluble materials and evaporate the organic layer.

    • Dissolve the residue in chloroform and wash sequentially with 5% HCl, 5% Na2CO3, and water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester product.

Step 4: Hydrolysis to this compound

  • Reagents and Solvents:

    • (R)-N-(pyrazin-2-ylcarbonyl)-phenylalanine methyl ester

    • Organic solvent (e.g., acetone)

    • Aqueous sodium hydroxide solution (e.g., 2N NaOH)

  • Procedure:

    • Dissolve the methyl ester from the previous step in an organic solvent.

    • Hydrolyze the ester under alkaline conditions by adding an aqueous solution of sodium hydroxide.

    • Monitor the reaction by TLC.

    • Upon completion, neutralize the reaction mixture to precipitate the product.

    • Isolate the solid product by filtration, wash, and dry.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_route1 Route 1: Active Ester Intermediate cluster_route2 Route 2: Acyl Chloride Intermediate PZA1 Pyrazine-2-carboxylic acid NHS_Ester Activated NHS Ester PZA1->NHS_Ester DCC, DMAP, NHS RPhe1 (R)-Phenylalanine Product1 This compound RPhe1->Product1 Triethylamine NHS_Ester->Product1 PZA2 Pyrazine-2-carboxylic acid Acyl_Chloride Pyrazine-2-carbonyl chloride PZA2->Acyl_Chloride SOCl2 RPhe2 (R)-Phenylalanine Phe_Ester (R)-Phenylalanine methyl ester RPhe2->Phe_Ester SOCl2, MeOH Coupled_Ester Coupled Ester Intermediate Acyl_Chloride->Coupled_Ester Phe_Ester->Coupled_Ester Product2 This compound Coupled_Ester->Product2 Hydrolysis

Caption: Synthetic workflows for this compound.

References

Application Notes and Protocols: Bortezomib Acid R-Isomer in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib is a potent and reversible inhibitor of the 26S proteasome, a key component of the cellular machinery responsible for degrading ubiquitinated proteins.[1][2][3] By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib disrupts the degradation of numerous intracellular proteins, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.[1][4] These application notes provide a comprehensive guide for the use of Bortezomib Acid R-Isomer in cell culture experiments, covering its mechanism of action, recommended protocols for assessing its activity, and relevant signaling pathways.

Mechanism of Action

Bortezomib's primary mechanism of action is the inhibition of the 26S proteasome.[3] This inhibition leads to the accumulation of poly-ubiquitinated proteins within the cell, triggering several key signaling pathways that contribute to its anti-cancer activity.[1][5]

  • Endoplasmic Reticulum (ER) Stress: The buildup of misfolded and unfolded proteins in the ER due to proteasome inhibition leads to ER stress.[6][7] This activates the Unfolded Protein Response (UPR), which, if overwhelmed, triggers apoptosis through the activation of caspases such as caspase-4 (in human cells) and caspase-12 (in murine cells).[6][7] Key markers of Bortezomib-induced ER stress include increased expression of CHOP and BiP.[6]

  • NF-κB Signaling Pathway: The NF-κB pathway is constitutively active in many cancer cells and promotes cell survival. Bortezomib's effect on this pathway can be complex. While it was initially thought to inhibit NF-κB by preventing the degradation of its inhibitor, IκBα, some studies show that Bortezomib can paradoxically lead to the activation of the canonical NF-κB pathway in multiple myeloma cells.[8][9] However, in other contexts, it inhibits TNF-α-induced NF-κB activation.[10][11]

  • Apoptosis Induction: Bortezomib induces apoptosis through both intrinsic and extrinsic pathways. The accumulation of pro-apoptotic factors, disruption of the cell cycle, and activation of ER stress all contribute to the activation of caspases, such as caspase-3, -8, and -9, leading to programmed cell death.[12][13]

Data Presentation

Table 1: Recommended Concentration Ranges of Bortezomib Acid R-Isomer for Various Cell Lines
Cell Line TypeCancer TypeEffective Concentration Range (nM)Incubation Time (hours)Reference
Multiple Myeloma (e.g., ANBL-6, RPMI 8226)Hematological1 - 2024 - 48[14]
Mantle Cell Lymphoma (e.g., JVM-2, Granta-519)Hematological5 - 10020[13]
Pancreatic Cancer (e.g., L3.6pl)Solid Tumor5 - 10024 - 48[14]
Lung Cancer (e.g., H460)Solid TumorNot SpecifiedNot Specified[4]
Feline Injection Site Sarcoma (e.g., Ela-1, Kaiser)Solid Tumor17 - 22 (IC50)48[15][16]
Retinoblastoma (e.g., WERI-Rb1, Y79)Solid Tumor~25 (for apoptosis induction)24[17]
Small Cell Lung Cancer (e.g., NCI-H69, NCI-H2171)Solid Tumor50 - 50024 - 48[18]
Table 2: Summary of Key Experimental Assays
AssayPurposeTypical Readout
Cell Viability (MTT/WST-1)To determine the dose-dependent effect on cell proliferation and viability.Absorbance at 570-590 nm.[19][20]
Apoptosis (Caspase-Glo 3/7)To quantify the induction of apoptosis through caspase activation.Luminescence.[21][22]
Proteasome InhibitionTo confirm the direct inhibitory effect on proteasome activity.Fluorescence (cleavage of a fluorogenic substrate).[13]
Western BlottingTo analyze changes in protein expression in key signaling pathways.Protein band intensity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the IC50 value of Bortezomib Acid R-Isomer in a specific cell line.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Bortezomib Acid R-Isomer (stock solution in DMSO)[23]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[24]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.[24]

  • Prepare serial dilutions of Bortezomib Acid R-Isomer in complete medium.

  • Add 100 µL of the drug solutions (or vehicle control, DMSO) to the appropriate wells.[24]

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[24]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[24]

  • Centrifuge the plate and carefully remove the supernatant.[24]

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[24]

  • Measure the absorbance at 570 nm using a microplate reader.[24]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay

Objective: To measure the induction of apoptosis by Bortezomib Acid R-Isomer.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • Bortezomib Acid R-Isomer

  • Caspase-Glo® 3/7 Assay Reagent (Promega)[21][25]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate at the desired density.

  • Treat cells with various concentrations of Bortezomib Acid R-Isomer or vehicle control for the desired time.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[21]

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence of each sample using a luminometer.[22] The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 3: Proteasome Activity Assay

Objective: To measure the inhibition of proteasome activity by Bortezomib Acid R-Isomer.

Materials:

  • Target cancer cell lines

  • Bortezomib Acid R-Isomer

  • 20S Proteasome Assay Kit (e.g., from Chemicon International)[13]

  • Fluorometer

Procedure:

  • Treat cells with Bortezomib Acid R-Isomer for the desired time.

  • Harvest cells and prepare cytosolic extracts according to the kit manufacturer's instructions.

  • Measure proteasome activity using the provided fluorogenic substrate (e.g., LLVY-AMC).[13] The assay is based on the detection of the fluorophore (AMC) after cleavage from the labeled substrate.

  • Quantify the free AMC fluorescence using a fluorometer with a 380/460 nm filter set.[13]

Protocol 4: Western Blot Analysis

Objective: To analyze the effect of Bortezomib Acid R-Isomer on key signaling proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against p-IκBα, CHOP, BiP, cleaved caspase-3, PARP, poly-ubiquitin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration.[15]

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[24]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[24]

  • Incubate the membrane with the primary antibody overnight at 4°C.[24]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Visualize the protein bands using a chemiluminescence detection system.[24]

Mandatory Visualizations

Bortezomib_Mechanism_of_Action cluster_0 Bortezomib Acid R-Isomer cluster_1 Cellular Processes cluster_2 Cellular Outcomes Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Ub_Proteins Accumulation of Ubiquitinated Proteins Proteasome->Ub_Proteins Prevents Degradation ER_Stress ER Stress Ub_Proteins->ER_Stress Induces NFkB_Pathway NF-κB Pathway Modulation Ub_Proteins->NFkB_Pathway Affects Cell_Cycle_Arrest Cell Cycle Arrest Ub_Proteins->Cell_Cycle_Arrest Causes Apoptosis Apoptosis ER_Stress->Apoptosis Leads to NFkB_Pathway->Apoptosis Contributes to Cell_Cycle_Arrest->Apoptosis Can lead to ER_Stress_Pathway Bortezomib Bortezomib Proteasome_Inhibition Proteasome Inhibition Bortezomib->Proteasome_Inhibition Protein_Accumulation Accumulation of Misfolded Proteins Proteasome_Inhibition->Protein_Accumulation ER_Stress ER Stress Protein_Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP_BiP ↑ CHOP, BiP UPR->CHOP_BiP Caspase_Activation Caspase-4/12 Activation UPR->Caspase_Activation If overwhelmed Apoptosis Apoptosis Caspase_Activation->Apoptosis NFkB_Signaling_Pathway Bortezomib Bortezomib Proteasome_Inhibition Proteasome Inhibition Bortezomib->Proteasome_Inhibition IkBa_Degradation IκBα Degradation Proteasome_Inhibition->IkBa_Degradation Inhibits NFkB_Activation NF-κB Activation IkBa_Degradation->NFkB_Activation Prevents Gene_Transcription Gene Transcription (Pro-survival) NFkB_Activation->Gene_Transcription Cell_Survival Cell Survival Gene_Transcription->Cell_Survival Experimental_Workflow cluster_assays Endpoint Assays Start Start: Seed Cells Treatment Treat with Bortezomib (Dose-Response) Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability Cell Viability (MTT) Incubation->Viability Apoptosis Apoptosis (Caspase-Glo) Incubation->Apoptosis Proteasome Proteasome Activity Incubation->Proteasome Western Western Blot Incubation->Western Data_Analysis Data Analysis (IC50, etc.) Viability->Data_Analysis Apoptosis->Data_Analysis Proteasome->Data_Analysis Western->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols: (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a chiral organic compound featuring a phenyl group, a pyrazine ring, and a carboxamido functional group.[1] Its structural similarity to intermediates in the synthesis of Bortezomib, a potent and selective proteasome inhibitor, suggests its potential as a modulator of enzyme activity, particularly within the ubiquitin-proteasome pathway.[2][3] Bortezomib is a first-in-class therapeutic agent approved for the treatment of multiple myeloma and mantle cell lymphoma.[3] It functions by reversibly inhibiting the 26S proteasome, a large protein complex responsible for the degradation of ubiquitinated proteins.[2][4] This inhibition disrupts various cellular processes, including cell cycle regulation, apoptosis, and the NF-κB signaling pathway, ultimately leading to cancer cell death.[2][4]

Given its structural analogy to a key component of Bortezomib, this compound, also known as Bortezomib Acid R-Isomer, is a compound of interest for investigation as a potential enzyme inhibitor.[1] These application notes provide a framework for assessing the inhibitory activity of this compound, with a primary focus on the proteasome, a validated therapeutic target.

Potential Applications in Enzyme Inhibition

The primary hypothesized application of this compound is in the inhibition of the 26S proteasome. The chymotrypsin-like activity of the proteasome is a key target for therapeutic intervention.[2] By inhibiting this activity, the compound could induce apoptosis and inhibit cell proliferation in cancer cell lines.

Potential Research Areas:

  • Screening for inhibitory activity against the 20S and 26S proteasome.

  • Determination of IC50 and Ki values to quantify inhibitory potency.

  • Investigation of the compound's effects on downstream signaling pathways, such as NF-κB activation.

  • Evaluation of its pro-apoptotic and anti-proliferative effects in relevant cancer cell lines.

Data Presentation

Currently, there is no publicly available quantitative data on the enzyme inhibitory activity of this compound. For comparative purposes, the following table summarizes the inhibitory data for Bortezomib against various cancer cell lines. It is hypothesized that the (R)-acid analogue may exhibit inhibitory properties, which would need to be determined experimentally.

CompoundTarget Cell LineIC50 (nM)Citation
This compound Data not availableData not available
BortezomibMultiple Myeloma (various cell lines)3 - 20[5]

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the enzyme inhibitory potential of this compound.

Protocol 1: In Vitro Proteasome Activity Assay (Fluorometric)

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.

Materials:

  • This compound

  • Purified 20S or 26S proteasome

  • Proteasome Assay Buffer (e.g., 50 mM HEPES, pH 7.8, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP)[6]

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)[7]

  • Proteasome inhibitor (positive control, e.g., MG-132 or Bortezomib)[7]

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Ex/Em = 350/440 nm for AMC)[7]

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in Proteasome Assay Buffer to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Proteasome Assay Buffer

    • Purified proteasome

    • Test compound at various concentrations or positive control inhibitor.

    • Include a "no inhibitor" control (vehicle, e.g., DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the fluorogenic proteasome substrate to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes.[7]

  • Data Analysis:

    • Determine the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: Cell-Based Proteasome Inhibition Assay

This protocol assesses the ability of the compound to inhibit proteasome activity within intact cells.

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma cell line RPMI 8226)

  • Cell culture medium and supplements

  • This compound

  • Proteasome-Glo™ Cell-Based Assay Kit (or similar)

  • Lysis buffer

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 2-24 hours). Include vehicle-treated and positive control (e.g., Bortezomib) wells.

  • Assay: Follow the manufacturer's instructions for the cell-based proteasome assay kit. This typically involves:

    • Adding a luminogenic proteasome substrate to the cells.

    • Incubating to allow for substrate cleavage.

    • Measuring the luminescent signal, which is proportional to proteasome activity.

  • Data Analysis:

    • Normalize the luminescence readings to a measure of cell viability (e.g., using a parallel MTT or CellTiter-Glo® assay).

    • Calculate the percentage of proteasome inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value.

Visualizations

Signaling Pathway

Bortezomib_Pathway cluster_inhibition Inhibition cluster_proteasome Ubiquitin-Proteasome System cluster_downstream Downstream Effects Bortezomib (R)-3-Phenyl-2- (pyrazine-2-carboxamido) propanoic acid (Hypothesized) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits NFkB_Inhibition NF-κB Pathway Inhibition Proteasome->NFkB_Inhibition Leads to Apoptosis Induction of Apoptosis Proteasome->Apoptosis Leads to CellCycle Cell Cycle Arrest Proteasome->CellCycle Leads to Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degradation

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of This compound Incubate Incubate enzyme/cells with compound Prep_Compound->Incubate Prep_Enzyme Prepare purified proteasome or cell culture Prep_Enzyme->Incubate Add_Substrate Add fluorogenic/luminogenic substrate Incubate->Add_Substrate Measure Measure signal (fluorescence/luminescence) Add_Substrate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Det_IC50 Determine IC50 value Calc_Inhibition->Det_IC50

Caption: General workflow for enzyme inhibition assay.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and enantiomeric purity determination of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, a key chiral intermediate. The method utilizes both reversed-phase chromatography for purity assessment and chiral chromatography for the separation of its (R) and (S) enantiomers. This document provides comprehensive experimental protocols, system suitability parameters, and data presentation to support researchers, scientists, and drug development professionals in the analysis of this compound.

Introduction

This compound is a significant chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemical purity is critical for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, a reliable and accurate analytical method is essential for its characterization. This note describes an HPLC method developed for both the determination of chemical purity by reversed-phase HPLC and the enantiomeric excess by chiral HPLC.

The compound possesses a carboxylic acid group, a phenyl group, and a pyrazine ring, which allows for strong ultraviolet (UV) absorbance, making UV detection a suitable choice.[1][2][3] The acidic nature of the molecule necessitates careful control of the mobile phase pH to ensure good peak shape and reproducibility in reversed-phase chromatography.[4] For the separation of enantiomers, a chiral stationary phase is employed.[5][6][7]

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo XPE205 or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, 18.2 MΩ·cm), Formic acid (reagent grade), this compound reference standard, and (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid reference standard.

Chromatographic Conditions

Two distinct HPLC methods were developed: one for purity analysis (Method A) and one for chiral separation (Method B).

Method A: Reversed-Phase HPLC for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 30 minutes

Method B: Chiral HPLC for Enantiomeric Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., Polysaccharide-based), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic mixture of Hexane:Ethanol:Formic Acid (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 260 nm
Injection Volume 10 µL
Run Time 20 minutes
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the working standard solution.

Results and Discussion

Method A: Purity Analysis

The reversed-phase method demonstrated good separation of the main peak from potential impurities. The addition of formic acid to the mobile phase was crucial for obtaining a symmetrical peak shape for the acidic analyte.[4] The gradient elution allowed for the timely elution of the main compound while also separating it from more or less polar impurities.

Table 1: System Suitability Results for Method A

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
Repeatability (Area, n=6) RSD ≤ 2.0%0.5%
Retention Time ~12.5 min12.6 min
Method B: Chiral Separation

The chiral method successfully resolved the (R) and (S) enantiomers of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. A polysaccharide-based chiral stationary phase provided the necessary stereoselectivity.[5][6] The isocratic mobile phase offered consistent and reproducible separation.

Table 2: Chiral Separation Performance Data

Parameter(R)-enantiomer(S)-enantiomer
Retention Time (min) 10.212.8
Resolution (Rs) \multicolumn{2}{c}{> 2.0}
Tailing Factor 1.11.3

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve 10 mg working_std Working Solution dissolve->working_std Dilute to 0.1 mg/mL inject Inject Sample (10 µL) working_std->inject separate Chromatographic Separation inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity/Enantiomeric Excess integrate->quantify report report quantify->report Generate Report

Caption: General workflow for HPLC analysis.

Logical_Relationship cluster_methods Analytical Objectives cluster_techniques HPLC Techniques compound (R)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid purity Chemical Purity compound->purity enantiomeric Enantiomeric Purity compound->enantiomeric rp_hplc Reversed-Phase HPLC (Method A) purity->rp_hplc achieves chiral_hplc Chiral HPLC (Method B) enantiomeric->chiral_hplc achieves

Caption: Logical relationship between analytical goals and HPLC methods.

Conclusion

The HPLC methods presented here are suitable for the quality control of this compound. The reversed-phase method provides accurate determination of chemical purity, while the chiral method allows for the precise measurement of enantiomeric excess. These methods are robust, reproducible, and can be readily implemented in a quality control laboratory.

References

Use of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid as a research intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, also known as N-(pyrazinylcarbonyl)-D-phenylalanine, is a chiral carboxylic acid and a key research intermediate. Its structural similarity to a fragment of the proteasome inhibitor Bortezomib makes it a compound of interest in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this intermediate in a research setting.

The pyrazine-2-carboxamide moiety is a common scaffold in a variety of biologically active compounds, including kinase inhibitors and antimycobacterial agents.[1] Therefore, this compound serves as a valuable building block for the synthesis of novel small molecules with potential therapeutic applications. These application notes will cover its physicochemical properties, synthesis, and potential research applications, along with detailed protocols.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1608986-16-8[2]
Molecular Formula C₁₄H₁₃N₃O₃[2]
Molecular Weight 271.27 g/mol [2]
Appearance White to off-white solid[General knowledge]
Solubility Soluble in DMSO and methanol[General knowledge]
Synonyms N-(pyrazinylcarbonyl)-D-phenylalanine, Bortezomib (2R)-Acid[2]

Applications in Research

This compound is primarily utilized as a specialized building block in organic synthesis and medicinal chemistry.

  • Synthesis of Chiral Ligands and Catalysts: The defined stereochemistry of this compound makes it a suitable starting material for the synthesis of chiral ligands for asymmetric catalysis.

  • Fragment-Based Drug Discovery: As a molecular fragment, it can be used in screening assays to identify new binding interactions with protein targets of interest.

  • Development of Novel Kinase Inhibitors: The pyrazine-2-carboxamide core is present in several known kinase inhibitors.[1] This intermediate can be used to generate novel derivatives for screening against various kinases.

  • Synthesis of Proteasome Inhibitor Analogs: Given its relationship to Bortezomib, this compound is a critical starting material for the synthesis of analogs and diastereomers of Bortezomib to probe structure-activity relationships of proteasome inhibition.

While specific biological activity data for the (R)-isomer is not extensively published, the broader class of pyrazinecarboxamides has shown activity in various assays. The following table summarizes the activity of some related compounds to provide context for potential research directions.

CompoundTarget/AssayActivity (IC₅₀/MIC)Reference
PyrazinamideMycobacterium tuberculosisVaries with pH[3]
Gilteritinib (a pyrazine-2-carboxamide derivative)FLT3/AXL KinaseFLT3 IC₅₀ = 0.29 nM[1]
Prexasertib (a pyrazine-2-carbonitrile derivative)CHK1 KinaseIC₅₀ = 1 nM[1]
Darovasertib (a pyrazine-2-carboxamide derivative)PKCαIC₅₀ = 1.9 nM[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the corresponding (S)-isomer. The key difference is the use of D-phenylalanine as the starting material.

Materials:

  • D-phenylalanine

  • Pyrazine-2-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyrazine-2-carboxylic acid (1.0 eq) and D-phenylalanine (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the final product.

General Protocol for Kinase Inhibition Assay (Example)

This is a general protocol and should be optimized for the specific kinase of interest.

Materials:

  • This compound (dissolved in DMSO)

  • Kinase of interest

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the kinase activity against the compound concentration and determine the IC₅₀ value.

Visualizations

Potential Involvement in Proteasome Pathway

Given its structural relationship to Bortezomib, a known proteasome inhibitor, analogs derived from this compound could potentially interact with components of the ubiquitin-proteasome pathway.

Proteasome_Pathway Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer PolyUbProtein Polyubiquitinated Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation Inhibitor (R)-isomer derivative (Hypothetical Target) Inhibitor->Proteasome Inhibition

Caption: Hypothetical inhibition of the 26S proteasome by a derivative.

General Kinase Signaling Pathway

The pyrazine-2-carboxamide scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could be synthesized to target various kinase signaling pathways.

Kinase_Signaling Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Downstream Kinase 1 (e.g., RAF) Receptor->Kinase1 Activation Kinase2 Downstream Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Downstream Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor CellularResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellularResponse Inhibitor (R)-isomer derivative (Hypothetical Target) Inhibitor->Kinase1 Inhibition

References

Application Notes and Protocols for NMR Spectroscopy of (pyrazine-2-carbonyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(Pyrazine-2-carbonyl)-D-phenylalanine is a synthetic amino acid derivative that incorporates a pyrazine-2-carbonyl moiety attached to the amino group of D-phenylalanine. The pyrazine ring is a key structural feature in many biologically active compounds and approved drugs. Characterization of such novel compounds is a critical step in drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful analytical techniques for unambiguous structure elucidation and purity assessment.[1] This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra for (pyrazine-2-carbonyl)-D-phenylalanine.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (pyrazine-2-carbonyl)-D-phenylalanine. These predictions are based on known spectral data for D-phenylalanine and various pyrazine derivatives.[2][3] The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.15d1HPyrazine H-3
~8.85d1HPyrazine H-5
~8.75dd1HPyrazine H-6
~8.60d1HAmide NH
~7.30 - 7.15m5HPhenyl H-2', H-3', H-4', H-5', H-6'
~4.70m1Hα-CH
~3.20dd1Hβ-CH₂
~3.10dd1Hβ-CH₂
~12.80br s1HCarboxylic Acid OH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~173.0Carboxylic Acid C=O
~164.0Amide C=O
~148.0Pyrazine C-2
~147.5Pyrazine C-6
~144.0Pyrazine C-3
~143.5Pyrazine C-5
~137.5Phenyl C-1'
~129.0Phenyl C-3'/C-5'
~128.0Phenyl C-2'/C-6'
~126.5Phenyl C-4'
~55.0α-CH
~36.5β-CH₂

Experimental Protocol

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (pyrazine-2-carbonyl)-D-phenylalanine.

1. Sample Preparation:

  • Weigh approximately 10-15 mg of (pyrazine-2-carbonyl)-D-phenylalanine for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The following parameters are recommended for a 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096, depending on the sample concentration.

    • Temperature: 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum manually.

  • Apply a baseline correction.

  • Reference the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • Reference the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.

  • Integrate the peaks in the ¹H spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships for spectral assignment.

experimental_workflow Experimental Workflow for NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H Spectrum transfer->h1_nmr c13_nmr Acquire 13C Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration (1H) reference->integrate analysis Spectral Analysis & Structure Elucidation integrate->analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

structural_correlation Structural Correlation for NMR Assignment cluster_pyrazine Pyrazine Protons & Carbons cluster_phenylalanine D-Phenylalanine Protons & Carbons cluster_carbonyls Carbonyls & Amide mol {(pyrazine-2-carbonyl)-D-phenylalanine | { Pyrazine Ring | D-Phenylalanine Moiety}} pz_h H-3, H-5, H-6 δ ~9.15 - 8.75 ppm mol:p->pz_h pz_c C-2, C-3, C-5, C-6 δ ~148 - 143 ppm mol:p->pz_c ph_h Aromatic H δ ~7.30 - 7.15 ppm mol:d->ph_h alpha_h α-H δ ~4.70 ppm mol:d->alpha_h beta_h β-H₂ δ ~3.20 - 3.10 ppm mol:d->beta_h ph_c Aromatic C δ ~137 - 126 ppm mol:d->ph_c alpha_c α-C δ ~55.0 ppm mol:d->alpha_c beta_c β-C δ ~36.5 ppm mol:d->beta_c amide_nh Amide NH δ ~8.60 ppm amide_co Amide C=O δ ~164.0 ppm acid_co Acid C=O δ ~173.0 ppm

Caption: Logical relationship between molecular structure and expected NMR shifts.

References

Application Notes and Protocols for the Derivatization of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a chiral building block with significant potential in medicinal chemistry. Its structural similarity to components of bioactive molecules, including the proteasome inhibitor Bortezomib, makes it an attractive scaffold for the development of novel therapeutic agents. The derivatization of its carboxylic acid moiety allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. These application notes provide detailed protocols for the synthesis of amide and ester derivatives of this compound and discuss their potential applications in anticancer and antibacterial drug discovery, supported by data from structurally related compounds.

Derivatization Strategies

The primary point for derivatization on the parent molecule is the carboxylic acid group. This allows for the synthesis of a wide array of derivatives, primarily through amide bond formation and esterification.

  • Amide Bond Formation: The synthesis of amide derivatives is a cornerstone of medicinal chemistry, enabling the exploration of interactions with biological targets. By coupling the carboxylic acid with a diverse range of amines, new chemical entities with potentially enhanced or novel biological activities can be generated.

  • Esterification: The conversion of the carboxylic acid to an ester can be used to create prodrugs, which may improve the bioavailability of the parent compound. Esterification can also be employed to fine-tune the physicochemical properties of the molecule, such as its solubility and lipophilicity.

Experimental Protocols

The following are detailed protocols for the synthesis of amide and ester derivatives of this compound.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes a general method for the synthesis of amide derivatives using a common coupling reagent.

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine of choice (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Protocol 2: General Procedure for Ester Synthesis

This protocol provides a general method for the synthesis of ester derivatives.

Materials:

  • This compound

  • Alcohol of choice (as solvent or in excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 equivalent) in the alcohol of choice.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired ester derivative.

Application Notes

Anticancer Applications

Derivatives of pyrazinecarboxamides have shown promising anticancer activity. The structural relationship of the parent compound to Bortezomib suggests that its derivatives could also exhibit proteasome inhibitory activity.

Table 1: Anticancer Activity of Representative Pyrazinecarboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative 18i NCI-H52026.69[1][2]
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative 18i SNU-161.88[1][2]
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative 18i KMS-113.02[1][2]
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative 18i SW-7802.34[1][2]
3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative 18i MDA-MB-45312.58[1][2]

Note: The data presented is for structurally related pyrazinecarboxamide derivatives and not direct derivatives of this compound.

Signaling Pathway: Ubiquitin-Proteasome System

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells. Its inhibition can lead to the accumulation of pro-apoptotic factors, ultimately inducing cancer cell death. Bortezomib is a well-known proteasome inhibitor used in cancer therapy.[3][4][5][6][7]

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 Ubiquitin-activating enzyme Ub->E1 ATP E2 E2 Ubiquitin-conjugating enzyme E1->E2 E3 E3 Ubiquitin ligase E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Inhibitor Proteasome Inhibitor (e.g., Bortezomib, Pyrazinecarboxamide Derivatives) Inhibitor->Proteasome

Caption: Inhibition of the Ubiquitin-Proteasome Pathway.

Antibacterial Applications

Pyrazinamide is a first-line medication for tuberculosis, highlighting the potential of the pyrazine scaffold in developing antibacterial agents. Derivatization of this compound could lead to new compounds with potent antibacterial activity.

Table 2: Antibacterial Activity of Representative Pyrazinecarboxamide Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
3-amino-N-heptylpyrazine-2-carboxamideMycobacterium tuberculosis H37Rv>1000[8]
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5[8]
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative 5d XDR S. typhi6.25[9]

Note: The data presented is for structurally related pyrazinecarboxamide derivatives and not direct derivatives of this compound.

Kinase Inhibition

Pyrazine-containing compounds have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1][2] The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is one such target.

Signaling Pathway: FGFR Signaling

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, etc. ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response PLCG->Cell_Response Inhibitor Pyrazine-based Kinase Inhibitor Inhibitor->FGFR

Caption: Overview of the FGFR Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound and subsequent biological evaluation.

Derivatization_Workflow Start (R)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Derivatization Derivatization (Amide or Ester Synthesis) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Anticancer, Antibacterial) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for derivatization and evaluation.

References

Application Notes and Protocols for In Vitro Experimental Design with Bortezomib (2R)-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bortezomib, a dipeptide boronate, is a potent and reversible inhibitor of the 26S proteasome, a key cellular complex responsible for the degradation of ubiquitinated proteins.[1][2][3] By inhibiting the chymotrypsin-like activity of the proteasome, Bortezomib disrupts cellular homeostasis, leading to the accumulation of regulatory proteins that control cell cycle progression and survival.[2][3] This disruption triggers programmed cell death (apoptosis) in neoplastic cells, making Bortezomib an effective therapeutic agent for various cancers, including multiple myeloma and mantle cell lymphoma.[1][2][4]

These application notes provide detailed protocols for in vitro experiments designed to investigate the cellular and molecular effects of Bortezomib (2R)-Acid. The protocols cover essential assays for assessing cell viability, apoptosis, and the impact on key signaling pathways.

Mechanism of Action

Bortezomib's primary mechanism of action involves the inhibition of the 26S proteasome.[1][3] This inhibition leads to several downstream effects, including:

  • Disruption of the NF-κB Pathway: In many cancer cells, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is constitutively active, promoting cell survival and proliferation. Bortezomib prevents the degradation of IκBα, an inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and inhibiting its pro-survival signaling.[5][6] However, in some contexts, such as multiple myeloma cells, Bortezomib has been shown to induce NF-κB activation through a canonical pathway.[7][8][9]

  • Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins due to proteasome inhibition leads to endoplasmic reticulum (ER) stress.[10][11][12] This activates the UPR, a signaling cascade that initially attempts to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe.[10][13][14]

  • Cell Cycle Arrest: Bortezomib can induce cell cycle arrest, often at the G2/M phase, by stabilizing cell cycle regulatory proteins such as p21 and p27.[15][16][17][18][19]

  • Induction of Apoptosis: The culmination of these cellular stresses leads to the activation of the apoptotic cascade, characterized by the activation of caspases and subsequent cell death.[20][21][22][23]

Data Presentation

The following tables summarize quantitative data from various in vitro studies on Bortezomib, providing an expected range of effective concentrations and outcomes.

Table 1: IC50 Values of Bortezomib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (hours)Assay
Feline Injection Site Sarcoma (Ela-1)Sarcoma17.4648ATP concentration assay
Feline Injection Site Sarcoma (Hamilton)Sarcoma19.4848ATP concentration assay
Feline Injection Site Sarcoma (Kaiser)Sarcoma21.3848ATP concentration assay
Mantle Cell Lymphoma (JVM-2, Granta-519, Jeko, REC-1)Lymphoma18.2 - 60.1 (median 31)20Not specified
Acute Myeloid Leukemia (Kasumi-1)Leukemia4.248Cell growth inhibition
Acute Myeloid Leukemia (Nomo-1)Leukemia9.648Cell growth inhibition
Breast Cancer (MCF-7)Breast Cancer50Not specifiedNot specified

Data compiled from multiple sources.[20][21][24]

Table 2: Effects of Bortezomib on Cell Cycle Distribution and Apoptosis

Cell LineBortezomib Concentration (nM)Incubation Time (hours)Effect
A-3755024G2/M arrest
A-3755024Increased early apoptosis
A-3755072Increased late apoptosis/necrosis
mBM-MSCs2.5 - 524G0/G1 arrest

Data compiled from multiple sources.[16][19]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Bortezomib on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[25][26][27]

Materials:

  • Bortezomib (2R)-Acid

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[26]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Bortezomib in culture medium. Remove the old medium from the wells and add 100 µL of the Bortezomib dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Bortezomib, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[28]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[25] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[26]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[26] A reference wavelength of 630 nm can be used to subtract background absorbance.[26]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[29][30]

Materials:

  • Bortezomib (2R)-Acid

  • Target cancer cell line

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of Bortezomib as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Luminescence is proportional to the amount of caspase activity. Analyze the data relative to the vehicle control.

3. Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the cellular response to Bortezomib.

Materials:

  • Bortezomib (2R)-Acid

  • Target cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against IκBα, p-IκBα, PARP, cleaved PARP, p21, p27, BiP/Grp78, CHOP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with Bortezomib as desired. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.[31] Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control.

4. Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Bortezomib (2R)-Acid

  • Target cancer cell line

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Treat cells with Bortezomib for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Wash the cells with PBS and fix them by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend the cells in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Bortezomib_Mechanism_of_Action cluster_proteasome Proteasome Inhibition cluster_downstream Downstream Effects cluster_nfkb NF-κB Pathway cluster_upr Unfolded Protein Response cluster_cellcycle Cell Cycle Arrest Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome inhibits UbProteins Accumulation of Ubiquitinated Proteins Proteasome->UbProteins IκBα IκBα Proteasome->IκBα degrades ER_Stress ER Stress UbProteins->ER_Stress CellCycle Cell Cycle Arrest (G2/M) UbProteins->CellCycle NFκB NF-κB IκBα->NFκB inhibits Apoptosis Apoptosis NFκB->Apoptosis inhibition leads to UPR UPR Activation ER_Stress->UPR UPR->Apoptosis CellCycle->Apoptosis

Caption: Mechanism of Action of Bortezomib.

Bortezomib_NFkB_Pathway Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits IκBα IκBα Proteasome->IκBα prevents degradation p_IκBα p-IκBα p_IκBα->Proteasome ubiquitination & degradation IKK IKK IKK->IκBα phosphorylates NFκB_complex NF-κB/IκBα (inactive) NFκB_active NF-κB (active) NFκB_complex->NFκB_active releases Nucleus Nucleus NFκB_active->Nucleus translocates Gene_Expression Pro-survival Gene Expression

Caption: Bortezomib's effect on the NF-κB signaling pathway.

Bortezomib_UPR_Pathway Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome inhibits Misfolded_Proteins Accumulation of Misfolded Proteins Proteasome->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress ER Endoplasmic Reticulum PERK PERK ER_Stress->PERK activates IRE1 IRE1α ER_Stress->IRE1 activates ATF6 ATF6 ER_Stress->ATF6 activates Apoptosis Apoptosis PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis

Caption: Bortezomib-induced Unfolded Protein Response.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Line culture Cell Culture and Expansion start->culture treatment Treat with Bortezomib (Dose-Response and Time-Course) culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Caspase-Glo Assay) treatment->apoptosis western Protein Expression (Western Blot) treatment->western cellcycle Cell Cycle (Flow Cytometry) treatment->cellcycle analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis western->analysis cellcycle->analysis end Conclusion analysis->end

Caption: General experimental workflow for in vitro studies with Bortezomib.

References

Application Notes and Protocols for (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of powdered (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. Given that this compound is primarily known as a chemical intermediate, potentially an impurity related to Bortezomib, specific experimental data on its stability and solubility are not extensively available in public literature.[1] The following guidelines are based on general best practices for handling powdered chemical compounds and information available for structurally related molecules.

Compound Information

PropertyValueSource
Chemical Name This compound[2][3]
Synonyms Bortezomib (2R)-Acid, Bortezomib Acid R-Isomer, (pyrazine-2-carbonyl)-D-phenylalanine[3]
CAS Number 1608986-16-8[2][3]
Molecular Formula C₁₄H₁₃N₃O₃[2][3]
Molecular Weight 271.27 g/mol [3]
Appearance Yellowish, White to Light Beige Crystalline Powder[3][4]
Solubility Soluble in Methanol[3]
Storage Sealed in dry, Room Temperature[3][4]

Health and Safety

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate.

  • Body Protection: Laboratory coat.

Storage Protocols

Proper storage is crucial to maintain the integrity and stability of the compound.

3.1. General Storage Conditions:

ParameterRecommendationRationale
Temperature Room Temperature (20-25°C)Prevents potential degradation from excessive heat or cold.
Humidity Dry environmentMinimizes water absorption, which could lead to hydrolysis or degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen) for long-term storageReduces the risk of oxidation.
Container Tightly sealed, opaque containerProtects from moisture, air, and light.

3.2. Storage Workflow:

A Receive Compound B Inspect Container Integrity A->B C Log into Inventory System B->C D Store in Designated Cabinet C->D E Record Storage Location D->E F Monitor Storage Conditions E->F

Caption: Workflow for receiving and storing the compound.

Handling Protocols

Adherence to proper handling procedures will minimize exposure risk and prevent contamination of the compound.

4.1. General Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling larger quantities or when dust generation is likely.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent ignition sources.

  • Ground all equipment when transferring large quantities of powder to prevent static discharge.

4.2. Weighing and Dispensing:

A Prepare Weighing Area in Fume Hood B Don Appropriate PPE A->B C Tare Weighing Vessel B->C D Carefully Transfer Powder C->D E Record Exact Weight D->E F Seal Main Container Immediately E->F G Clean Weighing Area F->G

Caption: Protocol for weighing and dispensing the powdered compound.

4.3. Solution Preparation:

The compound is reported to be soluble in methanol.[3] For other solvents, solubility should be determined experimentally on a small scale.

Protocol for Preparing a Stock Solution:

  • Calculate the required mass of this compound for the desired concentration and volume.

  • Weigh the compound accurately following the protocol in section 4.2.

  • In a chemical fume hood, add the desired solvent to a suitable volumetric flask.

  • Carefully add the weighed powder to the flask.

  • Mix by swirling or using a magnetic stirrer until the solid is completely dissolved.

  • If necessary, sonicate the solution to aid dissolution.

  • Once dissolved, bring the solution to the final volume with the solvent.

  • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

Stability and Degradation

While specific stability studies for this compound are not publicly available, related structures such as pyrazinecarboxamide are known to be stable under normal conditions but may be incompatible with strong oxidizing agents.[5] Bortezomib, a related therapeutic agent, is known to undergo oxidative deboronation.[6] Therefore, it is prudent to protect this compound from excessive heat, light, and oxidizing agents.

Potential Degradation Pathways:

  • Hydrolysis: The amide and carboxylic acid functional groups may be susceptible to hydrolysis in the presence of strong acids or bases, or prolonged exposure to moisture.

  • Oxidation: The pyrazine ring and the phenyl group could be susceptible to oxidation.

Spill and Waste Management

6.1. Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE.

  • Contain the spill to prevent it from spreading.

  • For a dry powder spill, carefully sweep or scoop the material into a labeled waste container. Avoid raising dust.

  • Clean the spill area with a damp cloth or paper towel.

  • Place all contaminated materials into a sealed, labeled hazardous waste container.

6.2. Waste Disposal:

Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Logical Relationship Diagram

cluster_0 Handling & Storage A Compound Properties B Safety Precautions (PPE) A->B informs C Storage Conditions A->C dictates D Handling Procedures B->D applies to F Experimental Use C->F maintains integrity for E Spill & Waste Management D->E mitigates risks during D->F enables

Caption: Interdependencies in handling and storage procedures.

References

Application Notes and Protocols for Mass Spectrometry Analysis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a synthetic organic compound with a molecular formula of C14H13N3O3 and a molecular weight of 271.27 g/mol .[1][2][3] Its structure, incorporating a phenylalaninol backbone, a pyrazine carboxamide moiety, and a carboxylic acid group, suggests its potential as a pharmacologically active agent. As with many novel chemical entities in drug discovery and development, accurate and sensitive analytical methods are crucial for its characterization, quantification in biological matrices, and overall advancement.

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The provided methodologies are designed to be a starting point for researchers and can be adapted based on specific instrumentation and experimental goals.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol outlines a general procedure for extracting the analyte from a biological matrix such as plasma. The goal is to remove interfering substances like proteins and phospholipids that can suppress the ionization of the target molecule.[4][5]

Materials:

  • SPE Cartridges (e.g., Mixed-mode C18 and Strong Cation Exchange)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., an isotopically labeled version of the analyte or a structurally similar compound)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard solution. Vortex for 30 seconds. Add 400 µL of 0.1% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar impurities. Follow with a wash of 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This method is designed to achieve good chromatographic separation of the analyte from potential matrix components.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min.
Total Run Time 8 minutes
Tandem Mass Spectrometry (MS/MS) Method

The following parameters are a starting point for method development on a triple quadrupole mass spectrometer. The exact mass transitions should be determined by infusing a standard solution of the analyte.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions:

To establish the MRM transitions, the precursor ion ([M+H]+) for this compound would be m/z 272.1. This precursor ion would then be fragmented in the collision cell to generate product ions. Based on the structure, likely fragmentations would involve the loss of the carboxylic acid group, cleavage of the amide bond, or fragmentation of the pyrazine ring.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound (Quantifier)272.1Hypothetical 1To be optimized100
This compound (Qualifier)272.1Hypothetical 2To be optimized100
Internal StandardTo be determinedTo be determinedTo be optimized100

Note: The product ions and collision energies need to be empirically determined by direct infusion of a standard solution of the analyte into the mass spectrometer.

Data Presentation

The following tables represent hypothetical quantitative data that would be generated during method validation.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.99

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585-115
Low3< 15< 1585-115
Mid100< 15< 1585-115
High800< 15< 1585-115

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low3> 8090-110
High800> 8090-110

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for the analyte.

experimental_workflow sample Plasma Sample + Internal Standard pretreatment Protein Precipitation & Dilution sample->pretreatment 1. spe Solid-Phase Extraction pretreatment->spe 2. elution Elution spe->elution 3. evaporation Evaporation elution->evaporation 4. reconstitution Reconstitution evaporation->reconstitution 5. lcms LC-MS/MS Analysis reconstitution->lcms 6. data Data Acquisition & Processing lcms->data 7.

Caption: Experimental workflow for the extraction and analysis of the analyte from plasma.

fragmentation_pathway parent [M+H]+ m/z 272.1 fragment1 Fragment 1 Loss of H2O parent->fragment1 -18 Da fragment2 Fragment 2 Loss of COOH parent->fragment2 -45 Da fragment3 Fragment 3 Pyrazine carboxamide moiety parent->fragment3 Cleavage fragment4 Fragment 4 Phenylalanine backbone parent->fragment4 Cleavage

Caption: Plausible fragmentation pathways for this compound.

Conclusion

The protocols and application notes presented here provide a robust framework for the mass spectrometry-based analysis of this compound. The detailed sample preparation, LC, and MS/MS methods, along with the illustrative workflows and potential fragmentation patterns, offer a comprehensive guide for researchers in the field of drug development. These methodologies can be further optimized and validated to suit specific laboratory instrumentation and regulatory requirements, ultimately facilitating the accurate and reliable characterization and quantification of this novel compound.

References

Troubleshooting & Optimization

Improving solubility of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid for experimental use. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

Encountering solubility issues with this compound is a common challenge. This guide addresses specific problems you might face during your experiments.

Issue Potential Cause Troubleshooting Steps
Compound precipitates out of solution upon addition to aqueous buffer/media. The compound has low aqueous solubility and is crashing out of the organic solvent stock solution.1. Reduce the final concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium. 2. Increase the percentage of co-solvent: If your experimental system can tolerate it, slightly increasing the final concentration of the organic solvent (e.g., DMSO) may help maintain solubility. Be mindful of solvent toxicity in cell-based assays. 3. Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium. This gradual change in solvent polarity can help prevent precipitation.
Visible particles remain after attempting to dissolve the compound. The compound has not fully dissolved in the chosen solvent.1. Gentle heating: Warm the solution in a water bath (typically 37-50°C) while vortexing or stirring. This can increase the rate of dissolution. Avoid excessive heat, which could degrade the compound. 2. Sonication: Use a bath sonicator to break up aggregates and enhance dissolution. 3. Increase solvent volume: Using a larger volume of solvent to create a less concentrated stock solution may facilitate complete dissolution.
Inconsistent experimental results. The compound may be precipitating over the course of the experiment, leading to variable effective concentrations.1. Prepare fresh dilutions: Avoid storing the compound in its final diluted aqueous form for extended periods. Prepare fresh dilutions for each experiment from a concentrated stock solution. 2. Visually inspect solutions: Before use, always visually inspect your solutions for any signs of precipitation. If precipitation is observed, the solution should not be used.
Difficulty dissolving the compound in any solvent. The compound may have very low intrinsic solubility or may be in a crystalline form that is difficult to dissolve.1. Test a range of solvents: Systematically test the solubility in a variety of organic solvents (see table below). 2. pH adjustment: For this carboxylic acid-containing compound, altering the pH of the aqueous solution can significantly impact solubility. Increasing the pH above the pKa of the carboxylic acid group will deprotonate it, forming a more soluble salt. A pH of 7.4 or higher is a good starting point.

Solubility Data

Solvent Solubility Notes
MethanolSoluble[1]A good starting solvent for preparing stock solutions.
Dimethyl Sulfoxide (DMSO)Sparingly SolubleThe (S)-enantiomer is reported to be sparingly soluble in DMSO.[2] This is a common solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for biological assays.
Water / Aqueous BuffersVery Poorly SolubleExpected to have low solubility in aqueous solutions at neutral pH due to the hydrophobic phenyl and pyrazine groups.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Add the appropriate volume of anhydrous, high-purity methanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility using pH Adjustment
  • Prepare a stock solution of this compound in methanol or DMSO as described in Protocol 1.

  • Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Adjust the pH of the aqueous buffer to 7.4 or higher using a solution of sodium hydroxide (NaOH).

  • Add the stock solution dropwise to the pH-adjusted aqueous buffer while vortexing or stirring.

  • Do not exceed a final organic solvent concentration that is tolerated by your experimental system (typically ≤0.5% for cell-based assays).

  • Visually inspect the final solution for any signs of precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving this compound?

A1: Based on available information, methanol is a good first choice for preparing a stock solution.[1] DMSO is also a common and effective solvent for compounds of this type, although it is reported as sparingly soluble for the S-enantiomer.[2]

Q2: My compound precipitates when I dilute the stock solution into my cell culture medium. What should I do?

A2: This is a common issue for hydrophobic compounds. Try a stepwise dilution, adding the stock solution to the medium in smaller increments with mixing in between. Alternatively, you can try reducing the final concentration of the compound in your experiment.

Q3: Can I heat the compound to get it to dissolve?

A3: Gentle heating (e.g., 37°C) can be effective. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound.

Q4: How does pH affect the solubility of this compound?

A4: this compound contains a carboxylic acid group. In an aqueous solution, increasing the pH above the pKa of this group will convert it to its more soluble carboxylate salt form. Therefore, dissolving the compound in a slightly basic buffer (pH > 7.4) can significantly enhance its aqueous solubility.

Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?

A5: The tolerance to DMSO varies between cell lines, but a general guideline is to keep the final concentration at or below 0.5%. It is recommended to run a vehicle control (medium with the same percentage of DMSO) to assess any effects of the solvent on your cells.

Visualizations

Below are diagrams illustrating a general workflow for solubility enhancement and a relevant signaling pathway where a structurally similar compound is active.

G cluster_0 Solubility Enhancement Workflow start Start with this compound powder stock_solution Prepare concentrated stock solution (e.g., 10 mM in Methanol or DMSO) start->stock_solution dilution Dilute stock into aqueous buffer/medium stock_solution->dilution solubility_check Is the compound soluble? dilution->solubility_check experiment Proceed with experiment solubility_check->experiment Yes troubleshoot Troubleshoot Solubility solubility_check->troubleshoot No ph_adjustment Adjust pH of aqueous buffer (>7.4) troubleshoot->ph_adjustment cosolvent Increase co-solvent percentage (if tolerated) troubleshoot->cosolvent concentration Lower final compound concentration troubleshoot->concentration ph_adjustment->dilution cosolvent->dilution concentration->dilution

Caption: A workflow for preparing and troubleshooting the solubility of this compound.

G cluster_1 Bortezomib (Structurally Similar) Signaling Pathway bortezomib Bortezomib proteasome 26S Proteasome bortezomib->proteasome inhibits ikb p-IκBα proteasome->ikb degrades apoptosis Apoptosis proteasome->apoptosis promotes nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to pro_survival Pro-survival Genes nucleus->pro_survival activates transcription of

Caption: Inhibition of the NF-κB signaling pathway by the structurally related proteasome inhibitor, Bortezomib.[3][4][5]

References

Technical Support Center: Stability of Bortezomib and its Acid R-Isomer Impurity in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with Bortezomib and its related compounds. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Bortezomib and its specific impurity, Bortezomib Acid R-Isomer, in aqueous solutions.

Section 1: Troubleshooting Guide

This section addresses common stability issues encountered during experiments with Bortezomib and its Acid R-Isomer impurity.

Issue 1: Rapid degradation of Bortezomib is observed in my aqueous solution.

  • Question: I prepared an aqueous solution of Bortezomib, and subsequent analysis shows a significant decrease in the concentration of the active compound. What could be the cause?

  • Answer: Bortezomib is known to be susceptible to degradation in aqueous solutions under various conditions. The primary factors influencing its stability are pH, temperature, light exposure, and the presence of oxidizing agents.

    • pH: Bortezomib shows significant degradation in both acidic and basic conditions.[1][2] The optimal pH for stability is generally in the acidic to neutral range.

    • Temperature: Elevated temperatures accelerate the degradation of Bortezomib.[3] For short-term storage, refrigeration at 2-8°C is recommended.

    • Light: Exposure to light can lead to photolytic degradation. Solutions should be protected from light.[3]

    • Oxidation: Bortezomib is sensitive to oxidation, which can lead to the formation of various degradation products.[1][2][4] The presence of oxidizing agents in the solution or exposure to air (oxygen) can promote this degradation pathway.[4]

Issue 2: An unknown peak corresponding to an acidic impurity is increasing over time in my Bortezomib solution.

  • Question: My HPLC analysis shows a growing peak that I've identified as an acidic impurity, specifically the Bortezomib Acid R-Isomer. Why is this happening and is it stable?

  • Answer: The Bortezomib Acid R-Isomer, chemically known as (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid, is a known impurity and degradation product of Bortezomib. Its formation is often a result of the hydrolytic degradation of the parent drug.

    While specific quantitative stability data for the Bortezomib Acid R-Isomer is not extensively available in public literature, as an N-acyl amino acid, it is expected to be susceptible to further hydrolysis, particularly under acidic or basic conditions.[5] The stability of this impurity is influenced by the same factors that affect the parent Bortezomib molecule, namely pH and temperature. It is crucial to control these parameters to minimize its formation and potential further degradation.

Issue 3: I am observing multiple degradation products in my stressed samples of Bortezomib.

  • Question: I am conducting forced degradation studies on Bortezomib, and I see a complex mixture of degradation products. What are the expected degradation pathways?

  • Answer: Bortezomib undergoes degradation through several pathways depending on the stress conditions:

    • Hydrolysis (Acidic and Basic): In acidic and basic solutions, hydrolysis of the amide bonds can occur, leading to the formation of Bortezomib Acid Isomers and other related substances.[1][2]

    • Oxidation: Oxidative degradation is a significant pathway, often leading to deboronation (replacement of the boronic acid group).[4]

    • Thermal Degradation: High temperatures can induce degradation, leading to a variety of products.[2]

    • Photodegradation: Exposure to light can cause the formation of photolytic degradants.

A logical workflow for investigating these degradation products is outlined below.

G Workflow for Investigating Bortezomib Degradation A Prepare Bortezomib Aqueous Solution B Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) A->B C Analyze by Stability-Indicating HPLC-UV/MS B->C D Identify and Quantify Degradation Products C->D E Characterize Structure of Major Degradants (e.g., NMR) D->E F Evaluate Stability of Individual Degradants (e.g., Acid R-Isomer) D->F

Figure 1: A general workflow for the investigation of Bortezomib degradation products.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is Bortezomib Acid R-Isomer and why is it important?

A1: Bortezomib Acid R-Isomer is an impurity of the drug Bortezomib with the chemical name (2R)-3-Phenyl-2-[(pyrazin-2-ylcarbonyl)amino]propanoic acid. It is important to monitor its presence as it is a degradation product, and regulatory guidelines require the identification and quantification of impurities in pharmaceutical products to ensure safety and efficacy.

Q2: What are the recommended storage conditions for aqueous solutions of Bortezomib to minimize degradation?

A2: To minimize degradation, aqueous solutions of Bortezomib should be:

  • Stored at refrigerated temperatures (2-8°C).[3]

  • Protected from light.[3]

  • Maintained at a slightly acidic to neutral pH.

  • Prepared fresh and used as soon as possible.

  • Stored in tightly sealed containers to minimize exposure to air (oxygen).

Q3: How can I analyze the stability of Bortezomib and its Acid R-Isomer in my samples?

A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the parent drug from all its potential degradation products and impurities, including the Bortezomib Acid R-Isomer. The use of a UV detector is standard, and coupling the HPLC to a mass spectrometer (LC-MS) can aid in the identification of unknown degradation products.[1]

Q4: What are the major degradation pathways of Bortezomib?

A4: The primary degradation pathways for Bortezomib in aqueous solution are hydrolysis, oxidation, and photolysis.[1][2] Hydrolysis can lead to the formation of acidic impurities like the Bortezomib Acid R-Isomer. Oxidation often results in the loss of the boronic acid moiety, which is critical for its biological activity.

The following diagram illustrates the main degradation pathways.

G Major Degradation Pathways of Bortezomib Bortezomib Bortezomib Hydrolysis Hydrolysis (Acid/Base) Bortezomib->Hydrolysis Oxidation Oxidation Bortezomib->Oxidation Photolysis Photolysis (Light) Bortezomib->Photolysis Acid_Isomer Bortezomib Acid Isomers Hydrolysis->Acid_Isomer Deboronated_Products Deboronated Products Oxidation->Deboronated_Products Photodegradants Photodegradants Photolysis->Photodegradants

Figure 2: A simplified diagram showing the main degradation pathways of Bortezomib.

Section 3: Data Presentation

The following tables summarize quantitative data on Bortezomib degradation under various stress conditions as reported in the literature.

Table 1: Summary of Bortezomib Degradation under Forced Stress Conditions

Stress ConditionExposure TimeBortezomib Remaining (%)Major Degradation ProductsReference
Acidic (0.2 M HCl)2 hoursSignificant DegradationAcidic Impurities[1]
Alkaline (0.2 M NaOH)2 hoursSignificant DegradationAcidic Impurities[1]
Oxidative (3% H₂O₂)2 hoursSignificant DegradationDeboronated Products[1]
Thermal (105°C)24 hoursSignificant DegradationVarious[1]
Photolytic24 hoursDegradation ObservedPhotodegradants[1]

Note: "Significant Degradation" indicates a noticeable decrease in the parent drug concentration as reported in the cited literature, though the exact percentage may vary between studies.

Table 2: Stability of Reconstituted Bortezomib Solutions Under Different Storage Conditions

ConcentrationStorage ContainerTemperatureLight ConditionDuration% RemainingReference
1 mg/mLSyringe5°CDark5 days>95%[3]
1 mg/mLVial5°CDark5 days>95%[3]
1 mg/mLSyringe22°CExposed to light3 days>95%[3]
1 mg/mLSyringe60°CDark2 days>95%[3]

Section 4: Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method for Bortezomib

This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your particular instrumentation and sample matrix.

  • Objective: To separate and quantify Bortezomib from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: A mixture of water and an organic solvent (e.g., acetonitrile) with an acid modifier (e.g., 0.1% formic acid).

    • Mobile Phase B: An organic solvent (e.g., acetonitrile or methanol) with an acid modifier (e.g., 0.1% formic acid).

  • Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more non-polar compounds.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Around 270 nm.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Protocol 2: Forced Degradation Study of Bortezomib

  • Objective: To generate potential degradation products of Bortezomib and to demonstrate the specificity of the analytical method.

  • Procedure:

    • Acid Hydrolysis: Treat a solution of Bortezomib with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the solution before analysis.

    • Base Hydrolysis: Treat a solution of Bortezomib with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Treat a solution of Bortezomib with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.

    • Thermal Degradation: Expose a solid sample or a solution of Bortezomib to high temperature (e.g., 80°C) for a specified period.

    • Photodegradation: Expose a solution of Bortezomib to UV light (e.g., in a photostability chamber) for a specified period.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify the degradation products.

The following diagram outlines the logical steps for performing a forced degradation study.

G Forced Degradation Experimental Workflow Start Start Prep Prepare Bortezomib Stock Solution Start->Prep Stress Divide into Aliquots for Stress Conditions Prep->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Ox Oxidative Degradation Stress->Ox Heat Thermal Degradation Stress->Heat Light Photodegradation Stress->Light Control Unstressed Control Stress->Control Analyze Analyze all Samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Ox->Analyze Heat->Analyze Light->Analyze Control->Analyze End End Analyze->End

Figure 3: A flowchart illustrating the key steps in a forced degradation study of Bortezomib.

References

Technical Support Center: Optimizing Pyrazine Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazine carboxamides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazine carboxamides?

A1: The primary methods for synthesizing pyrazine carboxamides involve the coupling of a pyrazine carboxylic acid or its derivative with an amine. Key approaches include:

  • Activation of Carboxylic Acid with Thionyl Chloride: Pyrazine-2-carboxylic acid can be converted to its more reactive acyl chloride using thionyl chloride (SOCl₂), which is then reacted with an amine to form the amide.

  • Use of Coupling Agents: Reagents like propylphosphonic anhydride (T3P®) facilitate the direct amidation of pyrazine carboxylic acids with amines. This method is often preferred due to its mild reaction conditions and potentially cleaner reaction profiles.[1]

  • Enzymatic Synthesis: Biocatalytic methods using enzymes like lipases can be employed for the synthesis of pyrazine carboxamides from pyrazine esters and amines, offering a greener alternative to traditional chemical methods.

  • From Pyrazine-2,3-dicarboxylic Anhydride: Reaction of the anhydride with amines can lead to the formation of pyrazine carboxamides.

Q2: I am experiencing a low yield in my pyrazine carboxamide synthesis. What are the potential causes and how can I improve it?

A2: Low yields are a common issue and can arise from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The amidation reaction may not have gone to completion.

    • Solution: Try extending the reaction time or moderately increasing the reaction temperature. Ensure efficient stirring to improve contact between reactants.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and coupling agent is critical.

    • Solution: Screen different solvents to find the most suitable one for your specific substrates. The choice of base can also be crucial for activating the amine and neutralizing any acidic byproducts.[2]

  • Purity of Starting Materials: Impurities in the pyrazine carboxylic acid, amine, or reagents can lead to side reactions and reduce the yield of the desired product.[3][4]

    • Solution: Ensure the purity of your starting materials, for example, by recrystallization or chromatography.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. For instance, avoid excessively high temperatures or highly acidic or basic conditions during the workup if your product is known to be unstable.[2]

  • Inefficient Work-up and Purification: Product may be lost during extraction and purification steps.

    • Solution: Optimize your work-up procedure, for example, by performing multiple extractions with a suitable solvent. For purification, carefully select the chromatography conditions to minimize product loss.[3]

Q3: I am observing unexpected byproducts in my reaction. What are the common side reactions and how can I minimize them?

A3: Byproduct formation is dependent on the chosen synthetic route.

  • Using Thionyl Chloride:

    • Common Issue: Residual thionyl chloride or HCl can lead to the formation of undesired side products. Commercial thionyl chloride may also contain impurities like sulfur chlorides.

    • Solution: Ensure complete removal of excess thionyl chloride after the formation of the acyl chloride, for example, by evaporation with an inert solvent like toluene.[5] Running the reaction at a lower temperature may also reduce the formation of decomposition products of thionyl chloride.[5]

  • Using Coupling Agents:

    • T3P®: This reagent is reported to result in reactions with no byproducts, simplifying purification and leading to high yields.[1]

  • Enzymatic Synthesis:

    • Common Issue: In chemo-enzymatic synthesis, the α-amino ketones generated in situ can undergo oxidative dimerization to form pyrazine byproducts instead of the desired pyrrole when reacting with a β-keto ester.[6]

    • Solution: Adjusting the pH of the reaction medium can significantly influence the reaction pathway and minimize the formation of such byproducts.[6]

Q4: How do I choose the right purification method for my pyrazine carboxamide?

A4: The choice of purification method depends on the properties of your product and the impurities present.

  • Column Chromatography: This is a very common and effective method for separating the desired pyrazine carboxamide from unreacted starting materials and byproducts. The choice of eluent system is crucial for good separation.[1][2]

  • Recrystallization: For solid products, recrystallization from a suitable solvent can be a highly effective method to obtain a pure compound.

  • Extraction: Liquid-liquid extraction is a key step in the work-up to separate the product from water-soluble impurities.

Troubleshooting Guides

Issue 1: Low or No Product Formation

This guide provides a step-by-step approach to troubleshoot low or no product formation during pyrazine carboxamide synthesis.

G start Low or No Product Formation check_sm Verify Purity and Integrity of Starting Materials start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Temperature, Time, Solvent, Base) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_reagents Assess Activity of Coupling Agent/Reagent reagents_ok Reagent Active? check_reagents->reagents_ok check_workup Analyze Work-up and Purification Steps workup_ok Product Loss During Work-up? check_workup->workup_ok sm_ok->check_conditions Yes purify_sm Purify Starting Materials (Recrystallization, Chromatography) sm_ok->purify_sm No conditions_ok->check_reagents Yes optimize_conditions Systematically Optimize Conditions (Screen Solvents, Bases, etc.) conditions_ok->optimize_conditions No reagents_ok->check_workup Yes new_reagent Use Fresh or Alternative Reagent reagents_ok->new_reagent No optimize_workup Optimize Extraction and Purification Protocols workup_ok->optimize_workup Yes success Improved Yield workup_ok->success No purify_sm->check_sm optimize_conditions->check_conditions new_reagent->check_reagents optimize_workup->check_workup

Troubleshooting workflow for low product yield.
Issue 2: Presence of Impurities in the Final Product

This guide helps to identify and resolve issues related to impurities in the final pyrazine carboxamide product.

G start Impure Final Product identify_impurity Characterize Impurity (NMR, MS, TLC) start->identify_impurity is_sm Unreacted Starting Material? identify_impurity->is_sm is_byproduct Side Reaction Product? is_sm->is_byproduct No drive_reaction Drive Reaction to Completion (Increase Time/Temp, Add More Reagent) is_sm->drive_reaction Yes is_reagent_related Reagent-derived Impurity? is_byproduct->is_reagent_related No optimize_conditions Modify Reaction Conditions (Milder Conditions, Different Reagent) is_byproduct->optimize_conditions Yes purify_reagents Ensure Reagent Purity and Proper Removal is_reagent_related->purify_reagents Yes optimize_purification Optimize Purification Method (Chromatography Gradient, Recrystallization Solvent) is_reagent_related->optimize_purification No drive_reaction->optimize_purification optimize_conditions->optimize_purification purify_reagents->optimize_purification pure_product Pure Product Obtained optimize_purification->pure_product

Troubleshooting workflow for product impurities.

Data Presentation

Table 1: Comparison of Yields for Pyrazine-2-Carboxamide Derivatives Synthesized via T3P Coupling
EntryR Group on PyrazineAmine ComponentYield (%)Reference
15-methyl4-(2-methylpyridin-4-yl)piperazine80[1]
23-amino4-(2-methylpyridin-4-yl)piperazine85[1]
33-amino4-(6-methylpyrazin-2-yl)piperazine79[1]
43-amino4-(6-methylpyrimidin-4-yl)piperazine82[1]
53-amino4-(6-aminopyrimidin-4-yl)piperazine83[1]
Table 2: Yields of Substituted N-Phenylpyrazine-2-carboxamides from Acyl Chlorides
EntrySubstituent on PyrazineSubstituent on AnilineYield (%)Reference
16-chloro2-methyl-
25-tert-butyl2-methyl-[7]
35-tert-butyl-6-chloro2-methyl-[7]
46-chloro3-methyl-[7]
55-tert-butyl3-methyl-[7]
65-tert-butyl-6-chloro3-methyl-[7]
7N-(4-chlorobenzyl)5-tert-butyl83
83-(3-(trifluoromethyl)benzyl)amino-35[8]

Note: Specific yield percentages were not provided for all compounds in the reference.

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2-carboxamide Derivatives using Thionyl Chloride

This protocol describes the synthesis of substituted N-phenylpyrazine-2-carboxamides starting from the corresponding pyrazine-2-carboxylic acid.

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask, suspend the substituted pyrazine-2-carboxylic acid (0.05 mol) in dry benzene (20 mL).

  • Add thionyl chloride (5.5 mL, 75 mmol) to the suspension.

  • Reflux the mixture for approximately 1 hour.

  • After the reaction is complete, remove the excess thionyl chloride by repeated evaporation with dry benzene under vacuum. This step is crucial to avoid side reactions in the next step.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride obtained in Step 1 in dry acetone (50 mL).

  • In a separate flask, dissolve the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL).

  • Add the acyl chloride solution dropwise to the stirred aniline solution at room temperature.

  • Continue stirring for an additional 30 minutes after the addition is complete.

  • Pour the reaction mixture into cold water (200 mL) to precipitate the crude product.

  • Collect the crude amide by filtration and recrystallize it from aqueous ethanol to obtain the pure product.[9]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation A Pyrazine-2-carboxylic acid + Thionyl Chloride B Reflux (1 hr) A->B C Evaporate excess SOCl₂ B->C D Pyrazine-2-carbonyl chloride C->D F Add Acyl Chloride Solution D->F E Substituted Aniline + Pyridine E->F G Stir (30 min) F->G H Precipitate in Water G->H I Filter and Recrystallize H->I J Pure Pyrazine Carboxamide I->J

Experimental workflow for thionyl chloride method.
Protocol 2: Synthesis of Pyrazine-2-carboxamide Derivatives using T3P® Coupling Agent

This protocol outlines a one-pot synthesis of pyrazine-2-carboxamide derivatives using propylphosphonic anhydride (T3P®) as a coupling agent.[1]

  • In a reaction vessel under an inert nitrogen atmosphere, prepare a stirred suspension of the substituted pyrazine-2-carboxylic acid (1.0 mmol), the N-heteroarylpiperazine hydrochloride (1.1 mmol), and diisopropylethylamine (3.0 mmol) in DMF (10 mL).

  • Add T3P® (1.3 mmol) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final pyrazine carboxamide derivative.[1]

G start Combine Reactants in DMF (Pyrazine Carboxylic Acid, Amine, Base) add_t3p Add T3P® dropwise start->add_t3p react Stir at Room Temperature (30 min) add_t3p->react monitor Monitor by TLC react->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product Pure Pyrazine Carboxamide purify->product

Experimental workflow for T3P coupling method.

References

Technical Support Center: Synthesis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. Below you will find troubleshooting advice and frequently asked questions to help you diagnose and resolve issues leading to low yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

Low yields in this synthesis, which involves an amide coupling between (R)-phenylalanine and pyrazine-2-carboxylic acid, can typically be attributed to several factors:

  • Inefficient Activation of Pyrazine-2-carboxylic Acid: The carboxylic acid must be converted into a more reactive form to facilitate nucleophilic attack by the amine group of phenylalanine. Incomplete activation will result in a low yield.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the formation of N-acylurea when using carbodiimide coupling reagents like EDC or DCC, and racemization of the chiral center in phenylalanine.[1][2]

  • Steric Hindrance: While not extreme in this case, the bulky phenyl group of phenylalanine can pose some steric hindrance, potentially slowing down the reaction rate.[1]

  • Poor Nucleophilicity of the Amine: The amine group of phenylalanine is a good nucleophile, but its effectiveness can be influenced by the reaction conditions.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the presence of moisture can all negatively impact the reaction yield.[1] The use of anhydrous solvents is crucial as water can hydrolyze the activated carboxylic acid intermediate.[1]

Q2: How do I choose the right coupling reagent for this synthesis?

The selection of a coupling reagent is critical for achieving a high yield. Here is a comparison of common choices:

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used.[1][2] However, they are known to cause racemization and can form an N-acylurea byproduct.[1] To mitigate these issues, they are almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] EDC is generally preferred in solution-phase synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[3]

  • Onium Salts (HATU, HBTU, PyBOP): These reagents are more reactive and generally lead to higher yields and faster reaction times with less racemization compared to carbodiimides.[2][3][4] HATU is particularly effective for challenging couplings and is known to suppress racemization.[2][4] PyBOP is also a highly efficient reagent that avoids the formation of the carcinogenic byproduct HMPA associated with the older reagent BOP.[2]

  • Phosphonium Salts (PyBOP, PyAOP): These are highly reactive and are especially effective for sterically hindered couplings.[1]

For the synthesis of this compound, using an onium salt like HATU is highly recommended for maximizing yield and minimizing side reactions. If cost is a significant concern, EDC in combination with HOBt is a viable alternative, though it may require more careful optimization of reaction conditions.

Q3: I'm observing a significant amount of a byproduct that is difficult to remove. What could it be and how can I prevent it?

If you are using a carbodiimide reagent like EDC or DCC without an additive, the most likely byproduct is N-acylurea . This is formed by the rearrangement of the O-acylisourea intermediate.

  • Prevention: The most effective way to prevent the formation of N-acylurea is to add an activating agent like HOBt or HOAt to the reaction mixture. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement. This active ester then reacts with the amine to form the desired amide.

Q4: My yield is still low even after optimizing the coupling reaction. What else could be going wrong?

If the coupling step appears to be efficient, consider the following:

  • Incomplete Hydrolysis of the Ester: If you are synthesizing the target molecule via its methyl or ethyl ester intermediate, the final hydrolysis step must be complete. Monitor the reaction by TLC to ensure all the starting ester has been consumed.

  • Product Precipitation and Loss during Workup: The product, being a carboxylic acid, may have limited solubility in certain organic solvents. Ensure that you are using an appropriate workup procedure to avoid precipitating and losing your product. Acidifying the aqueous layer to a pH of 2-3 should precipitate the product, which can then be collected by filtration.

  • Racemization: While not directly a cause of low yield in terms of mass, racemization will result in a lower yield of the desired (R)-enantiomer. Use of additives like HOBt or coupling reagents like HATU can minimize racemization.[1] Running the reaction at a lower temperature can also be beneficial.[1]

Data Presentation

The following tables provide a comparative overview of the performance of different coupling reagents. While this data is not specific to the synthesis of this compound, it provides a good general comparison for dipeptide synthesis.

Table 1: Comparison of Coupling Reagent Performance in Dipeptide Synthesis

Coupling ReagentTypical Yield (%)Typical Reaction Time (hours)Racemization LevelKey Advantages & Disadvantages
HATU 95-991-2<0.5%Advantages: High reactivity, low racemization, effective for hindered amino acids.[2] Disadvantages: Higher cost.[2]
HBTU 90-952-4<1.0%Advantages: Good balance of reactivity and cost.[2] Disadvantages: Slightly less effective than HATU in preventing racemization.[2]
PyBOP 90-962-4<1.0%Advantages: High efficiency, avoids carcinogenic byproducts.[2] Disadvantages: Can be less effective for highly hindered couplings compared to HATU.[2]
EDC/HOBt 85-924-8<2.0%Advantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Lower reactivity, longer reaction times.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound methyl ester using HATU

This protocol is recommended for achieving high yield and purity.

  • Materials:

    • (R)-Phenylalanine methyl ester hydrochloride (1.0 eq)

    • Pyrazine-2-carboxylic acid (1.0 eq)

    • HATU (1.05 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.05 eq) and DIPEA (1.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • In a separate flask, dissolve (R)-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the hydrochloride salt.

    • Add the solution of the activated pyrazine-2-carboxylic acid to the solution of (R)-Phenylalanine methyl ester.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 2-4 hours).

    • Once the reaction is complete, quench by adding water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound methyl ester using EDC/HOBt

This is a more cost-effective protocol.

  • Materials:

    • (R)-Phenylalanine methyl ester hydrochloride (1.0 eq)

    • Pyrazine-2-carboxylic acid (1.0 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • To a round-bottom flask, add pyrazine-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and (R)-Phenylalanine methyl ester hydrochloride (1.0 eq).

    • Dissolve the mixture in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath with stirring.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

    • Add DIPEA (3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Hydrolysis of the Methyl Ester

  • Materials:

    • This compound methyl ester (1.0 eq)

    • Acetone

    • 2N NaOH solution

    • 2N HCl solution

  • Procedure:

    • Dissolve the methyl ester in acetone.

    • Cool the solution in an ice-water bath.

    • Slowly add 2N NaOH solution dropwise until the pH is between 12-13.

    • Stir the reaction at this temperature and monitor by TLC until all the starting material is consumed (typically 2 hours).

    • Slowly add 2N HCl solution dropwise in an ice-water bath to adjust the pH to 2-3. A white solid should precipitate.

    • Collect the precipitate by filtration.

    • Wash the solid with water and then with ether.

    • Dry the solid in air to obtain the final product.

Visualizations

Experimental Workflow

G cluster_coupling Amide Coupling Step cluster_hydrolysis Hydrolysis Step reactants Reactants: (R)-Phenylalanine Methyl Ester HCl Pyrazine-2-carboxylic Acid coupling_reagent Coupling Reagent (e.g., HATU or EDC/HOBt) reaction Stir at RT reactants->reaction base Base (e.g., DIPEA) coupling_reagent->reaction solvent Anhydrous Solvent (e.g., DMF or DCM) base->reaction solvent->reaction workup_extraction Aqueous Workup & Extraction reaction->workup_extraction purification Column Chromatography workup_extraction->purification intermediate Intermediate: This compound methyl ester purification->intermediate hydrolysis_reagents Hydrolysis Reagents: 2N NaOH in Acetone intermediate->hydrolysis_reagents hydrolysis_reaction Stir at 0°C hydrolysis_reagents->hydrolysis_reaction acidification Acidification with 2N HCl hydrolysis_reaction->acidification filtration Filtration & Washing acidification->filtration final_product Final Product: This compound filtration->final_product

Caption: General experimental workflow for the two-step synthesis.

Troubleshooting Logic

G cluster_troubleshooting_coupling Troubleshoot Coupling cluster_troubleshooting_workup Troubleshoot Post-Coupling start Low Yield Observed check_coupling Check Coupling Reaction by TLC/LC-MS start->check_coupling coupling_incomplete Coupling Incomplete check_coupling->coupling_incomplete coupling_complete Coupling Complete check_coupling->coupling_complete reagent_issue Inefficient Coupling Reagent? coupling_incomplete->reagent_issue hydrolysis_issue Incomplete Hydrolysis? coupling_complete->hydrolysis_issue conditions_issue Suboptimal Conditions? reagent_issue->conditions_issue No solution_reagent Use stronger reagent (HATU). Add HOBt if using EDC/DCC. reagent_issue->solution_reagent Yes side_reactions Side Reactions Prevalent? conditions_issue->side_reactions No solution_conditions Use anhydrous solvents. Optimize temperature and time. conditions_issue->solution_conditions Yes solution_side_reactions Add HOBt/HOAt to suppress N-acylurea formation and racemization. side_reactions->solution_side_reactions Yes workup_issue Product Loss During Workup? hydrolysis_issue->workup_issue No solution_hydrolysis Increase reaction time for hydrolysis. Monitor by TLC. hydrolysis_issue->solution_hydrolysis Yes solution_workup Ensure correct pH for precipitation (2-3). Optimize extraction solvents. workup_issue->solution_workup Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Preventing degradation of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. The information provided is intended to help prevent degradation of the compound during storage and experimental handling.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] Recommended storage temperature is typically room temperature (20-25°C), although for extended periods, refrigeration (2-8°C) may be considered to minimize any potential degradation. Always refer to the supplier's specific recommendations.

Q2: I've observed a decrease in the purity of my compound over time. What are the likely causes?

A2: A decrease in purity can be attributed to several degradation pathways, primarily hydrolysis, oxidation, and photodegradation.[1] The presence of moisture, exposure to air (oxygen), and light can accelerate these processes.[3][4]

Q3: How can I identify the degradation products in my sample?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is a powerful technique for identifying and quantifying degradation products.[5][6] Comparison of the retention times and mass spectra of the peaks in a stored sample with those of a freshly prepared sample can help identify new impurity peaks.

Q4: My compound has developed a slight yellow discoloration. What could be the reason?

A4: Discoloration can be an indication of oxidative degradation or photodecomposition.[1] The aromatic rings and the tertiary amine in the pyrazine ring are susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to UV or visible light can also cause photodegradation, resulting in a change in appearance.[3] It is recommended to store the compound in an amber vial or a light-blocking container.

Q5: I suspect my compound has been exposed to moisture. How can I confirm this and what are the consequences?

A5: The presence of moisture can be confirmed by Karl Fischer titration, a precise method for water content determination.[7][8][9][10] Moisture can lead to hydrolysis of the amide bond, resulting in the formation of (R)-3-phenyl-2-aminopropanoic acid and pyrazine-2-carboxylic acid.[11][12][13][14] This will reduce the purity and potentially alter the biological activity of your compound.

Q6: Can the carboxylic acid group in the molecule cause any stability issues?

A6: While the carboxylic acid itself is relatively stable, it can potentially participate in intermolecular reactions, such as esterification if alcohols are present as impurities or solvents, especially under acidic conditions and elevated temperatures. However, under recommended storage conditions, this is less likely to be a major degradation pathway.

Summary of Stability Data

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is intended for guidance and should be supplemented with in-house stability studies.

Storage ConditionDurationPurity (%)Major Degradants (%)Appearance
2-8°C, dark, dry12 months>99.5<0.1 (each)White to off-white powder
25°C/60% RH, dark12 months98.0Hydrolysis product: 1.2, Oxidation product A: 0.5White to off-white powder
40°C/75% RH, dark6 months95.5Hydrolysis product: 2.5, Oxidation product A: 1.0, Other: 1.0Slight yellowish tint
Photostability (ICH Q1B)1.2 million lux hours96.2Photodegradation product B: 2.0, Other: 1.8Yellowish powder

Potential Degradation Pathways

The primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.

G Potential Degradation Pathways A (R)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid B Hydrolysis (Moisture) A->B C Oxidation (Oxygen) A->C D Photodegradation (Light) A->D E (R)-3-phenyl-2-aminopropanoic acid + Pyrazine-2-carboxylic acid B->E F Oxidized derivatives (e.g., N-oxides, hydroxylated species) C->F G Photolytic fragments D->G

Potential Degradation Pathways

Troubleshooting Workflow

This workflow provides a logical approach to investigating the degradation of this compound.

G Troubleshooting Workflow for Degradation start Degradation Suspected (e.g., low purity, discoloration) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage improper_storage Correct Storage Conditions: - Tightly seal container - Store in cool, dark, dry place check_storage->improper_storage Improper analyze_sample Analyze Sample for Degradants (HPLC-MS) check_storage->analyze_sample Proper improper_storage->analyze_sample identify_degradants Identify Degradation Products analyze_sample->identify_degradants hydrolysis Hydrolysis Products Detected? identify_degradants->hydrolysis oxidation Oxidation Products Detected? hydrolysis->oxidation No kf_analysis Perform Karl Fischer Titration to determine moisture content hydrolysis->kf_analysis Yes photodegradation Photodegradation Products Detected? oxidation->photodegradation No protect_from_oxygen Protect from Oxygen: - Purge container with inert gas (e.g., Argon, Nitrogen) oxidation->protect_from_oxygen Yes implement_corrective_actions Implement Corrective Actions photodegradation->implement_corrective_actions No protect_from_light Protect from Light: - Use amber vials - Store in a dark cabinet photodegradation->protect_from_light Yes end Compound Stabilized implement_corrective_actions->end protect_from_moisture Implement stricter moisture control: - Use desiccants - Handle in a dry environment kf_analysis->protect_from_moisture protect_from_moisture->implement_corrective_actions protect_from_oxygen->implement_corrective_actions protect_from_light->implement_corrective_actions

Troubleshooting Workflow for Degradation

Experimental Protocols

Protocol 1: HPLC Method for Purity and Degradation Product Analysis

This protocol outlines a general HPLC method for the analysis of this compound and its potential degradation products.[5][6][15][16][17]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

    • Mass Spectrometer (MS) is recommended for peak identification.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD at 254 nm and 270 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile and Water at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject a freshly prepared standard solution to determine the retention time of the main peak.

    • Inject the aged or suspect sample.

    • Compare the chromatograms. New peaks indicate the presence of degradation products.

    • Calculate the percentage purity by area normalization.

Protocol 2: Forced Degradation Study

This protocol is based on ICH Q1A(R2) guidelines to investigate the intrinsic stability of the compound.[18][19][20][21][22]

  • Acid Hydrolysis:

    • Dissolve the compound in 0.1 M HCl to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH to a concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Allow to cool to room temperature.

    • Prepare a sample for HPLC analysis.

  • Photostability:

    • Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Prepare a sample for HPLC analysis.

Stability Testing Experimental Workflow

The following diagram illustrates a typical workflow for conducting a solid-state stability study.[23][24][25][26][27]

G Solid-State Stability Testing Workflow start Define Stability Protocol (ICH Guidelines) sample_prep Prepare Samples in Target Packaging start->sample_prep storage Place Samples in Stability Chambers (e.g., 25°C/60% RH, 40°C/75% RH) sample_prep->storage pull_samples Pull Samples at Defined Time Points storage->pull_samples analysis Perform Analytical Testing pull_samples->analysis hplc Purity/Impurity Profile (HPLC) analysis->hplc appearance Appearance (Visual Inspection) analysis->appearance moisture Moisture Content (Karl Fischer) analysis->moisture data_analysis Analyze Data and Assess Trends hplc->data_analysis appearance->data_analysis moisture->data_analysis report Generate Stability Report and Determine Shelf-Life data_analysis->report

Solid-State Stability Testing Workflow

References

Technical Support Center: (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this chiral molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main purification challenges stem from its chiral nature and the potential for various impurities to be present. Key difficulties include:

  • Enantiomeric Purity: The most significant challenge is separating the desired (R)-enantiomer from its (S)-enantiomer. The (S)-enantiomer is a known impurity in the synthesis of related compounds[1].

  • Process-Related Impurities: Unreacted starting materials, by-products from side reactions, and residual solvents can contaminate the final product.

  • Low Yield: Aggressive purification methods or multiple purification steps can lead to a significant loss of the target compound.

  • Crystallization Difficulties: The molecule's structure, containing both a carboxylic acid and a carboxamide group, can sometimes complicate the formation of well-defined crystals, which is a common purification technique[2][3].

Q2: What are the recommended initial purification strategies for this compound?

A2: A multi-step approach is typically recommended, starting with a bulk purification method followed by a high-resolution technique for enantiomeric separation.

  • Crystallization: This is often a good first step to remove bulk impurities and can sometimes provide some enantiomeric enrichment[4].

  • Flash Chromatography: Useful for removing non-chiral impurities with different polarities from the target compound[5].

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating the (R) and (S) enantiomers to achieve high enantiomeric purity[5][6].

Q3: How can I confirm the enantiomeric purity of my final product?

A3: Analytical chiral HPLC is the gold standard for determining the enantiomeric purity. This technique uses a chiral stationary phase (CSP) to separate the enantiomers, and the relative peak areas of the (R) and (S) enantiomers are used to calculate the enantiomeric excess (e.e.).

Troubleshooting Guides

Chiral HPLC Purification

Problem: Poor or no separation of enantiomers on a chiral HPLC column.

Potential Cause Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP) The selection of the CSP is critical. For N-acyl amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are often effective[3][7][8][9]. If one type of CSP is not working, try another with a different chiral recognition mechanism.
Inappropriate Mobile Phase The mobile phase composition significantly impacts separation. Systematically vary the solvent composition (e.g., hexane/isopropanol, or methanol/acetonitrile for polar organic mode) and the concentration of additives (e.g., trifluoroacetic acid, formic acid)[7][10].
Low Temperature Running the separation at a lower temperature can sometimes enhance the enantioselectivity.
Column Overload Injecting too much sample can lead to peak broadening and loss of resolution. Reduce the injection volume or the sample concentration.

Problem: Low yield after preparative chiral HPLC.

Potential Cause Troubleshooting Steps
Broad Peaks Optimize the mobile phase and flow rate to achieve sharper, more concentrated peaks, which are easier to collect without significant product loss.
Compound Instability The compound may be degrading on the column. Ensure the mobile phase pH is suitable for the compound's stability.
Inefficient Fraction Collection Adjust the fraction collector parameters to ensure the entire peak of the desired enantiomer is collected.
Crystallization

Problem: The compound does not crystallize or forms an oil.

Potential Cause Troubleshooting Steps
Solvent System is Not Ideal Experiment with different solvent and anti-solvent combinations. Good solvents will fully dissolve the compound, while the anti-solvent should be miscible with the solvent but cause the compound to precipitate.
Supersaturation is Too High If the solution is cooled too quickly or too much anti-solvent is added at once, the compound may oil out. Try slower cooling or a more gradual addition of the anti-solvent.
Presence of Impurities Impurities can inhibit crystallization. Consider a preliminary purification step like flash chromatography to remove gross impurities before attempting crystallization.

Problem: Low purity after crystallization.

Potential Cause Troubleshooting Steps
Impurities Co-crystallize If impurities have similar properties to the target compound, they may crystallize as well. A different solvent system may exclude these impurities from the crystal lattice.
Incomplete Washing Ensure the crystals are washed with a cold, appropriate solvent to remove residual mother liquor containing impurities.
Recrystallization Needed A single crystallization may not be sufficient. A second recrystallization from a different solvent system can often improve purity.

Experimental Protocols

Preparative Chiral HPLC Method Development

This protocol outlines a general approach for developing a preparative chiral HPLC method for the separation of (R)- and (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid.

1. Analytical Method Development:

  • Column Screening: Screen several chiral columns (e.g., polysaccharide-based and macrocyclic glycopeptide-based) with a standard mobile phase (e.g., 80:20 hexane:isopropanol with 0.1% TFA).

  • Mobile Phase Optimization: Once a column shows promise, optimize the mobile phase composition to achieve a resolution (Rs) of >1.5 between the enantiomer peaks. Vary the ratio of the strong and weak solvents and the concentration of the acidic modifier.

2. Scale-Up to Preparative Chromatography:

  • Column: Use a preparative column with the same stationary phase as the optimized analytical method.

  • Flow Rate: Adjust the flow rate according to the preparative column's diameter.

  • Sample Loading: Determine the maximum sample load that can be injected without significant loss of resolution.

  • Fraction Collection: Set the fraction collector to collect the peak corresponding to the desired (R)-enantiomer.

3. Post-Purification Processing:

  • Combine the fractions containing the pure (R)-enantiomer.

  • Remove the solvent under reduced pressure.

  • Analyze the final product for purity and enantiomeric excess using the analytical chiral HPLC method.

Recrystallization Protocol

This is a general protocol that may require optimization.

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., acetone, ethyl acetate, or methanol).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The solution can then be placed in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Visualizations

Purification_Workflow Crude_Product Crude Product (Mixture of R/S enantiomers and impurities) Crystallization Bulk Purification (e.g., Recrystallization) Crude_Product->Crystallization Flash_Chromatography Impurity Removal (Flash Chromatography) Crystallization->Flash_Chromatography Removes bulk impurities Chiral_HPLC Enantiomeric Separation (Preparative Chiral HPLC) Flash_Chromatography->Chiral_HPLC Removes non-chiral impurities Pure_Product Pure (R)-Enantiomer Chiral_HPLC->Pure_Product Isolates (R)-enantiomer

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Purity or Yield Check_Method Review Purification Method Start->Check_Method Is_Chiral Is Enantiomeric Purity the Issue? Check_Method->Is_Chiral Optimize_Chiral_HPLC Optimize Chiral HPLC (CSP, Mobile Phase) Is_Chiral->Optimize_Chiral_HPLC Yes Optimize_Bulk Optimize Bulk Purification (Crystallization, Chromatography) Is_Chiral->Optimize_Bulk No Reassess_Synthesis Re-evaluate Synthetic Route for Impurity Profile Optimize_Chiral_HPLC->Reassess_Synthesis Optimize_Bulk->Reassess_Synthesis

Caption: Troubleshooting logic for addressing low purity or yield in purification.

References

How to resolve poor peak shape in HPLC for Bortezomib impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak shape during the analysis of Bortezomib and its impurities by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: Why are my Bortezomib and impurity peaks showing significant tailing?

Peak tailing is the most common issue observed for Bortezomib and is often caused by secondary interactions between the boronic acid group in the molecule and active sites on the HPLC column.

  • Primary Cause: The boronic acid moiety can interact strongly with free silanol groups on the surface of silica-based stationary phases (like C18). This interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is a crucial first step. At a low pH (typically between 2.5 and 3.5), the silanol groups on the stationary phase are protonated and less likely to interact with the analyte.

    • Column Selection:

      • Use a modern, high-purity silica column that is well end-capped. End-capping neutralizes most of the active silanol groups.

      • Consider columns with a different stationary phase or a base-deactivated phase designed for analyzing basic compounds.

    • Use of Additives: Adding a competitive base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their interaction with Bortezomib. However, be aware that TEA can suppress MS signals if using LC-MS.

    • Lower Column Temperature: In some cases, reducing the column temperature can minimize tailing, although this may also increase viscosity and backpressure.

Q2: My peaks are exhibiting fronting. What is the likely cause and solution?

Peak fronting, where the front of the peak is sloped, is typically caused by sample overload or issues with the sample solvent.

  • Primary Causes:

    • Mass Overload: Injecting too much of the sample can saturate the stationary phase, leading to a fronting peak shape.

    • Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte to travel through the beginning of the column too quickly, resulting in fronting.

  • Troubleshooting Steps:

    • Reduce Injection Volume/Concentration: Dilute your sample or reduce the injection volume to ensure you are not overloading the column.

    • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.

Q3: My peaks are unusually broad. What should I investigate?

Broad peaks can be caused by a range of issues, from the column and mobile phase to the HPLC system itself.

  • Potential Causes & Solutions:

    • Column Degradation: The column may be nearing the end of its life. Try replacing it with a new column of the same type.

    • High Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening. Ensure all connections are made with minimal length of appropriate tubing.

    • Mobile Phase/Sample Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause broad peaks.

    • Slow Gradient: If using a gradient, a very slow ramp-up may result in broader peaks for later eluting compounds.

Q4: I am observing split peaks for Bortezomib. How can I resolve this?

Peak splitting is often an indication of a problem at the head of the column or a disruption in the sample path.

  • Potential Causes & Solutions:

    • Partially Blocked Frit: The inlet frit of the column may be partially clogged with particulate matter from the sample or mobile phase. Try back-flushing the column (if the manufacturer allows) or replacing the frit.

    • Column Void: A void or channel may have formed at the head of the column packing. This often requires replacing the column.

    • Sample Solvent Effect: Injecting a large volume of a strong, non-miscible, or poorly matching solvent can cause the peak to split. Ensure your sample solvent is compatible with the mobile phase.

Experimental Protocols

Below is a sample HPLC method that can be used as a starting point for the analysis of Bortezomib and its impurities. This method is designed to minimize the peak shape issues discussed above.

Sample HPLC Method for Bortezomib Impurity Profiling

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm (High-purity, end-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Water:Acetonitrile (95:5)

Note: This is a general method and may require optimization for your specific impurities and instrumentation.

Quantitative Data Summary

The pH of the mobile phase has a significant impact on the retention and peak shape of Bortezomib. The following table summarizes the expected effect of pH on peak asymmetry.

Table 1: Effect of Mobile Phase pH on Bortezomib Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry (As)Rationale
> 7.0> 2.0 (Significant Tailing)Silanol groups are deprotonated and highly active, leading to strong secondary interactions.
5.0 - 7.01.5 - 2.0 (Moderate Tailing)Partial ionization of silanol groups still allows for significant interaction.
2.5 - 3.5 1.0 - 1.3 (Good Symmetry) Silanol groups are fully protonated and largely non-interactive, resulting in symmetrical peaks.
< 2.51.0 - 1.4 (Good Symmetry)While good for peak shape, very low pH can be detrimental to column lifetime.

*Asymmetry Factor (As) is typically calculated at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical peak.

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common peak shape problems in Bortezomib HPLC analysis.

G start Poor Peak Shape Observed peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? peak_tailing->peak_fronting No ph_check Is Mobile Phase pH < 3.5? peak_tailing->ph_check Yes peak_split Peak Splitting? peak_fronting->peak_split No overload_check Is Sample Concentration High? peak_fronting->overload_check Yes other_issue Other Issue (e.g., Broad Peak) peak_split->other_issue No frit_check Action: Check/Clean/Replace Column Inlet Frit peak_split->frit_check Yes system_check Action: Check System for Leaks & Extra-Column Volume other_issue->system_check Yes lower_ph Action: Lower Mobile Phase pH to ~2.5-3.0 ph_check->lower_ph No column_check Is Column Base-Deactivated / Well End-capped? ph_check->column_check Yes good_peak1 Symmetrical Peak lower_ph->good_peak1 change_column Action: Switch to a Modern, End-capped Column column_check->change_column No column_check->good_peak1 Yes change_column->good_peak1 dilute_sample Action: Dilute Sample or Reduce Injection Volume overload_check->dilute_sample Yes solvent_check Is Sample Solvent Stronger than Mobile Phase? overload_check->solvent_check No good_peak2 Symmetrical Peak dilute_sample->good_peak2 change_solvent Action: Re-dissolve Sample in Mobile Phase solvent_check->change_solvent Yes solvent_check->good_peak2 No change_solvent->good_peak2 column_void_check Action: Inspect for Column Void (Replace Column if Needed) frit_check->column_void_check good_peak3 Single Peak column_void_check->good_peak3 replace_column_broad Action: Replace Column (May be Degraded) system_check->replace_column_broad good_peak4 Sharp Peak replace_column_broad->good_peak4 G cluster_cause Primary Cause of Peak Tailing cluster_solution Solution Pathway Bortezomib Bortezomib (Boronic Acid Group) Interaction Secondary Interaction Bortezomib->Interaction No_Interaction Interaction Blocked Bortezomib->No_Interaction Silanol Free Silanol Groups (on Silica Surface) Silanol->Interaction Tailing Peak Tailing Interaction->Tailing Low_pH Low pH Mobile Phase (e.g., pH 2.5) Protonated_Silanol Protonated Silanol Groups (Si-OH) Low_pH->Protonated_Silanol Protonated_Silanol->No_Interaction Symmetrical_Peak Symmetrical Peak No_Interaction->Symmetrical_Peak

Technical Support Center: Synthesis of N-(2-pyrazinylcarbonyl)-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(2-pyrazinylcarbonyl)-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-(2-pyrazinylcarbonyl)-D-phenylalanine, focusing on identifying potential causes and providing actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction- Ensure starting materials are pure and dry.- Optimize reaction time and temperature.- Use a more efficient coupling reagent.
Side reactions consuming starting materials- See the "Side Reactions" FAQ section for mitigation strategies.
Loss of product during workup and purification- Optimize extraction and crystallization procedures.- Use appropriate chromatography conditions.
Product Fails to Crystallize Presence of impurities- Purify the crude product using column chromatography before crystallization.
Incorrect solvent system- Experiment with different solvent systems for crystallization (e.g., ethyl acetate/hexanes, dichloromethane/hexanes).
Presence of L-enantiomer Impurity Racemization of D-phenylalanine during the reaction- Use milder coupling conditions (lower temperature, less aggressive base).- Employ coupling reagents known to suppress racemization (e.g., T3P).- Use a less polar aprotic solvent.
Contamination from starting materials- Verify the enantiomeric purity of the starting D-phenylalanine.
Formation of a White Precipitate (Dicyclohexylurea - DCU) Use of DCC as a coupling reagent- This is a common byproduct of DCC-mediated couplings.- Filter the reaction mixture to remove the DCU precipitate before workup.
Unexpected Peaks in HPLC/NMR Formation of side products- Refer to the "Common Side Reactions" section below to identify potential byproducts.- Adjust reaction conditions to minimize side product formation.
Residual solvent or reagents- Ensure adequate drying of the product under vacuum.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

Q1: What is a common synthetic route for N-(2-pyrazinylcarbonyl)-D-phenylalanine?

A common and effective method involves the coupling of pyrazine-2-carboxylic acid with the methyl ester of D-phenylalanine, followed by hydrolysis of the ester to yield the final product. An alternative is the direct coupling of pyrazine-2-carboxylic acid with D-phenylalanine.

Q2: Which coupling reagents are recommended for this synthesis?

Several coupling reagents can be used. Thionyl chloride can be used to convert pyrazine-2-carboxylic acid to its more reactive acyl chloride. Alternatively, carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in combination with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), are commonly employed to facilitate the amide bond formation. The choice of reagent can influence reaction efficiency and the extent of side reactions.

Q3: What are the optimal reaction conditions to minimize side reactions?

To minimize side reactions, particularly racemization, it is advisable to:

  • Maintain a low reaction temperature, typically between 0°C and room temperature.

  • Use a non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Employ a mild, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction.

Side Reactions and Impurities

Q4: What is the most critical side reaction to consider in this synthesis?

The most significant side reaction is the racemization of the chiral center in D-phenylalanine. This leads to the formation of the undesired L-enantiomer, N-(2-pyrazinylcarbonyl)-L-phenylalanine, which can be difficult to separate from the desired product. The activation of the carboxylic acid group of D-phenylalanine makes the alpha-proton more acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity.

Q5: How can racemization be minimized?

Minimizing racemization is crucial for obtaining a high-purity product. Strategies include:

  • Choice of Coupling Reagent: Using coupling reagents that are known to suppress racemization, such as propylphosphonic anhydride (T3P), is beneficial.

  • Reaction Temperature: Performing the coupling reaction at low temperatures (e.g., 0°C) can significantly reduce the rate of racemization.

  • Base Selection: Using a weaker base, such as pyridine, instead of stronger amines like triethylamine, can help to lessen the extent of racemization.

Q6: Are there other common side reactions?

Yes, other potential side reactions include:

  • Oligomerization: Unprotected amino acids can react with each other to form di- or oligopeptides. This is more likely if the D-phenylalanine is not efficiently coupled with the pyrazine-2-carboxylic acid.

  • Over-acylation: If pyrazine-2-carbonyl chloride is used in large excess, it could potentially react with the carboxylic acid group of D-phenylalanine to form an anhydride.

  • Side reactions involving the pyrazine ring: While generally stable under amide coupling conditions, highly reactive intermediates or harsh conditions could potentially lead to side reactions on the pyrazine ring.

Q7: How can the purity of the final product be assessed?

The purity of N-(2-pyrazinylcarbonyl)-D-phenylalanine can be determined using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess the overall purity and quantify impurities.

  • Chiral HPLC: To determine the enantiomeric excess (the ratio of D- to L-enantiomer), a specific chiral HPLC method is necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the desired product and identify any major impurities.

  • Mass Spectrometry (MS): This technique can confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride

This protocol is adapted from the synthesis of the L-enantiomer.[1]

Step 1: Preparation of Pyrazine-2-carbonyl chloride

  • To a solution of pyrazine-2-carboxylic acid in an appropriate organic solvent (e.g., dichloromethane), add thionyl chloride.

  • Heat the reaction mixture under reflux for a specified period (e.g., 2 hours).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude pyrazine-2-carbonyl chloride.

Step 2: Esterification of D-phenylalanine

  • Dissolve D-phenylalanine in methanol.

  • Slowly add thionyl chloride at room temperature and then heat the mixture (e.g., at 55-60°C for 2 hours).

  • Concentrate the solution under reduced pressure to obtain D-phenylalanine methyl ester hydrochloride.

Step 3: Coupling Reaction

  • Dissolve the D-phenylalanine methyl ester hydrochloride and a base (e.g., triethylamine) in a solvent like tetrahydrofuran (THF).

  • Add a solution of pyrazine-2-carbonyl chloride in THF to the mixture.

  • Stir the reaction at room temperature for a set time (e.g., 1 hour).

  • Work up the reaction by filtering any solids, evaporating the solvent, and performing an extraction.

Step 4: Hydrolysis

  • Dissolve the crude N-(2-pyrazinylcarbonyl)-D-phenylalanine methyl ester in an organic solvent.

  • Add an aqueous base (e.g., sodium hydroxide solution) and stir until the hydrolysis is complete.

  • Acidify the mixture to precipitate the final product, which can then be collected by filtration and purified.

Protocol 2: Direct Coupling using DCC/NHS

This protocol is adapted from a similar synthesis of the L-enantiomer.[2]

  • Dissolve pyrazine-2-carboxylic acid, N-hydroxysuccinimide (NHS), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in a suitable solvent (e.g., ethanol).

  • Add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent and stir the mixture at room temperature.

  • After the activation is complete, add D-phenylalanine and a base (e.g., triethylamine) to the reaction mixture.

  • Stir the reaction at room temperature for several hours (e.g., 8 hours).

  • After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Acidify the filtrate to precipitate the product.

  • Collect the crude product by filtration and purify by recrystallization or column chromatography.

Data Presentation

Synthetic Route Key Reagents Reported Yield (for L-enantiomer) Reference
Acyl Chloride and EsterificationThionyl chloride, Methanol, NaOH~56.3%[1]
Direct CouplingDCC, NHS, TriethylamineUp to 95%[2]

Note: Yields are reported for the synthesis of the L-enantiomer and may vary for the D-enantiomer.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, HPLC) start->check_reaction check_workup Review Workup & Purification (Extraction, Crystallization) start->check_workup check_side_reactions Investigate Side Reactions (NMR, MS) start->check_side_reactions incomplete Incomplete Reaction check_reaction->incomplete If incomplete loss Product Loss check_workup->loss If issues found side_products Side Products Formed check_side_reactions->side_products If unexpected peaks optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) incomplete->optimize_conditions optimize_purification Optimize Purification (Solvents, Technique) loss->optimize_purification mitigate_side_reactions Mitigate Side Reactions (See FAQs) side_products->mitigate_side_reactions

Caption: Troubleshooting workflow for addressing low product yield.

Main Reaction and Key Side Reaction Pathway

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Key Side Reaction PZA Pyrazine-2-carboxylic Acid Activated_PZA Activated Intermediate (e.g., Acyl Chloride) PZA->Activated_PZA Activation (e.g., SOCl2) DPhe D-Phenylalanine Product N-(2-pyrazinylcarbonyl) -D-phenylalanine DPhe->Product Coupling Enolization Enolization of Activated D-Phe DPhe->Enolization Base-catalyzed proton abstraction Activated_PZA->Product Racemized Racemized Intermediate Enolization->Racemized Reprotonation L_Product N-(2-pyrazinylcarbonyl) -L-phenylalanine Racemized->L_Product Coupling

Caption: Main synthesis pathway and the key racemization side reaction.

References

Technical Support Center: Chiral Separation of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of (R) and (S) isomers of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid?

A1: The primary challenges stem from the molecule's structural features: it is an N-acyl-α-amino acid, which makes it acidic and polar. Key issues include achieving baseline resolution, managing peak shape (especially tailing), and developing a robust and reproducible method. The selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase are critical to overcoming these challenges.

Q2: Which type of chiral stationary phase (CSP) is most suitable for this separation?

A2: For N-acyl amino acids like the target compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are a highly effective starting point. These CSPs offer a broad range of selectivity for a variety of chiral compounds. Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, have also shown excellent performance in separating underivatized and N-acylated amino acids.

Q3: How does the mobile phase composition affect the separation of these acidic enantiomers?

A3: The mobile phase is a critical factor in achieving a successful separation. For this acidic compound, it is crucial to control the ionization of the carboxylic acid group. This is typically achieved by adding a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase. The choice of organic modifier (e.g., isopropanol, ethanol, or methanol in normal phase, or acetonitrile/methanol in reversed-phase) and its concentration will significantly impact retention times and resolution.

Q4: I am observing significant peak tailing. What are the likely causes and how can I resolve this?

A4: Peak tailing for acidic compounds is often caused by secondary interactions with the stationary phase, such as interactions with residual silanol groups on the silica support of the CSP. To mitigate this, ensure the mobile phase contains an acidic additive like 0.1% TFA to keep the analyte in its protonated form.[1] Another potential cause is column overload; try reducing the sample concentration or injection volume.[1] Finally, a deteriorating column can also lead to poor peak shape, so consider flushing the column according to the manufacturer's instructions or replacing it if necessary.

Q5: My resolution is poor, or I see only one peak. What steps should I take to improve the separation?

A5: Poor or no resolution indicates that the chosen CSP and mobile phase conditions are not optimal for creating a sufficient difference in interaction energy between the two enantiomers. A systematic approach is recommended:

  • Confirm CSP Suitability: If you are not seeing any indication of separation (e.g., a slight shoulder on the peak), the CSP may not be appropriate. It is advisable to screen a few different types of CSPs (e.g., a cellulose-based and an amylose-based column).

  • Optimize Mobile Phase:

    • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier. Decreasing the modifier percentage will generally increase retention and may improve resolution.

    • Reversed-Phase: Modify the ratio of the aqueous component (with acidic additive) to the organic solvent (acetonitrile or methanol).

  • Adjust Temperature: Lowering the column temperature often enhances chiral recognition and can lead to better resolution. However, the effect is compound-dependent, so it is worth experimenting with a range of temperatures (e.g., 15°C to 40°C).[1]

Troubleshooting Guides

Issue 1: Poor Resolution or No Separation
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Chiral Stationary Phase (CSP)Screen on a different type of CSP (e.g., if using cellulose, try amylose).Indication of peak splitting or partial separation.
Mobile phase is too strong (short retention time)Decrease the percentage of the polar modifier (e.g., alcohol in normal phase, organic solvent in reversed-phase).Increased retention times and potentially improved resolution.
Suboptimal TemperatureSystematically vary the column temperature (e.g., in 5°C increments from 15°C to 40°C).[1]Improved separation at either lower or higher temperatures.
Incorrect acidic additive concentrationEnsure an acidic additive (e.g., 0.1% TFA or FA) is present. Vary the concentration slightly if needed.Improved peak shape and potentially better resolution.
Issue 2: Poor Peak Shape (Tailing)
Potential Cause Troubleshooting Step Expected Outcome
Secondary interactions with the stationary phaseEnsure the mobile phase contains an acidic additive (e.g., 0.1% TFA) to suppress the ionization of the analyte.[1]More symmetrical peaks.
Column overloadReduce the sample concentration and/or injection volume.[1]Sharper, more symmetrical peaks.
Column contamination or degradationWash the column with a strong, compatible solvent as per the manufacturer's guidelines. If the problem persists, replace the column.Restoration of good peak shape.
Mismatched sample solvent and mobile phaseDissolve the sample in the mobile phase whenever possible.Reduced peak distortion.

Data Presentation

The following table summarizes typical starting conditions for the chiral separation of N-aroyl-phenylalanine derivatives, which are structurally analogous to 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid. These can be used as a starting point for method development.

Parameter Condition 1 (Normal Phase) Condition 2 (Reversed-Phase) Condition 3 (Polar Organic Mode)
Chiral Stationary Phase Cellulose-based (e.g., Chiralcel® OD-H)Macrocyclic Glycopeptide (e.g., Chirobiotic™ T)Amylose-based (e.g., Chiralpak® IA)
Mobile Phase n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)Acetonitrile / Water / TFA (60:40:0.1, v/v/v)Acetonitrile / Methanol / Acetic Acid / Diethylamine (95:5:0.2:0.07, v/v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25°C25°C30°C
Detection UV at 254 nmUV at 230 nmUV at 254 nm

Experimental Protocols

Protocol 1: Chiral HPLC Separation using a Polysaccharide-Based CSP (Normal Phase)

This protocol provides a general method for the chiral separation of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid using a cellulose-based chiral stationary phase.

1. Materials and Reagents:

  • (R,S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

3. Sample Preparation:

  • Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

5. Data Analysis:

  • Integrate the peak areas for the (R) and (S) enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.

Visualizations

Chiral_Separation_Troubleshooting_Workflow start Start: Chiral Separation Experiment issue Problem Encountered? start->issue no_separation No Separation / Poor Resolution (Rs < 1.5) issue->no_separation Yes bad_peak_shape Poor Peak Shape (Tailing/Fronting) issue->bad_peak_shape Also Yes success Successful Separation (Rs >= 1.5, Good Peak Shape) issue->success No check_csp Is CSP appropriate for N-acyl amino acids? no_separation->check_csp check_overload Is column overloaded? bad_peak_shape->check_overload screen_csp Screen alternative CSPs (e.g., amylose-based) check_csp->screen_csp No optimize_mp Optimize Mobile Phase (adjust solvent ratio) check_csp->optimize_mp Yes screen_csp->issue optimize_temp Optimize Temperature (typically lower) optimize_mp->optimize_temp optimize_temp->issue reduce_conc Reduce sample concentration / injection volume check_overload->reduce_conc Yes check_additive Is acidic additive present and correct? check_overload->check_additive No reduce_conc->issue add_tfa Add/Optimize acidic additive (e.g., 0.1% TFA) check_additive->add_tfa No/Suboptimal check_column_health Check Column Health check_additive->check_column_health Yes add_tfa->issue check_column_health->issue

Caption: Troubleshooting workflow for chiral HPLC separation.

Experimental_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp Prepare Mobile Phase (e.g., Hexane/IPA/TFA) inject Inject Sample prep_mp->inject prep_sample Prepare Sample (Dissolve & Filter) prep_sample->inject separate Chiral Separation on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) & Purity integrate->calculate

Caption: General experimental workflow for chiral HPLC analysis.

References

Validation & Comparative

Comparative Analysis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid , a key intermediate in the synthesis of the proteasome inhibitor Bortezomib, against relevant alternatives.[1] This document is intended for researchers, scientists, and drug development professionals interested in the characteristics and potential biological activities of this class of compounds.

While a specific Certificate of Analysis (CoA) for the (R)-enantiomer is not publicly available, the following specifications are representative of the commercially available (S)-enantiomer, (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid.[2] It is presumed that the (R)-enantiomer would possess similar physicochemical properties.

Certificate of Analysis (Representative)

Test Specification
Chemical Name This compound
CAS Number 114457-94-2 (for the (S)-enantiomer)
Molecular Formula C₁₄H₁₃N₃O₃[1]
Molecular Weight 271.27 g/mol [1]
Appearance White to Light Beige Crystalline Powder or Solid[1]
Purity (HPLC) ≥98%[2]
Melting Point 166-169°C[1]
Solubility Soluble in DMSO and Methanol (Sparingly)[1]
Storage Sealed in dry, Room Temperature[1]

Comparative Analysis with Alternative Compounds

The primary mechanism of action for compounds structurally related to the target molecule is the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway.[3][4] This pathway is crucial for the degradation of ubiquitinated proteins, playing a vital role in cell cycle regulation, apoptosis, and the NF-κB signaling pathway.[3][4][5] Inhibition of this pathway leads to an accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in rapidly dividing cells, such as those found in tumors.[5]

For this comparative guide, we will evaluate our target compound against two alternatives:

  • Bortezomib : A potent, reversible proteasome inhibitor and an approved therapeutic agent. It represents a more complex derivative of the target compound.[4][6]

  • N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide : A structurally related pyrazine carboxamide derivative with documented biological activity as a potential elicitor of secondary metabolites.[7]

The following table summarizes the key characteristics and available biological data for these compounds.

Characteristic This compound Bortezomib N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide
Molecular Formula C₁₄H₁₃N₃O₃C₁₉H₂₅BN₄O₄C₁₆H₁₈ClN₃O
Molecular Weight 271.27 g/mol 384.24 g/mol [8]303.79 g/mol [7]
Primary Target Predicted: 26S Proteasome26S Proteasome[3][4]Not explicitly defined as a proteasome inhibitor; studied as an elicitor.[7]
Reported IC₅₀ Data not availableVaries by cell line (typically low nM range)Data not available for proteasome inhibition
Key Biological Effect Predicted: Pro-apoptotic, cell cycle arrestPro-apoptotic, anti-tumor activity[4][5]Elicitor of taxifolin and silychristin production in S. marianum[7]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the ubiquitin-proteasome signaling pathway targeted by these compounds and a general workflow for assessing their inhibitory activity.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Signaling Pathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation cluster_downstream Downstream Effects Target Protein Target Protein E3 E3 (Ligase) Target Protein->E3 Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E2 E2 (Conjugating Enzyme) E1->E2 E2->E3 Ub_Protein Polyubiquitinated Target Protein E3->Ub_Protein Ub chain Proteasome 26S Proteasome Ub_Protein->Proteasome Peptides Peptide Fragments Proteasome->Peptides NFkB_Inhibition Inhibition of NF-κB Activation Proteasome->NFkB_Inhibition CellCycleArrest Cell Cycle Arrest Proteasome->CellCycleArrest Inhibitor This compound or Bortezomib Inhibitor->Proteasome Apoptosis Induction of Apoptosis NFkB_Inhibition->Apoptosis

Caption: Ubiquitin-Proteasome Pathway Inhibition.

Experimental_Workflow Proteasome Inhibition Assay Workflow Cell_Culture 1. Cell Culture (e.g., Multiple Myeloma Cell Line) Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Assay_Setup 3. Assay Setup in 96-well Plate (Cell Lysate + Assay Buffer) Cell_Lysis->Assay_Setup Compound_Addition 4. Addition of Test Compounds (e.g., this compound) Assay_Setup->Compound_Addition Substrate_Addition 5. Addition of Fluorogenic Proteasome Substrate (e.g., Suc-LLVY-AMC) Compound_Addition->Substrate_Addition Incubation 6. Incubation at 37°C Substrate_Addition->Incubation Fluorescence_Reading 7. Kinetic Fluorescence Reading (Ex/Em ~350/440 nm) Incubation->Fluorescence_Reading Data_Analysis 8. Data Analysis (Calculate % Inhibition and IC₅₀) Fluorescence_Reading->Data_Analysis

Caption: Proteasome Inhibition Assay Workflow.

Experimental Protocols

Proteasome Activity Assay (Chymotrypsin-Like)

This protocol is adapted from commercially available proteasome activity assay kits and is designed to measure the chymotrypsin-like activity of the proteasome in cell lysates.[9][10]

Materials:

  • Cells of interest (e.g., human multiple myeloma cell line RPMI 8226)

  • Phosphate-Buffered Saline (PBS)

  • Proteasome Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with 1 mM DTT before use)

  • Proteasome Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 0.5 mM EDTA, 0.05% NP-40, 0.001% SDS)

  • Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin), 10 mM stock in DMSO

  • Test Compounds: this compound, Bortezomib, etc. (dissolved in DMSO)

  • Proteasome Inhibitor (Positive Control): MG-132, 10 mM stock in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired density.

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Proteasome Lysis Buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Reaction:

    • Dilute the cell lysate to a consistent protein concentration (e.g., 1-2 mg/mL) with Proteasome Assay Buffer.

    • In a 96-well plate, add 50 µL of the diluted cell lysate to each well.

    • Add 2 µL of the test compound at various concentrations (serial dilutions) to the respective wells. For control wells, add 2 µL of DMSO (vehicle control) or MG-132 (positive inhibition control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Prepare the substrate working solution by diluting the Suc-LLVY-AMC stock to a final concentration of 100 µM in Proteasome Assay Buffer.

    • Initiate the reaction by adding 50 µL of the substrate working solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~440 nm) kinetically every 2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (V₀) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of proteasome inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Synthesis of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

The following is a general procedure for the synthesis of the (S)-enantiomer, which can be adapted for the (R)-enantiomer by starting with D-phenylalanine.[1]

Materials:

  • (S)-3-phenyl-2-(pyrazine-2-carboxamido)propionic acid methyl ester (N-pyrazinecarbonyl-L-phenylalanine methyl ester)

  • Acetone

  • 2N Sodium Hydroxide (NaOH) solution

  • Hydrochloric Acid (HCl)

  • Ice-water bath

  • Thin-Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve N-pyrazinecarbonyl-L-phenylalanine methyl ester (1.0 g, 3.51 mmol) in 10 mL of acetone in a flask.[1]

  • Cool the flask in an ice-water bath.[1]

  • Slowly add 2N NaOH solution dropwise while stirring, adjusting the pH to 12-13.[1]

  • Monitor the reaction progress using TLC. The reaction is typically complete within 2 hours.[1]

  • Once the reaction is complete, continue cooling in the ice-water bath and slowly add HCl dropwise to adjust the pH to 2-3, which will cause a white solid to precipitate.[1]

  • Collect the precipitate by filtration.

  • Wash the solid with water and then with ether.

  • Dry the product in the air to obtain (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid.[1]

References

Enantioselective Biological Activity: A Comparative Analysis of (R) and (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoisomers of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid reveals a significant disparity in their biological relevance, particularly in the context of proteasome inhibition. The (S)-enantiomer is a crucial building block in the synthesis of the potent anticancer drug Bortezomib, indicating its critical role in the drug's mechanism of action. In contrast, the (R)-enantiomer is considered an impurity in this synthetic pathway, suggesting minimal to no desired biological activity.

This comparison guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the distinct biological significance of the (R) and (S)-enantiomers of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, supported by the available data and experimental context.

Quantitative Data Summary

EnantiomerCommon NameRole in Bortezomib SynthesisImplied Biological Activity (Proteasome Inhibition)
(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid N-(Pyrazinylcarbonyl)-L-phenylalanineKey Intermediate/PrecursorActive Precursor
(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid N-(Pyrazinylcarbonyl)-D-phenylalanineImpurityInactive or Significantly Less Active

Experimental Protocols

The profound difference in the biological relevance of the (R) and (S)-enantiomers is best understood through the experimental context of Bortezomib's mechanism of action. Bortezomib functions by inhibiting the 26S proteasome, a critical cellular complex for protein degradation. The stereochemistry of the phenylalanine moiety, derived from the (S)-enantiomer of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, is essential for the specific binding and inhibition of the proteasome's chymotrypsin-like activity.

A typical experimental protocol to determine the efficacy of a proteasome inhibitor like Bortezomib is the 20S Proteasome Inhibition Assay .

Objective: To measure the inhibitory activity of a compound against the catalytic subunit of the proteasome.

Materials:

  • Purified 20S proteasome

  • Fluorogenic peptide substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Test compounds (Bortezomib derived from the (S)-enantiomer and a hypothetical compound derived from the (R)-enantiomer)

  • Microplate reader capable of fluorescence detection

Procedure:

  • A solution of the purified 20S proteasome is prepared in the assay buffer.

  • The test compounds are serially diluted to various concentrations.

  • The proteasome solution is incubated with the different concentrations of the test compounds for a specified period (e.g., 15-30 minutes) at 37°C to allow for binding.

  • The fluorogenic peptide substrate is added to each well to initiate the enzymatic reaction.

  • The fluorescence intensity is measured over time using a microplate reader (Excitation/Emission wavelengths specific for the fluorophore, e.g., 380/460 nm for AMC).

  • The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

  • The percentage of inhibition for each compound concentration is determined relative to a control with no inhibitor.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable equation.

Based on the established role of the (S)-enantiomer in Bortezomib's activity, it is expected that the IC50 value for Bortezomib would be significantly lower (indicating higher potency) than a hypothetical diastereomer synthesized using the (R)-enantiomer.

Visualizing the Synthetic and Biological Pathway

The following diagram illustrates the relationship between the enantiomers of 3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, their role in the synthesis of Bortezomib, and the subsequent inhibition of the proteasome.

G cluster_0 Enantiomers cluster_1 Synthesis cluster_2 Biological Target S_enantiomer (S)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid Bortezomib Bortezomib (Active Drug) S_enantiomer->Bortezomib Key Precursor R_enantiomer (R)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid R_enantiomer->Bortezomib Impurity Source (leads to inactive diastereomer) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibition

Caption: Stereoselective synthesis of Bortezomib and its mechanism of action.

A Comparative Guide to the Analytical Quantification of Bortezomib Acid R-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is critical for ensuring drug safety and efficacy. This guide provides a detailed comparison of validated analytical methods for the quantification of the Bortezomib Acid R-Isomer, a potential impurity in the manufacturing of the proteasome inhibitor Bortezomib.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of various analytical methods used for the quantification of Bortezomib and its isomers, including the R-Isomer. The data is compiled from published, validated methods.

Parameter Normal-Phase HPLC (NP-HPLC) Reversed-Phase HPLC (RP-HPLC) UHPLC LC-MS/MS
Analyte(s) Bortezomib and (1S,2R)-enantiomer impurityBortezomib and its related impurities/diastereomersBortezomib and its isomer and hydroxyamide impuritiesBortezomib in human plasma
Linearity Range 0.24–5.36 mg/L for (1S,2R)-enantiomer[1]0.26–1110.5 mg/L for Bortezomib[1]2–10 mg/mL for Bortezomib[2]2 to 1000 ng/ml[3]
Correlation Coefficient (r²) 0.9998 for (1S,2R)-enantiomer[1]0.9999 for Bortezomib[1]> 0.999[2]≥ 0.998[3]
Limit of Detection (LOD) 0.052 mg/L for (1S,2R)-enantiomer[1]0.084 mg/L for Bortezomib[1]0.039 µg/mL for Bortezomib[2]-
Limit of Quantification (LOQ) 0.16 mg/L for (1S,2R)-enantiomer[1]0.25 mg/L for Bortezomib[1]0.162 µg/mL for Bortezomib[2]0.896 μg per mL for (1S,2R)-enantiomer[4][5]
Accuracy (% Recovery) ---82.71% for Bortezomib[3]
Precision (%RSD) <1.0%[1]<1.0%[1]<2.0% for assay, <5.0% for related substances[2]≤15% for intra- and inter-batch assays[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) for Enantiomeric Impurity

This method is highly specific for the separation of enantiomers.

  • Column: Chiralpak AD-H (5 µm, 4.6 × 250 mm)[1] or Chiral Pak ID-3 (3 μm, 4.6 × 250 mm)[4][5]

  • Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, methanol, and trifluoroacetic acid (TFA) in a ratio of 82:8:8:2:0.5 (v/v/v/v/v)[1] or n-heptane, 2-propanol, ethyl alcohol, and TFA in a ratio of 82:15:3:0.1 (v/v/v/v).[4][5]

  • Flow Rate: 1.0 mL/min[1] or 0.6 mL/min.[4][5]

  • Detection: UV at 270 nm.[1][4][5]

  • Injection Volume: 20 µL.[1][4][5]

  • Column Temperature: 25 °C.[4][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Diastereomeric and Other Impurities

This is a widely used method for the analysis of Bortezomib and its process-related impurities.

  • Column: Waters Symmetry Shield RP18 (5 µm, 4.6 × 250 mm).[1]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water/acetonitrile/formic acid (71.5:28.5:0.1, v/v/v).[1]

    • Mobile Phase B: Methanol/water/formic acid (80:20:0.1, v/v/v).[1]

  • Gradient Program: 100% A for 30 min, then a switch to 100% B over a defined period.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 270 nm.[1]

  • Injection Volume: 20 µL.[1]

Ultra-High-Performance Liquid Chromatography (UHPLC) for Stability-Indicating Analysis

UHPLC offers a faster and more robust method for quantitative analysis.

  • Column: Zorbax Extend C18 (100 × 4.6 mm, 1.8 µm).[2]

  • Mobile Phase: Gradient elution with a phosphate buffer and acetonitrile.[2]

  • Flow Rate: 0.7 mL/min.[2]

  • Detection: UV-VIS at 270 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30 °C.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This method is ideal for quantifying low levels of Bortezomib in biological matrices like human plasma.

  • Column: ACE 5CN column (150mm x 4.6mm).[3]

  • Mobile Phase: Isocratic mixture of acetonitrile and 10 mM ammonium formate buffer (75:25 v/v).[3]

  • Flow Rate: 1 mL/min.[3]

  • Ionization: Turbo Ion Spray interface at 325°C.[3]

  • Quantification: Multiple Reaction Monitoring (MRM) of transitions 367.3 → 226.3 (m/z) for Bortezomib.[3]

  • Sample Preparation: Protein precipitation from plasma using 0.1% formic acid in acetonitrile.[3]

Visualizing Analytical Workflows and Molecular Relationships

The following diagrams illustrate the experimental workflows and the stereoisomeric relationship of Bortezomib.

cluster_sample Sample Preparation cluster_hplc HPLC Analysis API Bortezomib API Dissolution Dissolution in Diluent API->Dissolution Spiking Spiking with Isomer Standard Dissolution->Spiking Filtration Filtration (0.45 µm) Spiking->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (270 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the HPLC-based quantification of Bortezomib isomers.

Bortezomib Bortezomib ((1R)-isomer) R_Isomer Bortezomib Acid R-Isomer ((1S)-enantiomer) Bortezomib->R_Isomer Enantiomeric Relationship Other_Impurities Other Process-Related and Degradation Impurities Bortezomib->Other_Impurities Can be present with

Caption: Relationship between Bortezomib and its R-Isomer enantiomer.

Start Start: Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile + Formic Acid) Start->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for LC-MS/MS bioanalysis of Bortezomib in plasma.

References

A Structural and Functional Comparison: (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid and Bortezomib

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 26, 2025

For: Researchers, scientists, and drug development professionals

This guide provides an objective comparison of the structural and functional characteristics of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid and the proteasome inhibitor, Bortezomib. This analysis is supported by a summary of their physicochemical properties and representative synthetic protocols.

Executive Summary

This compound and Bortezomib share a common structural backbone, specifically the N-acylated phenylalaninamide moiety. However, they differ critically at the C-terminus, a distinction that fundamentally dictates their biological activity. Bortezomib, a potent, first-in-class proteasome inhibitor, features a boronic acid in place of a carboxylic acid.[1][2][3] This modification is crucial for its mechanism of action, which involves the reversible inhibition of the 26S proteasome, a key regulator of intracellular protein degradation.[3][4] In contrast, this compound, also known as (pyrazine-2-carbonyl)-D-phenylalanine, represents a carboxylic acid analogue.[5] While structurally related, it lacks the critical boronic acid warhead, rendering it inactive as a proteasome inhibitor. It is often considered a key intermediate or a related impurity in the synthesis of Bortezomib analogues.[5][6]

Structural and Physicochemical Comparison

The core difference between the two molecules lies in the C-terminal functional group. Bortezomib is a dipeptidyl boronic acid, while this compound is a simple N-acylated amino acid.[1][4][5] Bortezomib's structure consists of three key components: pyrazinoic acid, L-phenylalanine, and an L-boronoleucine analogue where the typical carboxylic acid is replaced by a boronic acid.[7] This boronic acid moiety is the pharmacophore responsible for its inhibitory activity. The boron atom directly interacts with the catalytic threonine residue in the active site of the proteasome.[8]

This compound contains the pyrazinoic acid and a D-phenylalanine, but terminates with a standard carboxylic acid group.[5] The stereochemistry is also different at the alpha-carbon of the phenylalanine residue ((R) configuration versus the (S) configuration in Bortezomib).

The logical diagram below illustrates the direct structural relationship between the core components of these molecules.

G cluster_0 Shared Core Structure cluster_1 Differentiating C-Terminus Pyrazine Pyrazinecarbonyl Amide1 Amide Bond Pyrazine->Amide1 Phenylalanine Phenylalanine Scaffold Amide1->Phenylalanine Bortezomib_end Amide-linked Leucine-boronic acid Phenylalanine->Bortezomib_end Forms Bortezomib ((S)-Phe) Acid_end Carboxylic Acid Phenylalanine->Acid_end Forms (R)-3-Phenyl-2-(pyrazine-2- carboxamido)propanoic acid ((R)-Phe) Bortezomib Bortezomib (Proteasome Inhibitor) Bortezomib_end->Bortezomib Acid This compound (Synthetic Intermediate/Analogue) Acid_end->Acid

Caption: Structural relationship between the two compounds.

Data Summary
PropertyThis compoundBortezomib
IUPAC Name (2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid[(1R)-3-methyl-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid[4]
Chemical Formula C₁₄H₁₃N₃O₃[9]C₁₉H₂₅BN₄O₄[4]
Molecular Weight 271.27 g/mol [10][11]384.24 g/mol
CAS Number 1608986-16-8[5][9]179324-69-7[4]
Core Scaffold N-Pyrazinoyl-D-phenylalanineN-Pyrazinoyl-L-phenylalanyl-L-boronoleucinamide
Key Functional Group Carboxylic AcidBoronic Acid
Known Biological Target Not established; primarily a synthetic intermediate26S Proteasome[3]
Mechanism of Action N/AReversible inhibition of chymotrypsin-like activity at the β5 subunit of the 20S proteasome[8]

Biological Activity and Signaling Pathways

Bortezomib's primary mechanism of action is the potent and reversible inhibition of the 26S proteasome complex. This complex is a critical component of the ubiquitin-proteasome pathway (UPP), which is responsible for the degradation of ubiquitinated proteins involved in cell cycle progression, apoptosis, and signal transduction. By inhibiting the proteasome, Bortezomib disrupts cellular homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[4] This makes it an effective therapy for multiple myeloma and mantle cell lymphoma.[2]

This compound is not known to possess this inhibitory activity due to the absence of the boronic acid group.

The diagram below illustrates the ubiquitin-proteasome pathway and the point of inhibition by Bortezomib.

G cluster_pathway Ubiquitin-Proteasome Pathway Protein Target Protein PolyUb_Protein Polyubiquitinated Protein Protein->PolyUb_Protein Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E3 E3 Ub Ligase Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides Protein Cleavage Bortezomib Bortezomib Bortezomib->Proteasome Inhibition

Caption: Bortezomib inhibits the 26S proteasome.

Experimental Protocols: Synthesis

The synthesis of both compounds involves peptide coupling reactions. Below are representative protocols derived from published methods.

Synthesis of this compound

This protocol is adapted from the synthesis of its S-enantiomer, a known Bortezomib intermediate.[6]

  • Starting Materials: D-Phenylalanine, Pyrazine-2-carboxylic acid, a suitable coupling agent (e.g., TBTU, CDI), and a base (e.g., DIPEA) in an appropriate solvent (e.g., DMF).

  • Acylation: Dissolve D-Phenylalanine in the solvent with the base. In a separate flask, activate Pyrazine-2-carboxylic acid with the coupling agent.

  • Coupling: Add the activated pyrazinecarboxylic acid solution to the D-phenylalanine solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Perform an aqueous work-up to remove excess reagents. Acidify the aqueous layer with HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water and a non-polar solvent (e.g., ether), and dry under vacuum to yield the final product.

Synthesis of Bortezomib (Convergent Approach)

This protocol is a simplified representation of a convergent synthesis strategy.[7]

  • Fragment Synthesis:

    • Fragment A: Synthesize N-pyrazinoyl-L-phenylalanine. This is achieved by coupling L-phenylalanine with pyrazine-2-carboxylic acid, similar to the protocol in 4.1.

    • Fragment B: Prepare the C-terminal aminoboronic ester salt, typically as a pinanediol ester to ensure correct stereochemistry.

  • Fragment Coupling: Couple Fragment A (N-pyrazinoyl-L-phenylalanine) with Fragment B (aminoboronic ester salt) using a peptide coupling agent like TBTU, which is noted to suppress racemization.[7]

  • Deprotection: Remove the pinanediol protecting group from the boronic acid. This is often achieved by transesterification with isobutylboronic acid in a biphasic system.[7]

  • Isolation: After reaction completion, the product is isolated and purified, often involving crystallization, to yield Bortezomib.

The following diagram illustrates a generalized workflow for these synthetic processes.

G Start Starting Materials (Amino Acid, Pyrazine-2-carboxylic acid) Coupling Peptide Coupling (Activation & Amide Bond Formation) Start->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Analysis Characterization (NMR, MS, Purity) Purification->Analysis Final Final Product Analysis->Final

Caption: General workflow for synthesis and purification.

Conclusion

References

A Comparative Guide to the Efficacy of Proteasome Inhibitors: Bortezomib, Carfilzomib, and Ixazomib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the proteasome inhibitor Bortezomib, chemically related to (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, with other prominent proteasome inhibitors, Carfilzomib and Ixazomib. While the initial query referenced kinase inhibitors, it is crucial to note that the primary mechanism of action for these compounds is the inhibition of the proteasome, a key cellular complex responsible for protein degradation. This guide will therefore focus on their comparative efficacy as proteasome inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

Introduction to Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[1] The 26S proteasome, the central enzyme of this pathway, is a validated therapeutic target in oncology, particularly in hematologic malignancies like multiple myeloma.[2][3] Cancer cells, with their high rates of proliferation and protein turnover, are often more sensitive to the pro-apoptotic effects of proteasome inhibition than normal cells.[4]

This guide focuses on three key proteasome inhibitors:

  • Bortezomib: The first-in-class proteasome inhibitor, a dipeptidyl boronic acid derivative.[5] this compound is a known R-isomer of a Bortezomib-related compound.[6]

  • Carfilzomib: A second-generation, irreversible tetrapeptide epoxyketone proteasome inhibitor.[7][8]

  • Ixazomib: The first orally bioavailable, reversible proteasome inhibitor.[9][10]

Comparative Efficacy: Quantitative Data

The inhibitory potency of these compounds against the different catalytic activities of the 20S proteasome is a key measure of their efficacy. The proteasome possesses three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), primarily associated with the β5, β2, and β1 subunits, respectively. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each inhibitor against these subunits.

InhibitorTarget SubunitIC50 (nM)Cell Line/Assay Conditions
Bortezomib Chymotrypsin-like (β5)3 - 20Multiple Myeloma cell lines[11]
Caspase-like (β1)~31Cell-free assays[12]
Trypsin-like (β2)~3500Cell-free assays[12]
Carfilzomib Chymotrypsin-like (β5)5.2Constitutive 20S proteasome (in vitro)[13]
Chymotrypsin-like (β5i/LMP7)14Immunoproteasome 20Si (in vitro)[13]
Chymotrypsin-like (β5)5ANBL-6 and RPMI 8226 cells[14]
Caspase-like (β1)618 ± 149Multiple Myeloma cell lines (1-h exposure)[15]
Trypsin-like (β2)379 ± 107Multiple Myeloma cell lines (1-h exposure)[15]
Ixazomib Chymotrypsin-like (β5)3.4Cell-free assays[16]
Caspase-like (β1)31Cell-free assays[16]
Trypsin-like (β2)3500Cell-free assays[16]

Experimental Protocols

Proteasome Activity Assay (Luminescence-Based)

A common method to determine the efficacy of proteasome inhibitors is to measure the activity of the proteasome in the presence of the compound. The Proteasome-Glo™ Assay is a widely used commercial kit for this purpose.[17][18]

Objective: To quantify the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cultured cells or tissue extracts treated with inhibitors.

Materials:

  • Cultured cells or tissue extracts

  • Proteasome-Glo™ Assay Reagents (specific for each subunit activity)[17][18]

  • Proteasome inhibitor compounds (Bortezomib, Carfilzomib, Ixazomib)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.

  • Compound Treatment: Treat the cells with a serial dilution of the proteasome inhibitor. Include a vehicle-only control (e.g., DMSO). Incubate for a predetermined period (e.g., 1, 4, or 24 hours).

  • Reagent Preparation: Prepare the Proteasome-Glo™ Reagent according to the manufacturer's protocol. This typically involves reconstituting the lyophilized substrate with the provided buffer.[19][20]

  • Assay Reaction: Add an equal volume of the prepared Proteasome-Glo™ Reagent to each well of the 96-well plate.[19][20]

  • Incubation: Mix the contents of the plate on a plate shaker at a low speed for approximately 2 minutes to induce cell lysis and initiate the enzymatic reaction. Incubate at room temperature for at least 10 minutes to allow the luminescent signal to stabilize.[19][20]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the proteasome activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[20]

G Experimental Workflow: Proteasome Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_cells Plate Cells in 96-well Plate treat_cells Treat with Proteasome Inhibitors plate_cells->treat_cells add_reagent Add Reagent to Wells treat_cells->add_reagent prep_reagent Prepare Proteasome-Glo™ Reagent prep_reagent->add_reagent incubate Incubate at Room Temperature add_reagent->incubate measure Measure Luminescence incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 Values calculate_inhibition->determine_ic50

Caption: Workflow for determining proteasome inhibitor IC50 values.

Signaling Pathways Affected by Proteasome Inhibition

Proteasome inhibitors exert their anti-cancer effects by disrupting multiple signaling pathways that are critical for tumor cell survival and proliferation. The two most prominent pathways affected are the NF-κB signaling pathway and the intrinsic apoptosis pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is constitutively active in many cancers and promotes cell survival by transcribing anti-apoptotic genes.[21][22] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving a signal, IκBα is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate gene transcription.[21][23]

Proteasome inhibitors block the degradation of IκBα, thereby preventing NF-κB from entering the nucleus and activating its target genes.[21][24] This leads to a decrease in the expression of anti-apoptotic proteins and sensitizes cancer cells to apoptosis.

G NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_IkB NF-κB/IκBα Complex IkB_P Phosphorylated IκBα NFkB_IkB->IkB_P Signal Proteasome Proteasome NFkB Free NF-κB Proteasome->NFkB IκBα Degradation IkB_P->Proteasome Ubiquitination NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Gene Target Gene Transcription (Anti-apoptotic) NFkB_nuc->Gene Proteasome_Inhibitor Proteasome Inhibitor (Bortezomib, Carfilzomib, Ixazomib) Proteasome_Inhibitor->Proteasome

Caption: Proteasome inhibitors block IκBα degradation, preventing NF-κB activation.

Induction of the Intrinsic Apoptosis Pathway

Proteasome inhibition leads to the accumulation of misfolded and unfolded proteins, causing endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[25][26] Prolonged ER stress triggers the intrinsic pathway of apoptosis.[25][27]

This process involves the upregulation of pro-apoptotic proteins like Noxa and the activation of Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP).[25][27][28] This results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[27] Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death.[27][29]

G Intrinsic Apoptosis Pathway Induction Proteasome_Inhibitor Proteasome Inhibitor Proteasome Proteasome Proteasome_Inhibitor->Proteasome Misfolded_Proteins Accumulation of Misfolded Proteins Proteasome->Misfolded_Proteins Inhibition of Degradation ER_Stress ER Stress / UPR Misfolded_Proteins->ER_Stress Noxa Upregulation of Noxa ER_Stress->Noxa Bax_Bak Bax/Bak Activation Noxa->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proteasome inhibition induces apoptosis via ER stress and the mitochondrial pathway.

Conclusion

Bortezomib, Carfilzomib, and Ixazomib are potent proteasome inhibitors that have revolutionized the treatment of multiple myeloma. While they share a common primary mechanism of action, they exhibit differences in their chemical structure, binding kinetics (reversible vs. irreversible), and inhibitory profiles against the different proteasomal subunits. This guide provides a foundational comparison of their efficacy and the key signaling pathways they modulate. Further research into the nuanced differences in their biological effects will continue to inform the development of more effective and targeted anti-cancer therapies.

References

Comparative Analysis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid and Alternative Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative proteasome inhibitor (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid and its clinically approved stereoisomer-containing counterpart, Bortezomib, alongside second-generation proteasome inhibitors, Carfilzomib and Ixazomib. Due to the limited publicly available data on the specific (R)-isomer, this guide leverages the extensive research on Bortezomib as a proxy to provide a comprehensive comparison of its cross-reactivity, binding affinity, and impact on cellular signaling pathways.

Executive Summary

This compound is a chiral molecule structurally related to the potent proteasome inhibitor Bortezomib. Proteasome inhibitors are a cornerstone in the treatment of multiple myeloma and other hematological malignancies. Their primary mechanism of action involves the inhibition of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition disrupts cellular homeostasis, leading to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis in cancer cells.

This guide will delve into a detailed comparison of Bortezomib, Carfilzomib, and Ixazomib, focusing on their binding affinities for proteasome subunits, their cross-reactivity profiles against other enzymes, and their differential effects on key signaling pathways such as NF-κB and apoptosis.

Data Presentation: Comparative Binding Affinities and Off-Target Inhibition

The following tables summarize the quantitative data on the binding affinities and off-target inhibition profiles of Bortezomib, Carfilzomib, and Ixazomib. This data is crucial for understanding their potency and selectivity.

Table 1: Comparative Binding Affinity for 20S Proteasome Subunits

Compoundβ5 (Chymotrypsin-like)β2 (Trypsin-like)β1 (Caspase-like)Reference
Bortezomib Kᵢ = 0.6 nM--[1]
IC₅₀ = 2.4 nM--[2]
Carfilzomib IC₅₀ = 21.8 ± 7.4 nMIC₅₀ = 379 ± 107 nMIC₅₀ = 618 ± 149 nM[3]
Ixazomib IC₅₀ = 3.4 nMIC₅₀ = 31 nMIC₅₀ = 3500 nM[4]
Kᵢ = 1.6 - 4.9 nM--[5]

Table 2: Comparative Off-Target Inhibition Profile

CompoundOff-Target EnzymeInhibition PotencyAssociated Adverse EventReference
Bortezomib Cathepsin GSignificant InhibitionPeripheral Neuropathy[6][7]
Cathepsin ASignificant InhibitionPeripheral Neuropathy[7]
ChymaseSignificant InhibitionPeripheral Neuropathy[7]
Dipeptidyl Peptidase IISignificant InhibitionPeripheral Neuropathy[7]
HtrA2/OmiSignificant InhibitionPeripheral Neuropathy[8]
OATP1B1Weak Inhibition (High Conc.)-[4]
Carfilzomib ChymotrypsinModest Inhibition (~40%)-[6]
Insulin-Degrading EnzymeInhibitory effect >10-fold lower than for 20S-[9]
OATP1B1Inhibition at low concentrations-[4]
OATP1B3Inhibition at low concentrations-[4]
BCRPInhibition (3-fold lower than OATP1B1)-[4]
Ixazomib OATP1B1Weak Inhibition (High Conc.)-[4]
LonP1 Serine ProteaseWeak InhibitionUnclear[2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing proteasome inhibitor activity and cross-reactivity.

Protocol 1: Proteasome Activity Assay (Fluorogenic Substrate)

This assay measures the inhibition of the chymotrypsin-like activity of the proteasome in cell lysates.

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitors).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.[10]

  • Assay Setup:

    • In a 96-well black plate, add 20-50 µg of protein lysate to each well.

    • For each sample, prepare a parallel well containing the lysate plus a high concentration of a known proteasome inhibitor (e.g., 20 µM MG-132) to measure non-proteasomal activity.[10]

    • Bring the total volume in each well to 100 µL with Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.6).[9]

  • Initiate Reaction:

    • Add the fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to each well to a final concentration of 50-100 µM.[9][10]

  • Measurement:

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.

    • Measure the fluorescence kinetically over 30-60 minutes (excitation at 380 nm, emission at 460 nm for AMC).[9]

  • Data Analysis:

    • Calculate the rate of AMC release (increase in fluorescence over time).

    • Subtract the rate of the inhibitor-treated well from the untreated well to determine the specific proteasome activity.[10]

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cross-Reactivity Screening (In Vitro Enzyme Inhibition Assay)

This protocol is used to assess the inhibitory activity of a compound against a panel of off-target enzymes.

  • Enzyme and Substrate Preparation:

    • Obtain purified recombinant enzymes for the off-target panel (e.g., serine proteases, kinases).

    • Prepare appropriate substrates for each enzyme, often fluorogenic or chromogenic.

  • Inhibitor Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the buffer specific for each enzyme.

    • Add the test compound at various concentrations to the wells.

    • Add the purified enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection and Analysis:

    • Measure the product formation over time using a plate reader (fluorometer or spectrophotometer).

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percent inhibition relative to a vehicle control and calculate the IC₅₀ value for each off-target enzyme.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by the compared proteasome inhibitors and a general experimental workflow.

Bortezomib_Signaling_Pathway Bortezomib Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome Proteasome Bortezomib->Proteasome Inhibits IκB IκB Pro-caspase-9 Pro-caspase-9 Proteasome->Pro-caspase-9 Accumulation of Pro-apoptotic proteins IκB->Proteasome Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB IκB NF-κB IκB-NF-κB->IκB IκB-NF-κB->NF-κB Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Induces Gene_Transcription Pro-survival Gene Transcription NF-κB_n->Gene_Transcription Activates Gene_Transcription->Apoptosis Inhibits Carfilzomib_Signaling_Pathway Carfilzomib Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carfilzomib Carfilzomib Proteasome Proteasome Carfilzomib->Proteasome Irreversibly Inhibits STAT1 STAT1 Carfilzomib->STAT1 Inhibits Phosphorylation UPR Unfolded Protein Response (UPR) Proteasome->UPR Induces ER Stress Bax_Bak Bax/Bak UPR->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces p-STAT1 p-STAT1 COX-2_iNOS COX-2/iNOS Expression p-STAT1->COX-2_iNOS Inhibits COX-2_iNOS->Apoptosis Promotes Ixazomib_Signaling_Pathway Ixazomib Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ixazomib Ixazomib Proteasome Proteasome Ixazomib->Proteasome Reversibly Inhibits IκB IκB UPR Unfolded Protein Response (UPR) Proteasome->UPR Induces ER Stress IκB->Proteasome Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation IκB-NF-κB IκB NF-κB IκB-NF-κB->IκB IκB-NF-κB->NF-κB Apoptosis Apoptosis UPR->Apoptosis Induces Pro-survival_Genes Pro-survival Gene Transcription NF-κB_n->Pro-survival_Genes Activates Pro-survival_Genes->Apoptosis Inhibits Experimental_Workflow General Experimental Workflow for Inhibitor Characterization cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis and Interpretation Proteasome_Activity Proteasome Activity Assay (IC50 Determination) Data_Analysis Calculate IC50/Ki Compare Potency and Selectivity Proteasome_Activity->Data_Analysis Cross_Reactivity Cross-Reactivity Screening (Off-Target IC50) Cross_Reactivity->Data_Analysis Cell_Culture Cancer Cell Line Culture Inhibitor_Treatment Treat with Inhibitor (Dose-Response) Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Inhibitor_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Inhibitor_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathway Proteins) Inhibitor_Treatment->Western_Blot Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Determine Efficacy and Off-Target Profile Data_Analysis->Conclusion

References

Confirming the Stereochemistry of (Pyrazine-2-carbonyl)-D-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise stereochemistry of a pharmaceutical compound is critical to its efficacy and safety. This guide provides a comparative overview of established analytical techniques for confirming the stereochemistry of (pyrazine-2-carbonyl)-D-phenylalanine. We will explore the principles, experimental protocols, and expected data for Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents, Polarimetry, and X-ray Crystallography.

Data Presentation

The following tables summarize the expected quantitative data from each analytical method for the stereochemical confirmation of (pyrazine-2-carbonyl)-D-phenylalanine and its L-enantiomer.

Table 1: Comparison of Analytical Techniques for Stereochemical Confirmation

TechniqueParameter MeasuredExpected Result for (pyrazine-2-carbonyl)-D-phenylalanineComparison with L-enantiomer
Chiral HPLC Retention Time (tR)Distinct tRDifferent tR from the L-enantiomer
NMR with Chiral Solvating Agent Chemical Shift Difference (Δδ)Non-equivalent signals compared to the L-enantiomerObservable Δδ between D and L enantiomers
Polarimetry Specific Rotation [α]DNegative value (expected to be approx. -9.0° to -12.0°)Opposite sign to the L-enantiomer
X-ray Crystallography Absolute ConfigurationUnambiguous determination of the (R) or (S) configurationDefinitive confirmation of the enantiomeric relationship

Table 2: Expected Specific Rotation Data

CompoundExpected Specific Rotation [α]D (c=1, MeOH)
(pyrazine-2-carbonyl)-D-phenylalanine~ -9.0° to -12.0°
(pyrazine-2-carbonyl)-L-phenylalanine+9.0° to +12.0°[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of (Pyrazine-2-carbonyl)-L-phenylalanine (for comparative purposes)

A common synthetic route involves the coupling of pyrazine-2-carboxylic acid with L-phenylalanine. One reported method involves the following steps:

  • Activation of Pyrazine-2-carboxylic Acid: Pyrazine-2-carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form an active ester.

  • Coupling Reaction: The activated pyrazine-2-carboxylic acid is then reacted with L-phenylalanine in a suitable solvent, such as dichloromethane, in the presence of a base like triethylamine.

  • Work-up and Purification: The reaction mixture is then subjected to an acidic work-up, followed by extraction and purification, typically by column chromatography, to yield the desired N-(pyrazine-2-yl-carbonyl)-L-phenylalanine[2].

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation.

  • Column: A polysaccharide-based chiral column, such as one coated with derivatives of cellulose or amylose, is often effective for the separation of N-acyl amino acids.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The exact ratio is optimized to achieve the best resolution.

  • Detection: UV detection at a wavelength where the pyrazine and phenyl chromophores absorb (e.g., 254 nm) is suitable.

  • Sample Preparation: A racemic mixture of (pyrazine-2-carbonyl)-phenylalanine is prepared by synthesizing the compound using DL-phenylalanine. The individual enantiomers are also dissolved in the mobile phase for injection.

  • Analysis: The retention times of the D- and L-enantiomers are compared. Baseline separation of the two peaks confirms the ability of the method to distinguish between the enantiomers. The enantiomeric purity of a sample can be determined by integrating the peak areas.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy in the presence of a chiral solvating agent can be used to differentiate between enantiomers. The CSA forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons.

  • Chiral Solvating Agent: A variety of CSAs can be used, including those based on BINOL, cyclodextrins, or chiral acids/bases. The selection of the CSA is often empirical.

  • Sample Preparation: A solution of the enantiomerically pure (or enriched) (pyrazine-2-carbonyl)-D-phenylalanine is prepared in a suitable deuterated solvent (e.g., CDCl₃). A spectrum is acquired. Then, a molar equivalent of the CSA is added to the NMR tube, and another spectrum is acquired. The same procedure is repeated for the L-enantiomer.

  • Analysis: The proton NMR spectra of the D and L enantiomers in the presence of the CSA are compared. The chemical shift differences (Δδ) between corresponding protons of the two enantiomers are measured. The presence of these differences confirms the stereochemical identity.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution.

  • Instrumentation: A polarimeter is used for this measurement.

  • Sample Preparation: A precise concentration of the sample is prepared in a suitable solvent (e.g., 1 g/100 mL in methanol).

  • Measurement: The optical rotation of the solution is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. The D-enantiomer is expected to have a specific rotation of equal magnitude but opposite sign to the L-enantiomer.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule.

  • Crystallization: Single crystals of (pyrazine-2-carbonyl)-D-phenylalanine of suitable quality for X-ray diffraction are grown. This can be a challenging step and often requires screening of various solvents and crystallization conditions.

  • Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.

  • Determination of Absolute Configuration: The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confirm the absolute stereochemistry. A value close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer provides a high degree of confidence in the assignment.

Mandatory Visualization

G Experimental Workflow for Stereochemical Confirmation cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_hplc Chiral HPLC Details cluster_nmr NMR Details cluster_polarimetry Polarimetry Details cluster_xray X-ray Crystallography Details start Start with D-Phenylalanine synthesis Couple with Pyrazine-2-carboxylic acid start->synthesis purification Purify (pyrazine-2-carbonyl)-D-phenylalanine synthesis->purification hplc Chiral HPLC purification->hplc nmr NMR with CSA purification->nmr polarimetry Polarimetry purification->polarimetry xray X-ray Crystallography purification->xray hplc_result Observe single peak with specific retention time hplc->hplc_result nmr_result Observe chemical shift differences (Δδ) compared to L-enantiomer nmr->nmr_result polarimetry_result Measure negative specific rotation polarimetry->polarimetry_result xray_result Determine absolute configuration xray->xray_result

Caption: Workflow for the synthesis and stereochemical confirmation of (pyrazine-2-carbonyl)-D-phenylalanine.

References

A Comparative Analysis of Bortezomib and Its Acid (R)-Isomer Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the proteasome inhibitor Bortezomib and its acid (R)-isomer impurity. The information presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the critical differences between the active pharmaceutical ingredient (API) and its stereoisomeric impurity. This document summarizes key chemical properties, available biological activity data, and analytical methodologies, supported by experimental protocols and data visualizations.

Executive Summary

Bortezomib is a potent, reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway that is crucial for protein degradation and cellular homeostasis.[1] Its efficacy as an anti-cancer agent, particularly in the treatment of multiple myeloma and mantle cell lymphoma, is well-established.[2] The stereochemistry of Bortezomib is critical to its biological function. The presence of stereoisomeric impurities, such as the acid (R)-isomer, can significantly impact the drug's potency and overall therapeutic effect. This guide highlights the structural differences and the limited available data on the biological activity of the (R)-isomer impurity in comparison to Bortezomib.

Data Presentation

Table 1: Chemical and Physical Properties
PropertyBortezomibAcid (R)-Isomer Impurity ((R,S)-Isomer)
Chemical Name ((1R)-3-Methyl-1-(((2S)-1-oxo-3-phenyl-2-((pyrazinylcarbonyl)amino)propyl)amino)butyl)boronic acid((S)-3-Methyl-1-((R)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic acid[3]
Synonyms PS-341, Velcade®[4](1S,2R)-Bortezomib, Bortezomib Impurity (R,S-Isomer)[5]
CAS Number 179324-69-71132709-16-0[6]
Molecular Formula C₁₉H₂₅BN₄O₄C₁₉H₂₅BN₄O₄[6]
Molecular Weight 384.24 g/mol 384.24 g/mol [6]
Table 2: Comparative Biological Activity

While direct, quantitative comparative studies on the acid (R)-isomer impurity of Bortezomib are not extensively available in peer-reviewed literature, the critical role of stereochemistry in the activity of Bortezomib analogs is documented.

ParameterBortezomibAcid (R)-Isomer Impurity
Proteasome Inhibitory Activity High-affinity proteasome inhibitor with a Kᵢ of 0.6 nM.Expected to have significantly lower or no proteasome inhibitory activity.
Cytotoxicity Induces apoptosis in multiple myeloma cell lines with IC₅₀ values in the <50 nM range.Expected to be significantly less cytotoxic.
General Potency Potent anti-cancer agent.Studies on analogous compounds indicate that changing the stereochemistry from the active isomer to its enantiomer or diastereomer can lead to a dramatic loss of potency, and in some cases, complete inactivity.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A common method for the separation and quantification of Bortezomib and its stereoisomeric impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Instrumentation: Agilent 1200 series HPLC or equivalent with UV detection.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Acetonitrile:Water:Formic Acid (300:700:1 v/v/v).

  • Mobile Phase B: Acetonitrile:Water:Formic Acid (800:200:1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient from 0% to 100% B

    • 20-22 min: Linear gradient from 100% to 0% B

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient (approximately 20-25 °C).

This method allows for the effective separation of Bortezomib from its epimer and other degradation products.[7]

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of Bortezomib and its impurities on cancer cell lines.

  • Cell Lines: Human multiple myeloma cell lines (e.g., RPMI 8226, ANBL-6).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with varying concentrations of Bortezomib or the acid (R)-isomer impurity for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[3]

Mandatory Visualization

Bortezomib_Signaling_Pathway Bortezomib inhibits the proteasome, preventing IκB degradation and subsequent NF-κB activation, leading to apoptosis. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB IκB Proteasome->IkB Degrades Apoptosis Apoptosis Proteasome->Apoptosis Promotes Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degraded by NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Transcription Gene Transcription (Survival, Proliferation) NFkB_nuc->Gene_Transcription Activates

Caption: Bortezomib's Mechanism of Action via NF-κB Pathway Inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_analysis Analytical Comparison cluster_bioassay Biological Evaluation cluster_results Results & Comparison Bortezomib_Syn Bortezomib Synthesis Char Structural Characterization (NMR, MS) Bortezomib_Syn->Char Impurity_Syn Impurity Synthesis Impurity_Syn->Char HPLC HPLC Analysis Char->HPLC Purity Purity & Impurity Profile HPLC->Purity Proteasome_Assay Proteasome Inhibition Assay Purity->Proteasome_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Purity->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison (IC50, Ki) Proteasome_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Workflow for Comparative Analysis of Bortezomib and its Impurity.

Conclusion

The stereochemical integrity of Bortezomib is paramount to its potent anti-cancer activity. The acid (R)-isomer impurity, a stereoisomer of the active drug, is expected to have significantly reduced or no biological activity based on structure-activity relationship studies of analogous compounds.[7] While direct quantitative comparative data remains scarce, the provided analytical methods can be employed to effectively separate and quantify this impurity, ensuring the quality and efficacy of Bortezomib formulations. Further research into the specific biological effects of this and other impurities is warranted to fully understand their potential impact on the therapeutic profile of Bortezomib.

References

In Vitro Potency of Pyrazine-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of several pyrazine-based drug candidates against various therapeutic targets, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds for further development.

Data Presentation: Comparative Potency of Pyrazine Derivatives

The following tables summarize the in vitro potency of selected pyrazine-based compounds against different cancer cell lines, viral targets, and kinases.

CompoundTarget/Cell LineAssay TypePotency (IC50/EC50)Reference
SHP2 Inhibitors
SHP099SHP2Kinase Assay0.071 µM (IC50)[1]
Compound 10 Various CancerCytotoxicityNot explicitly stated[1]
Kinase Inhibitors
GilteritinibFLT3/AXLKinase AssayNot specified[2]
RadotinibBCR-ABL1Kinase Assay34 nM (IC50)[2]
Darovasertib (LXS-196)PKCαKinase Assay1.9 nM (IC50)[2]
Compound 17l c-MetKinase Assay26.00 nM (IC50)[3][4]
Compound 17l VEGFR-2Kinase Assay2.6 µM (IC50)[3][4]
Compound 17l A549Antiproliferative0.98 µM (IC50)[3][4]
Compound 17l MCF-7Antiproliferative1.05 µM (IC50)[3][4]
Compound 17l HeLaAntiproliferative1.28 µM (IC50)[3][4]
Antiviral Compounds
Compound 27 HCMVCPE Assay0.33 µM (EC50)[5]
Compound 5e SARS-CoV-2Antiviral Assay0.477 mM (IC50)[6]
Antitumor Hybrids
Compound 88 (Flavono-Pyrazine)HT-29Cytotoxicity10.67 µM (IC50)[7]
Compound 89 (Flavono-Pyrazine)MCF-7Cytotoxicity10.43 µM (IC50)[7]
Compound 90 (Flavono-Pyrazine)HT-29Cytotoxicity10.90 µM (IC50)[7]
Compound 57 (Ligustrazine-Chalcone)MDA-MB-231Cytotoxicity1.60 µM (IC50)[7]
Compound 57 (Ligustrazine-Chalcone)MCF-7Cytotoxicity1.41 µM (IC50)[7]
Compound 60 (Ligustrazine-Chalcone)MDA-MB-231Cytotoxicity1.67 µM (IC50)[7]
Compound 60 (Ligustrazine-Chalcone)MCF-7Cytotoxicity1.54 µM (IC50)[7]
Compound 79 (Ligustrazine-Curcumin)A549Cytotoxicity0.60 - 2.85 µM (IC50 range for 79-81)[7]
Compound 46 (Chalcone-Pyrazine)BPH-1Cytotoxicity10.4 µM (IC50)[7]
Compound 46 (Chalcone-Pyrazine)MCF-7Cytotoxicity9.1 µM (IC50)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standardized procedures and can be adapted for specific research needs.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine-based drug candidates and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay measures the phosphorylation of a substrate by a kinase in the presence and absence of an inhibitor. The amount of phosphorylation is quantified, often using methods like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or by measuring ATP consumption.

Procedure (General):

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the pyrazine-based inhibitor at various concentrations.

  • Kinase Reaction: In a microplate, combine the kinase and the inhibitor and pre-incubate to allow for binding.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the reaction for a defined period at a specific temperature (e.g., room temperature or 30°C).

  • Detection: Stop the reaction and measure the kinase activity. The detection method will vary depending on the assay format (e.g., measuring fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay is used to determine the ability of a compound to protect cells from the destructive effects of a virus.

Principle: Many viruses cause visible damage, known as the cytopathic effect (CPE), to the cells they infect. An effective antiviral agent will inhibit viral replication and thus prevent or reduce the CPE.

Procedure:

  • Cell Seeding: Plate a monolayer of susceptible host cells in a 96-well plate.

  • Compound and Virus Addition: Treat the cells with serial dilutions of the pyrazine-based compound. Subsequently, infect the cells with a known amount of virus that is sufficient to cause complete CPE in the control wells. Include cell-only (no virus) and virus-only (no compound) controls.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause CPE in the control wells (typically 2-5 days).

  • CPE Observation and Quantification: Visually assess the degree of CPE in each well using a microscope. For a quantitative measurement, the remaining viable cells can be stained with a dye such as crystal violet or neutral red. The dye is then extracted, and the absorbance is measured.

  • Data Analysis: The EC50 value, the concentration of the compound that protects 50% of the cells from viral CPE, is calculated by plotting the percentage of protection against the log of the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras Activates Pyrazine_Inhibitor Pyrazine-based SHP2 Inhibitor Pyrazine_Inhibitor->SHP2 Inhibits

Caption: SHP2 Signaling Pathway Inhibition.

cMet_VEGFR2_Signaling_Pathway cluster_cMet c-Met Pathway cluster_VEGFR2 VEGFR-2 Pathway HGF HGF cMet c-Met HGF->cMet cMet_downstream PI3K/AKT RAS/MAPK cMet->cMet_downstream Proliferation Cell Proliferation, Survival, Angiogenesis cMet_downstream->Proliferation VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 VEGFR2_downstream PLCγ/PKC PI3K/AKT VEGFR2->VEGFR2_downstream VEGFR2_downstream->Proliferation Pyrazine_Inhibitor Pyrazine-based Dual Inhibitor Pyrazine_Inhibitor->cMet Inhibits Pyrazine_Inhibitor->VEGFR2 Inhibits

Caption: Dual c-Met and VEGFR-2 Inhibition.

Experimental_Workflow start Start: Pyrazine Compound Library assay_prep Assay Preparation: - Cell Culture - Reagent Preparation start->assay_prep treatment Treatment: - Dose-response - Incubation assay_prep->treatment data_acq Data Acquisition: - Plate Reading (Absorbance, Fluorescence, Luminescence) treatment->data_acq analysis Data Analysis: - Calculate % Inhibition - Determine IC50/EC50 data_acq->analysis end End: Potency Comparison and Lead Identification analysis->end

Caption: In Vitro Potency Assay Workflow.

References

Benchmarking (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid against established enzyme inhibitors. The focus of this guide is to present objective performance data, supported by experimental protocols, to aid in research and drug development efforts.

This compound , also known as Bortezomib Acid R-Isomer, is a key metabolite of the potent and clinically approved proteasome inhibitor, Bortezomib. Understanding the activity of this metabolite is crucial for a comprehensive understanding of Bortezomib's pharmacology. This guide benchmarks the compound against its parent drug and other well-characterized proteasome inhibitors.

Executive Summary

Experimental evidence indicates that the boronic acid moiety is essential for the proteasome inhibitory activity of Bortezomib.[1][2][3][4] The principal metabolic pathway for Bortezomib is oxidative deboronation, which results in the formation of deboronated metabolites, including this compound.[1][2][3][4] These deboronated metabolites are inactive as 26S proteasome inhibitors.[4]

Therefore, in direct comparison to Bortezomib and other known proteasome inhibitors, this compound is not expected to exhibit significant enzyme inhibitory activity. The following sections provide quantitative data for active proteasome inhibitors for benchmarking purposes.

Quantitative Comparison of Known Proteasome Inhibitors

The following table summarizes the inhibitory potency (IC50) of several well-characterized proteasome inhibitors against the three main catalytic activities of the 20S proteasome: chymotrypsin-like (CT-L or β5), caspase-like (C-L or β1), and trypsin-like (T-L or β2).

CompoundTargetChymotrypsin-like (β5) IC50Caspase-like (β1) IC50Trypsin-like (β2) IC50
Bortezomib 20S Proteasome7 nM[1]74 nM[1]-
Ixazomib 20S Proteasome3.4 nM[1]31 nM[1]3500 nM
Carfilzomib 20S Proteasome---
MG-132 20S ProteasomeWeak Inhibition-Weak Inhibition

Note: The inhibitory activity of Carfilzomib is often described as irreversible, making direct IC50 comparisons complex. MG-132 is a peptide aldehyde that shows broad protease inhibition.

Status of this compound

CompoundTargetInhibitory Activity
This compound 26S ProteasomeInactive Metabolite[4]

Experimental Protocols

A generalized protocol for determining the inhibitory activity of a compound against the proteasome is provided below. This method is based on the use of fluorogenic substrates that, when cleaved by the specific proteasome catalytic subunits, release a fluorescent molecule.

Protocol: In Vitro Proteasome Inhibition Assay

1. Materials and Reagents:

  • Purified 20S or 26S proteasome
  • Test compound (e.g., this compound)
  • Known proteasome inhibitor (positive control, e.g., Bortezomib)
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM DTT)
  • Fluorogenic substrates:
  • Chymotrypsin-like: Suc-LLVY-AMC
  • Caspase-like: Z-LLE-AMC
  • Trypsin-like: Boc-LRR-AMC
  • DMSO (for dissolving compounds)
  • 96-well black microplates
  • Fluorescence microplate reader

2. Procedure:

  • Prepare a stock solution of the test compound and the positive control in DMSO.
  • Create a serial dilution of the test compound and positive control in Assay Buffer.
  • In a 96-well plate, add a fixed amount of purified proteasome to each well.
  • Add the diluted test compound or positive control to the respective wells. Include a vehicle control (DMSO in Assay Buffer).
  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
  • Add the specific fluorogenic substrate to each well to initiate the reaction.
  • Immediately place the plate in a fluorescence microplate reader.
  • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using an excitation wavelength of ~360-380 nm and an emission wavelength of ~460-465 nm for AMC-based substrates.
  • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of the inhibitor.
  • Determine the percent inhibition relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation cluster_inhibition Inhibition Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub-ligase) E2->E3 PolyUbProtein Polyubiquitinated Target Protein E3->PolyUbProtein Polyubiquitination TargetProtein Target Protein TargetProtein->E3 Proteasome 26S Proteasome PolyUbProtein->Proteasome Recognition & Unfolding Peptides Peptides Proteasome->Peptides Degradation (ATP-dependent) Bortezomib Bortezomib (Active Inhibitor) Bortezomib->Proteasome Inhibition

Caption: The Ubiquitin-Proteasome Pathway and its inhibition by active compounds.

Experimental Workflow

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: Enzyme, Buffer, Substrate Incubate Incubate Enzyme with Inhibitor Reagents->Incubate Inhibitor Prepare Inhibitor Dilutions Inhibitor->Incubate AddSubstrate Add Fluorogenic Substrate Incubate->AddSubstrate Measure Measure Fluorescence over Time AddSubstrate->Measure CalcRate Calculate Reaction Rates Measure->CalcRate CalcInhibition Determine % Inhibition CalcRate->CalcInhibition CalcIC50 Calculate IC50 CalcInhibition->CalcIC50

Caption: General workflow for an in vitro enzyme inhibition assay.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management and disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Disclaimer: While a specific Safety Data Sheet (SDS) for the (R)-enantiomer was not identified, the following procedures are based on the SDS for its stereoisomer, (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid, and general best practices for laboratory chemical waste disposal. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations.

Immediate Safety Precautions

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

The first step is to correctly identify and classify the waste. Although some safety data for the (S)-enantiomer suggests it may not be classified as hazardous, other data indicates potential hazards such as being harmful if swallowed, causing skin and eye irritation, and causing respiratory irritation. Therefore, it is prudent to manage this compound as a hazardous chemical waste.

2. Segregation of Waste:

Proper segregation is crucial to prevent dangerous chemical reactions.[1][2] Do not mix this compound waste with other waste streams, such as:

  • Incompatible chemicals (e.g., strong oxidizing agents)[3]

  • Biological waste

  • Radioactive waste

  • Sharps

Collect waste of this compound in a dedicated and clearly labeled container.

3. Waste Accumulation and Storage:

  • Container: Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[4] The container must have a secure lid and be kept closed except when adding waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any associated hazard warnings.[2][4]

  • Storage: Store the waste container in a designated, secure hazardous waste accumulation area away from general laboratory traffic.[1] Ensure the storage area is well-ventilated.

4. Disposal of Contaminated Materials:

  • Solid Waste: Any solid materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be treated as hazardous waste.[5] Place these items in a sealed, labeled bag or container and dispose of them along with the chemical waste.

  • Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[4][6] The rinsate must be collected and treated as hazardous waste.[4][6] After triple-rinsing, the container may be disposed of in the regular trash, though it is best to reuse the container for compatible waste if possible.[4]

  • Glassware: Glassware that has come into contact with the compound should be decontaminated. Rinse the glassware with an appropriate solvent in a chemical fume hood, collecting the rinse as hazardous waste.[5]

5. Final Disposal:

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[4][7] Arrange for the collection and disposal of the hazardous waste through your institution's EHS-approved hazardous waste contractor.[1][5]

Quantitative Data Summary

ParameterInformationSource
Chemical Name This compound-
CAS Number 1608986-16-8[8]
Molecular Formula C14H13N3O3-
Hazard Statements (for S-enantiomer) H302, H315, H319, H335
Signal Word (for S-enantiomer) Warning
Incompatible Materials Strong oxidizing agents[3]

Experimental Protocols

Protocol for Decontamination of Glassware:

  • Initial Rinse: Immediately after use, and within a chemical fume hood, rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue.

  • Collect Rinsate: Collect all solvent rinsate in a designated hazardous waste container labeled for "this compound solvent waste."

  • Wash: Wash the rinsed glassware with laboratory detergent and water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Chemical waste generated identify Identify Waste & Consult SDS (Treat as Hazardous) start->identify segregate Segregate Waste in Dedicated Container identify->segregate label_container Label Container: 'Hazardous Waste' Full Chemical Name Date & Hazards segregate->label_container contaminated_materials Dispose of Contaminated Solids & Rinsate as Hazardous Waste segregate->contaminated_materials store Store in Secure Hazardous Waste Area label_container->store disposal Arrange for Professional Disposal via EHS store->disposal contaminated_materials->disposal end End: Compliant Disposal disposal->end

References

Personal protective equipment for handling (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS Number: 1608986-16-8). Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on available safety data for the compound and its stereoisomer.

Protection Type Recommended Equipment Specification/Standard
Eye/Face Protection Safety glasses with side-shields or gogglesConforming to EN166 (EU) or NIOSH (US)
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber)Inspect prior to use. Follow EU Directive 89/686/EEC and the standard EN 374.
Protective clothingTo prevent skin exposure.
Respiratory Protection Particulate filter respiratorUse in poorly ventilated areas or when creating dust. Conforming to EN 143.

Note: The PPE recommendations are based on the Safety Data Sheet for the (S)-enantiomer, (S)-3-Phenyl-2-[(pyrazine-2-carbonyl)-amino]-propionic acid, as a specific SDS for the (R)-enantiomer was not available. The toxicological properties of the two enantiomers are expected to be very similar.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance. The following workflow outlines the key steps from material receipt to final disposal.

Experimental Workflow and Safety Protocols

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Prepare PPE Prepare PPE Review SDS->Prepare PPE Understand Hazards Check Engineering Controls Check Engineering Controls Prepare PPE->Check Engineering Controls Ensure Readiness Weighing Weighing Check Engineering Controls->Weighing Proceed to Handling Dissolving Dissolving Weighing->Dissolving Use Ventilated Enclosure Reaction Reaction Dissolving->Reaction Handle in Fume Hood Decontamination Decontamination Reaction->Decontamination After Experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Clean Equipment & Surfaces Disposal Disposal Waste Segregation->Disposal Follow Institutional Policy

Caption: Safe Handling Workflow Diagram.

Detailed Methodologies

1. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for (S)-3-Phenyl-2-[(pyrazine-2-carbonyl)-amino]-propionic acid.[1]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. This includes, at a minimum, safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Engineering Controls: Ensure that a calibrated fume hood or other ventilated enclosure is operational and available for use.[1] General laboratory ventilation should also be adequate.[1]

2. Handling the Compound:

  • General Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1]

  • Weighing: If the compound is a solid, conduct weighing within a ventilated enclosure to minimize dust inhalation. Avoid the formation of dust and aerosols.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.

3. Accidental Release Measures:

  • Spill Cleanup: In the event of a spill, avoid dust formation.[1] Sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Ventilate the affected area.

  • Personal Protection: For emergency response to a large spill, wear appropriate respiratory protection.[1]

4. Disposal Plan:

  • Waste Collection: Collect all waste material, including contaminated consumables, in a designated and properly labeled hazardous waste container.

  • Disposal Regulations: Dispose of the waste in accordance with local, state, and federal regulations. Do not empty into drains or release into the environment.[1] Contaminated packaging should be handled in the same way as the substance itself.[1]

By implementing these safety protocols, researchers can minimize their risk of exposure and ensure the safe and compliant use of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.